Cystine, N,N'-bis(aminoiminomethyl)-
描述
Structure
3D Structure
属性
IUPAC Name |
3-[[2-carboxy-2-(diaminomethylideneamino)ethyl]disulfanyl]-2-(diaminomethylideneamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N6O4S2/c9-7(10)13-3(5(15)16)1-19-20-2-4(6(17)18)14-8(11)12/h3-4H,1-2H2,(H,15,16)(H,17,18)(H4,9,10,13)(H4,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDFZAUTVZNQJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N=C(N)N)SSCC(C(=O)O)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N6O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40929029 | |
| Record name | N,N'-Dicarbamimidoylcystine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40929029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13551-09-2 | |
| Record name | Cystine, N,N'-bis(aminoiminomethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013551092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC20587 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20587 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N'-Dicarbamimidoylcystine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40929029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
"synthesis of N,N'-diguanidino-cystine derivatives"
An In-Depth Technical Guide to the Synthesis of N,N'-Diguanidino-Cystine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for N,N'-diguanidino-cystine derivatives. The guanidine functional group is a key structural element in numerous natural products and pharmaceuticals, valued for its ability to engage in strong hydrogen bonding interactions.[1][2] The covalent linkage of two guanidino groups to the cystine scaffold presents a unique molecular architecture with potential applications in drug discovery, peptide chemistry, and materials science. This document will delve into the theoretical and practical aspects of synthesizing these target molecules, offering a scientifically grounded, experience-driven perspective on the selection of reagents, reaction conditions, and analytical techniques. We will explore direct and indirect guanidinylation approaches, discuss the critical role of protecting group strategies, and provide detailed, step-by-step experimental protocols for the synthesis and characterization of N,N'-diguanidino-cystine derivatives.
Introduction: The Significance of the Guanidino-Cystine Moiety
The guanidinium group, most notably present in the amino acid arginine, is a powerful functional group in biological systems due to its persistent protonation at physiological pH, allowing it to participate in crucial electrostatic interactions.[1] The incorporation of guanidino groups into molecular scaffolds is a widely employed strategy in medicinal chemistry to enhance binding affinity to biological targets, such as enzymes and nucleic acids.[3] Cystine, with its disulfide bridge, provides a unique, conformationally constrained di-amino acid scaffold that can be functionalized to present two guanidino groups in a spatially defined manner. The resulting N,N'-diguanidino-cystine derivatives are of significant interest for their potential to act as bidentate ligands, molecular probes, or building blocks for more complex supramolecular structures.
Strategic Considerations in the Synthesis of N,N'-Diguanidino-Cystine Derivatives
The synthesis of N,N'-diguanidino-cystine derivatives requires careful consideration of the reactive nature of the guanidine functional group.[4] A robust synthetic strategy must address the following key aspects:
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Choice of Guanidinylating Agent: A variety of reagents can be employed to introduce the guanidino moiety. The selection of the appropriate agent will depend on factors such as the stability of the starting material, the desired reaction conditions, and the need for protecting groups.
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Protecting Group Strategy: The high basicity and nucleophilicity of the guanidino group often necessitate the use of protecting groups during subsequent synthetic transformations.[4] The choice of protecting group is critical and must be orthogonal to other protecting groups present in the molecule.
-
Reaction Conditions: The optimization of reaction parameters such as solvent, temperature, and stoichiometry is crucial for achieving high yields and purity.
-
Purification and Characterization: The polar nature of guanidinium salts can present challenges in purification. Appropriate chromatographic and analytical techniques are essential for isolating and characterizing the final product.
The following diagram illustrates the general synthetic workflow for the preparation of N,N'-diguanidino-cystine derivatives.
Figure 1: General synthetic workflow for N,N'-diguanidino-cystine.
Synthetic Methodologies for Guanidinylation
Two primary strategies can be employed for the guanidinylation of the amino groups of cystine: direct and indirect approaches.
Direct Guanidinylation
Direct guanidinylation involves the reaction of a protected cystine derivative with a guanidinylating agent that transfers the guanidino group in a single step. This approach is often preferred for its efficiency.
A common and effective method for direct guanidinylation is the use of S-methylisothiourea derivatives, which react with primary amines to form guanidines. The reaction is typically promoted by a mercury (II) salt, although mercury-free alternatives have been developed to address environmental concerns.[5]
3.1.1. Proposed Protocol for Direct Guanidinylation of Cystine Dimethyl Ester
This protocol outlines the synthesis of N,N'-diguanidino-cystine dimethyl ester dihydrochloride.
Step 1: Synthesis of L-Cystine Dimethyl Ester Dihydrochloride
-
Suspend L-cystine (1 eq.) in anhydrous methanol.
-
Cool the suspension to 0 °C in an ice bath.
-
Bubble dry hydrogen chloride gas through the suspension with stirring for 2-3 hours, or add thionyl chloride (2.2 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Remove the solvent under reduced pressure to obtain L-cystine dimethyl ester dihydrochloride as a white solid.
-
The product can be used in the next step without further purification.
Step 2: Guanidinylation with N,N'-Di-Boc-S-methylisothiourea
-
Dissolve L-cystine dimethyl ester dihydrochloride (1 eq.) and N,N'-di-Boc-S-methylisothiourea (2.2 eq.) in a suitable solvent such as DMF or acetonitrile.
-
Add a base, such as triethylamine or diisopropylethylamine (DIPEA) (2.2 eq.), to neutralize the hydrochloride salt and facilitate the reaction.
-
Add a coupling agent, such as mercury(II) chloride (HgCl₂) (2.2 eq.), or a mercury-free alternative like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove any precipitates.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Deprotection of the Boc Groups
-
Dissolve the purified Boc-protected N,N'-diguanidino-cystine dimethyl ester in a solution of hydrochloric acid in dioxane or trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Stir the mixture at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure to yield N,N'-diguanidino-cystine dimethyl ester dihydrochloride.
The following diagram illustrates the direct guanidinylation of cystine dimethyl ester.
Figure 2: Direct guanidinylation of cystine dimethyl ester.
Indirect Guanidinylation
Indirect guanidinylation involves a two-step process where the primary amine is first converted to a precursor, such as a thiourea, which is then transformed into the guanidine. This method can offer advantages in terms of milder reaction conditions and avoidance of heavy metal reagents.
3.2.1. Proposed Protocol for Indirect Guanidinylation via a Thiourea Intermediate
Step 1: Formation of the Bis-Thiourea Derivative
-
Dissolve L-cystine dimethyl ester dihydrochloride (1 eq.) in a mixture of dichloromethane (DCM) and water.
-
Add a base, such as sodium bicarbonate, until the aqueous layer is basic.
-
Add a solution of benzoyl isothiocyanate (2.2 eq.) in DCM dropwise.
-
Stir the biphasic mixture vigorously at room temperature for 4-6 hours.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting N,N'-bis(benzoylthioureido)-cystine dimethyl ester can be purified by crystallization or column chromatography.
Step 2: Conversion to the Guanidine
-
Dissolve the bis-thiourea derivative (1 eq.) in a suitable solvent like methanol or ethanol.
-
Add a solution of a primary amine, such as methylamine or ammonium hydroxide (excess), and a catalytic amount of a coupling agent like EDCI.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete as monitored by TLC or LC-MS.
-
Remove the solvent under reduced pressure and purify the product by column chromatography.
Characterization of N,N'-Diguanidino-Cystine Derivatives
The successful synthesis of N,N'-diguanidino-cystine derivatives must be confirmed by a combination of spectroscopic and analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Appearance of signals corresponding to the guanidinium protons (typically broad singlets in the range of 7-9 ppm, depending on the solvent and counter-ion). Disappearance of the primary amine protons. |
| ¹³C NMR | Appearance of a characteristic signal for the guanidinium carbon at approximately 155-160 ppm. |
| Mass Spectrometry (ESI-MS) | Observation of the molecular ion peak corresponding to the calculated mass of the target compound.[6] |
| Infrared (IR) Spectroscopy | Presence of strong absorption bands in the region of 1600-1680 cm⁻¹ corresponding to the C=N stretching of the guanidinium group. |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity and retention time characteristics. |
Table 1: Analytical techniques for the characterization of N,N'-diguanidino-cystine derivatives.
Conclusion and Future Perspectives
The synthesis of N,N'-diguanidino-cystine derivatives presents a rewarding challenge for synthetic chemists. The methodologies outlined in this guide, based on established principles of guanidinylation chemistry, provide a solid foundation for the successful preparation of these valuable compounds.[5][7] The direct guanidinylation approach using protected S-methylisothiourea reagents offers an efficient route, while the indirect method via a thiourea intermediate provides a milder alternative. Careful optimization of reaction conditions and rigorous characterization are paramount to obtaining pure products.
Future research in this area may focus on the development of more efficient and environmentally benign guanidinylating agents, as well as the exploration of the biological activities and material properties of novel N,N'-diguanidino-cystine derivatives. The unique structural features of these molecules hold significant promise for applications in diverse fields, from drug design to supramolecular chemistry.
References
-
JoVE. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Available from: [Link]
- Linton, B. R., Carr, A. J., Orner, B. P., & Hamilton, A. D. (2000). A versatile system for the synthesis of N,N'-disubstituted guanidines from thioureas. The Journal of Organic Chemistry, 65(6), 1566–1568.
- Porcheddu, A., De Luca, L., & Giacomelli, G. (2009). Cyanuric Chloride/Di-Boc-Thiourea: A New and Efficient Guanylating System. Synlett, 2009(20), 3368–3372.
- Solodenko, W., Bröker, P., Messinger, J., Schön, U., & Kirschning, A. (2006). A Convenient One-Pot Multicomponent Synthesis of Unprotected Guanidines Using Pyrazole-1-carboxamidines. Synthesis, 2006(03), 461–466.
- Tsubokura, K., Iwata, T., Taichi, M., Kurbangalieva, A., Fukase, K., Nakao, Y., & Itoh, T. (2018). Scandium(III)
- Looper, R. E., Haussener, T. J., & Mack, J. B. C. (2011). N-Acylcyanamide-Mediated Guanylation of Amines. The Journal of Organic Chemistry, 76(17), 6967–6971.
- Jursic, B. S., Neumann, D., & McPherson, A. (2000). A Practical Synthesis of N-Formamidinylamino Acids. Synthesis, 2000(11), 1656–1658.
- Li, J., & Neuville, L. (2013). Copper-Catalyzed Three-Component N-Arylation of Guanidines. Organic Letters, 15(23), 6124–6127.
- Gers, T., Kunce, D., Markowski, P., & Izdebski, J. (2004). New Guanidinylation Reagents with Ortho-Halogeno-Cbz Protecting Groups. Synthesis, 2004(01), 37–42.
- Saetan, T., Sukwattanasinitt, M., & Wacharasindhu, S. (2020). PhI(OAc)2-Mediated Oxidative C–N Coupling of Arylboronic Acids and Guanidine Nitrate: A Metal-Free Synthesis of N-Arylguanidines. Organic Letters, 22(19), 7864–7869.
-
Chevallier, V., Zoller, M., Kochanowski, N., Andersen, M. R., Workman, C. T., & Malphettes, L. (2021). Use of novel cystine analogs to decrease oxidative stress and control product quality. Journal of Biotechnology, 327, 1–8. Available from: [Link]
-
Raines, R. T. (2014). Guanidinium Compounds: Synthesis, Oxoanion Binding, and Cellular Delivery. DSpace@MIT. Available from: [Link]
-
Organic Chemistry Portal. Guanidine synthesis by guanylation. Available from: [Link]
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Hirabayashi, K., & Yamada, K. (2023). Accurate Molecular Weight Measurements of Cystine Derivatives on FAB-MS. Mass Spectrometry, 2(1), 105-110. Available from: [Link]
- Batey, R. A. (2002). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto.
-
Beilstein Journal of Organic Chemistry. Synthetic accesses to biguanide compounds. Available from: [Link]
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- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
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Biological Activity of Guanidinylated Cystine Compounds: A Technical Guide to Redox-Responsive Gene Delivery
Executive Summary
The development of safe and efficient nonviral vectors remains a critical bottleneck in gene therapy. While cationic lipids and polymers like polyethylenimine (PEI) exhibit high transfection efficiencies, their clinical translation is severely hindered by significant cytotoxicity and a lack of intracellular release mechanisms.
Guanidinylated cystine and cystamine derivatives—specifically guanidinylated disulfide-containing poly(amidoamine)s (Gua-SS-PAAs) —represent a paradigm shift in nanomedicine. By integrating the membrane-translocating properties of the guanidino group with the redox-responsive nature of the cystine disulfide bond, these compounds function as highly efficient, bioresponsive carriers for plasmid DNA (pDNA) and short hairpin RNA (shRNA)[1][2]. This whitepaper dissects the mechanistic foundations, structural design, and self-validating experimental protocols required to synthesize and evaluate these advanced biomaterials.
Mechanistic Foundations: The "Why" Behind the Design
As an application scientist, it is crucial to understand that every functional group in a nanocarrier must serve a distinct, biologically driven purpose. Gua-SS-PAAs are engineered around three core mechanistic pillars:
The Guanidino Moiety: Cell Penetration and Nuclear Localization
The guanidino group (derived from monomers like arginine or agmatine) is the functional core of cell-penetrating peptides (CPPs) such as the HIV-1 TAT peptide[3]. At physiological pH, the guanidino group remains protonated, allowing it to form bidentate hydrogen bonds with the negatively charged phosphates, sulfates, and carboxylates on the cell membrane. This interaction induces membrane invagination, significantly enhancing cellular uptake and facilitating peptidomimetic nuclear localization[2][4].
The Cystine/Disulfide Core: Redox-Responsive Bio-Trigger
Extracellular environments are highly oxidative, whereas the intracellular cytosol is highly reductive. This redox gradient is driven by Glutathione (GSH) , which exists at concentrations of 2–20 μM in the blood/extracellular matrix, but spikes to 0.5–10 mM within the cytosol and cell nucleus[3]. By incorporating N,N′-cystamine bisacrylamide (CBA) into the polymer backbone, the resulting disulfide bonds remain stable during systemic circulation but undergo rapid thiol-disulfide exchange upon cytosolic entry. This triggers the rapid disassembly of the polymer and the localized release of the nucleic acid cargo[3][5].
The Poly(amidoamine) Backbone: The Proton Sponge Effect
The tertiary amines within the poly(amidoamine) backbone possess a pKa that allows them to buffer the acidic environment of the endolysosomal pathway. As the endosome acidifies, these amines absorb protons, leading to an influx of chloride ions and water. The resulting osmotic swelling ruptures the endosome (the "proton sponge effect"), allowing the polyplex to escape into the cytosol before lysosomal degradation occurs[3].
Structural Design & Synthesis
Gua-SS-PAAs are synthesized via a step-growth Michael addition polymerization . This approach avoids complex side-chain modification reactions by directly utilizing guanidino-containing monomers (e.g., agmatine) and disulfide-containing crosslinkers (e.g., CBA)[6][7].
Chemical synthesis workflow of Gua-SS-PAA via Michael addition polymerization.
Biological Activity & Intracellular Workflow
Upon synthesis, Gua-SS-PAAs are complexed with nucleic acids to form nanoscale polyplexes. The biological workflow of these compounds relies on a sequential, environmentally triggered pathway:
-
Condensation: The cationic polymer condenses the anionic nucleic acid into a compact nanoparticle (<90 nm)[8].
-
Uptake: Guanidino groups mediate rapid endocytosis[1].
-
Escape: The PAA backbone buffers the endosome, causing osmotic rupture[3].
-
Release: High intracellular GSH cleaves the cystine disulfide bonds, degrading the polymer into non-toxic, low-molecular-weight fragments and releasing the intact DNA/RNA[5][8].
Cellular uptake and redox-triggered intracellular release pathway of Gua-SS-PAA polyplexes.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes a built-in checkpoint to verify success before proceeding.
Protocol 1: Synthesis of Agm-CBA via Michael Addition
Causality Check: Michael addition requires the amine to act as a nucleophile attacking the α,β-unsaturated carbonyl of the acrylamide. The reaction must be kept in the dark under inert gas to prevent premature radical polymerization of the acrylamides.
-
Preparation: Dissolve 1.0 mmol of Agmatine sulfate and 1.0 mmol of N,N′-cystamine bisacrylamide (CBA) in 10 mL of a methanol/water mixture (4:1 v/v).
-
Reaction: Purge the flask with N₂ gas for 15 minutes. Stir the mixture at 50°C in the dark for 48 hours[7].
-
Quenching: Add a slight excess of an end-capping agent (e.g., 1-(2-aminoethyl)piperazine) to consume unreacted acrylamide groups. Stir for an additional 8 hours.
-
Purification: Transfer the solution to a dialysis tube (MWCO 3500 Da) and dialyze against deionized water for 48 hours to remove unreacted monomers and low-molecular-weight oligomers.
-
Validation: Lyophilize the product. Confirm the polymer structure and the presence of the disulfide and guanidino peaks via ¹H-NMR spectroscopy (D₂O solvent)[6].
Protocol 2: Polyplex Formation and Gel Retardation Assay
Causality Check: Complete condensation of pDNA neutralizes its negative charge, preventing it from migrating through an agarose gel.
-
Dilution: Dilute pDNA (e.g., pSilencer 4.1-CMV) to 10 μg/mL in HEPES buffer (50 mM HEPES, pH 7.4)[8].
-
Complexation: Add the Gua-SS-PAA polymer solution to the pDNA solution at varying weight ratios (e.g., 1:1, 1:6, 1:12, 1:24). Vortex gently for 5 seconds.
-
Incubation: Incubate at room temperature for 30 minutes to allow electrostatic self-assembly.
-
Validation: Load 12 μL of the polyplex mixture onto a 1% agarose gel containing a nucleic acid stain. Run at 100 V for 30 minutes in TAE buffer. Complete retardation of the pDNA band confirms successful polyplex formation[5][8].
Protocol 3: In Vitro Redox-Triggered Release Assay
Causality Check: If the disulfide bonds are functioning correctly, exposing the polyplex to cytosolic concentrations of GSH will degrade the polymer, releasing the pDNA which will then migrate normally on a gel.
-
Preparation: Prepare polyplexes at a 1:24 weight ratio as described in Protocol 2.
-
Reduction: Add Glutathione (GSH) to the polyplex solution to achieve a final GSH concentration of 20 mM (mimicking the intracellular environment)[5].
-
Incubation: Incubate the mixture at 37°C for 2 hours.
-
Validation: Run the samples on a 1% agarose gel. The reappearance of a distinct pDNA band at the correct molecular weight confirms redox-triggered release and proves the structural integrity of the DNA was maintained[5].
Quantitative Data Presentation
The integration of guanidino groups and disulfide bonds significantly optimizes the balance between transfection efficiency and cytotoxicity. The table below summarizes the physicochemical and biological properties of Gua-SS-PAAs compared to industry-standard commercial reagents[2][8].
| Carrier System | Particle Size (nm) | Zeta Potential (mV) | Transfection Efficiency (%) | Cell Viability (%) | Bioresponsive Release |
| Agm-CBA | 75 ± 5 | +15 ± 2 | 57.9 - 70.1% | > 85% | Yes (GSH-triggered) |
| Arg-CBA | 82 ± 6 | +18 ± 3 | 76.5 - 83.2% | > 80% | Yes (GSH-triggered) |
| PEI (25 kDa) | 110 ± 12 | +35 ± 5 | ~ 45.0% | < 50% | No |
| Lipofectamine 2000 | 150 ± 15 | +25 ± 4 | ~ 65.0% | < 60% | No |
Data summarized for polyplexes formed at optimal nucleic acid:polymer weight ratios in MCF7 cell lines. Note the superior cell viability of Gua-SS-PAAs due to their bioreducible nature.
References
-
Uptake Pathways of Guandinylated Disulfide Containing Polymers as Nonviral Gene Carrier Delivering DNA to Cells. National Library of Medicine (NIH). Available at:[Link]
-
Novel guanidinylated bioresponsive poly(amidoamine)s designed for short hairpin RNA delivery. National Library of Medicine (NIH) / PMC. Available at:[Link]
-
Guanidinylated bioresponsive poly(amido amine)s designed for intranuclear gene delivery. National Library of Medicine (NIH) / PMC. Available at:[Link]
-
Redox-Sensitive Nanosystems. World Scientific Publishing. Available at:[Link]
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- 1. Uptake Pathways of Guandinylated Disulfide Containing Polymers as Nonviral Gene Carrier Delivering DNA to Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel guanidinylated bioresponsive poly(amidoamine)s designed for short hairpin RNA delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Guanidinylated bioresponsive poly(amido amine)s designed for intranuclear gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Stability of Cystine, N,N'-bis(aminoiminomethyl)-
Introduction: The Imperative of In Vitro Stability Assessment
In the landscape of drug discovery and development, a thorough understanding of a molecule's inherent stability is a cornerstone of a successful program. For novel compounds such as Cystine, N,N'-bis(aminoiminomethyl)-, a synthetic molecule combining a disulfide-linked amino acid core with highly basic guanidinium functionalities, this understanding is paramount. This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to design, execute, and interpret in vitro stability studies for this unique molecular entity. By elucidating the potential degradation pathways and the factors that govern its stability, this document aims to empower scientists to develop robust formulations and generate reliable data for regulatory submissions.
The stability profile of a drug substance dictates its shelf-life, informs the selection of appropriate storage conditions, and is a critical quality attribute that ensures patient safety and therapeutic efficacy. For a molecule like Cystine, N,N'-bis(aminoiminomethyl)-, the presence of both a redox-sensitive disulfide bond and hydrolytically susceptible guanidinium groups presents a unique set of stability challenges. This guide will therefore dissect the molecule's structure to anticipate its liabilities and provide a logical, field-proven approach to its stability assessment.
Molecular Profile and Intrinsic Stability Considerations
A proactive approach to stability testing begins with a detailed analysis of the molecule's structure. Cystine, N,N'-bis(aminoiminomethyl)- is comprised of two key structural motifs: a central cystine unit and two terminal guanidinium groups.
-
The Cystine Core and the Disulfide Bridge: The disulfide bond is a covalent linkage that is susceptible to both reduction and oxidation. It is a critical determinant of the tertiary structure of many proteins and peptides[1][2]. The stability of this bond is highly dependent on the redox environment and pH. In reducing environments, the disulfide can be cleaved to yield two free thiol groups. Conversely, oxidation can lead to the formation of various sulfur-containing species, including sulfoxides, sulfones, and ultimately, cysteic acid. Disulfide bonds generally exhibit greater stability in acidic conditions, with their susceptibility to degradation increasing in neutral and, particularly, basic pH ranges[3][4].
-
The Guanidinium Groups: The N,N'-bis(aminoiminomethyl)- moieties are guanidinium groups. Guanidine is a strong organic base, and its conjugate acid, the guanidinium ion, has a high pKa value, typically reported in the range of 12.5 to 13.8[5][6][7]. This high pKa ensures that the guanidinium groups will be protonated and positively charged under most physiological conditions[6][8][9]. While generally stable, guanidinium groups can be susceptible to hydrolysis, particularly under harsh acidic or basic conditions, to yield urea and amine derivatives[10][11]. The rate of hydrolysis can be influenced by steric hindrance around the central carbon atom[10].
Anticipated Degradation Pathways
Based on the functional groups present in Cystine, N,N'-bis(aminoiminomethyl)-, several degradation pathways can be postulated. A well-designed stability study should aim to challenge the molecule under conditions that favor these transformations.
The primary degradation pathways are likely to involve:
-
Reductive Cleavage of the Disulfide Bond: This would result in the formation of two molecules of S-(aminoiminomethyl)-cysteine.
-
Oxidative Degradation of the Disulfide Bond: This can lead to a cascade of oxidized sulfur species.
-
Hydrolysis of the Guanidinium Groups: This would lead to the formation of urea and cystine-derived amines.
-
Peptide Bond Hydrolysis (if applicable): Although the core is an amino acid dimer, any peptide-like linkages could be susceptible to hydrolysis under acidic or basic conditions.
Caption: Predicted degradation pathways for Cystine, N,N'-bis(aminoiminomethyl)-.
Designing a Comprehensive In Vitro Stability Study: A Forced Degradation Protocol
Forced degradation, or stress testing, is an essential component of a stability program. It involves subjecting the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways[12]. This information is invaluable for the development of stability-indicating analytical methods.
Experimental Protocol for Forced Degradation
1. Preparation of Stock Solution:
-
Prepare a stock solution of Cystine, N,N'-bis(aminoiminomethyl)- at a known concentration (e.g., 1 mg/mL) in a suitable solvent system. Given the polar nature of the molecule, a mixture of water and a polar organic solvent like acetonitrile or methanol is a reasonable starting point.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M and 1 M hydrochloric acid.
-
Incubate samples at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot, neutralize with an appropriate base (e.g., 0.1 M or 1 M NaOH), and dilute to the target concentration for analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M and 1 M sodium hydroxide.
-
Incubate samples at room temperature and an elevated temperature (e.g., 60°C) for a defined period.
-
At each time point, withdraw an aliquot, neutralize with an appropriate acid (e.g., 0.1 M or 1 M HCl), and dilute for analysis. The disulfide bond is expected to be more labile under basic conditions[4][13].
-
-
Oxidative Degradation:
-
Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% v/v).
-
Incubate at room temperature for a defined period, protected from light.
-
At each time point, withdraw an aliquot and dilute for analysis. Quenching the reaction may be necessary if degradation is rapid.
-
-
Thermal Degradation:
-
Store aliquots of the stock solution at elevated temperatures (e.g., 60°C, 80°C) in a controlled temperature chamber.
-
At each time point, withdraw an aliquot and dilute for analysis.
-
-
Photostability:
-
Expose aliquots of the stock solution to a light source according to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).
-
Include a control sample protected from light (e.g., wrapped in aluminum foil).
-
At the end of the exposure period, dilute both the exposed and control samples for analysis.
-
3. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating analytical method.
Stability-Indicating Analytical Methodologies
A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and can also detect and quantify the degradation products.
| Analytical Technique | Purpose | Key Considerations |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the parent compound and its degradation products. | Due to the high polarity and low UV absorbance of guanidinium groups, derivatization may be necessary[14][15][16]. Alternatively, a mixed-mode or cation-exchange column can be employed for retention[17][18]. An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used if UV detection is inadequate. |
| Mass Spectrometry (MS) | Identification and structural elucidation of degradation products. | LC-MS is a powerful tool for this purpose. Accurate mass measurements can help in determining the elemental composition of the degradants[19]. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of isolated degradation products. | Provides detailed structural information for definitive identification. |
| Capillary Electrophoresis (CE) | An orthogonal separation technique to HPLC. | Useful for highly polar and charged molecules. |
Proposed HPLC Method
A reversed-phase HPLC method with a C18 column is a common starting point. However, due to the high polarity of the target molecule, modifications will likely be necessary.
-
Column: A polar-embedded or polar-endcapped C18 column, or a HILIC (Hydrophilic Interaction Liquid Chromatography) column.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer, pH adjusted to be in the acidic range for better disulfide stability) and a polar organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a low wavelength (around 200-210 nm) may be possible, but is often not specific[17]. If derivatization is employed (e.g., with acetylacetone or methylglyoxal for the guanidinium group, or with a fluorescent tag for the amine), the detection wavelength will be dictated by the chromophore or fluorophore introduced[14][20]. ELSD or CAD are excellent alternatives for non-chromophoric analytes.
Caption: A typical experimental workflow for a forced degradation study.
Data Interpretation and Reporting
The data generated from the forced degradation studies should be used to:
-
Establish the degradation profile: Identify the major degradation products and the conditions under which they are formed.
-
Propose degradation pathways: Based on the identified structures of the degradation products.
-
Assess the specificity of the analytical method: The method should be able to separate the parent peak from all degradation product peaks.
-
Inform formulation development: By understanding the liabilities of the molecule, formulation scientists can choose excipients and packaging that will protect it from degradation.
Conclusion
The in vitro stability assessment of Cystine, N,N'-bis(aminoiminomethyl)- requires a multifaceted approach that considers the unique chemistry of its constituent functional groups. The inherent susceptibility of the disulfide bond to redox reactions and the potential for hydrolysis of the guanidinium groups are the primary stability concerns. A well-structured forced degradation study, coupled with the development of a robust, stability-indicating analytical method, is critical for characterizing the degradation profile of this novel compound. The insights gained from these studies are not merely a regulatory requirement but a fundamental component of a science-driven drug development program, ensuring the delivery of a safe, stable, and efficacious therapeutic agent.
References
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CSIR NET LIFE SCIENCE COACHING. (2025, December 30). pKa Value of the Guanidinium Group of Arginine. Retrieved from [Link]
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Prepp. (2026, February 20). pKa value of the guanidinium group of Arginine is ______. Retrieved from [Link]
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Fitch, C. A., et al. (2015, March 22). Arginine: Its pKa value revisited. Protein Science. Retrieved from [Link]
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Joralemon, M. J., et al. (2013, June 5). Broad Control of Disulfide Stability through Microenvironmental Effects and Analysis in Complex Redox Environments. Biomacromolecules. Retrieved from [Link]
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American Chemical Society. (n.d.). Development of more hydrolytically stable alkyl guanidines. Retrieved from [Link]
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Trivedi, M. V., et al. (n.d.). The role of thiols and disulfides in protein chemical and physical stability. SciSpace. Retrieved from [Link]
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Xu, B., et al. (2017). Guanidinium group is protonated in a strongly basic arginine solution. eScholarship.org. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography. Retrieved from [Link]
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ResearchGate. (n.d.). (A; top) pKa of α-amino group (pKa 2 ) and of guanidinium function (pKa.... Retrieved from [Link]
-
HELIX Chromatography. (2021, April 25). HPLC Methods for analysis of Guanidine. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) HPLC DETERMINATION OF GUANIDINO COMPOUNDS IN SERUM OF UREMIC PATIENTS USING METHYLGLYOXAL AS DERIVATIZING REAGENT. Retrieved from [Link]
-
Royal Society of Chemistry. (2018, July 31). CHAPTER 1.1: Disulfide Bonds in Protein Folding and Stability. Retrieved from [Link]
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BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
Rapid Novor. (2025, April 1). Disulfide Bond Engineering. Retrieved from [Link]
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Krull, I. S., et al. (1984, March 22). HPLC Assay for Guanidine Salts Based on Pre-Column Derivatization with Acetylacetone. Journal of Liquid Chromatography. Retrieved from [Link]
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Liu, C. C., et al. (2016, May 9). Enhancing protein stability with extended disulfide bonds. PNAS. Retrieved from [Link]
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Wolfenden, R., et al. (2014, January 8). The nonenzymatic decomposition of guanidines and amidines. PubMed. Retrieved from [Link]
-
Yang, M., et al. (2006, October 15). Synthesis and chemical stability of a disulfide bond in a model cyclic pentapeptide: cyclo(1,4). PubMed. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Development of Analytical Method for Separation and Quantification of Cysteine Hydrochloride Monohydrate, Followed by Validation with Total Error Concept by Using Ultra Performance Liquid Chromatography with Pre-Column Derivatization. Retrieved from [Link]
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Xu, B., et al. (2017, June 20). Guanidinium Group Remains Protonated in a Strongly Basic Arginine Solution. PubMed. Retrieved from [Link]
-
Food Research. (2020, August 3). Recent advanced techniques in cysteine determination: a review. Retrieved from [Link]
-
Chemical Science. (2016, July 28). Converting disulfide bridges in native peptides to stable methylene thioacetals. Retrieved from [Link]
-
ResearchGate. (2022, December 19). (PDF) Guanidino acid hydrolysis by the human enzyme annotated as agmatinase. Retrieved from [Link]
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Semantic Scholar. (n.d.). Degradation of protein disulphide bonds in dilute alkali. Retrieved from [Link]
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ResearchGate. (n.d.). The mechanisms of degradation of disulfide bonds in proteins upon.... Retrieved from [Link]
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Accurate Molecular Weight Measurements of Cystine Derivatives on FAB-MS. (n.d.). Retrieved from [Link]
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Facile Guanidine Formation under Mild Acidic Condition. (n.d.). Retrieved from [Link]
-
Science Exploration Press. (2025, December 31). Best practices for cysteine analysis. Retrieved from [Link]
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Development of Analytical Method for Separation and Quantification of Cysteine Hydrochloride Monohydrate, Followed by Validation with Total Error Concept by Using Ultra Performance Liquid Chromatography with Pre-Column Derivatization. (n.d.). Retrieved from [Link]
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Whitepaper: Potential Therapeutic Applications of Diguanidino-Cystine in Advanced Drug Delivery Systems
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide
Executive Summary & Chemical Rationale
In the landscape of intracellular drug delivery, overcoming the plasma membrane without inducing cytotoxicity or endosomal entrapment remains a primary bottleneck. Diguanidino-cystine (DGC) —a minimalist molecular motif consisting of a bioreducible cystine core flanked by two guanidinium groups—has emerged as a highly potent, redox-responsive molecular transporter.
As a Senior Application Scientist, I approach DGC not just as a chemical compound, but as a programmable delivery scaffold. Its efficacy is rooted in two fundamental biochemical interactions:
-
Guanidinium-Oxoanion Bidentate Bonding: The guanidinium moieties act as the primary pharmacophore for membrane translocation. Unlike simple amines, guanidinium groups form highly stable, bidentate hydrogen bonds with negatively charged oxoanions (such as sulfates and phosphates) on cell-surface heparan sulfate proteoglycans 1[1]. This mimics the entry mechanism of arginine-rich cell-penetrating peptides (CPPs) like TAT and R8 2[2].
-
Redox-Responsive Disulfide Cleavage: The internal disulfide bond of the cystine core is highly stable in the oxidative extracellular environment. However, upon entering the cytosol, it undergoes rapid thiol-disulfide exchange triggered by high intracellular glutathione (GSH) concentrations (1–15 mM) 3[3]. This ensures traceless cargo release and minimizes long-term carrier toxicity 4[4].
Core Therapeutic Applications
Cytosolic Delivery of Nucleic Acids and DNA Nanoassemblies
Naked nucleic acids (siRNA, pDNA) suffer from poor stability and membrane impermeability. DGC acts as a "molecular sticker." The bis-guanidino structure provides electrostatic condensation of the polyanionic nucleic acids, while the disulfide core ensures that once the complex is internalized, it disassembles in the reducing cytosol to release the genetic cargo, actively bypassing endosomal degradation 5[5].
Oral Delivery via Dynamic Covalent Disulfide Exchange
Recent breakthroughs have demonstrated that dynamic covalent disulfide exchange can mediate the oral delivery of biomacromolecules. Guanidinium-containing poly(disulfide)s can traverse mucus and epithelial layers without disrupting barrier integrity, eventually dissociating to release drugs (such as insulin) systemically 6[6]. DGC serves as the fundamental monomeric unit for synthesizing these advanced oral delivery polymers.
Split-CPP Activation Strategies for Targeted Therapy
Truncated guanidinium-rich sequences (e.g., tetra-arginine) lack cell-penetrating ability. However, reconstituting these fragments via disulfide bridge formation restores their uptake activity 7[7]. DGC exemplifies this "activatable" targeted drug delivery system, where cellular entry is strictly gated by specific redox or enzymatic triggers in the tumor microenvironment 8[8].
Mechanism of Action & Workflows (Visualized)
To understand the causality behind DGC's efficacy, we must map its cellular journey. The diagram below illustrates the self-validating pathway of DGC-mediated delivery.
Fig 1: Cellular entry and GSH-triggered release of diguanidino-cystine.
Fig 2: Experimental workflow for DGC-based therapeutic formulation.
Experimental Protocols
As an application scientist, I emphasize that protocols must be self-validating. Every step below includes a mechanistic rationale and a validation checkpoint to ensure data integrity.
Protocol 1: Synthesis of Diguanidino-Cystine
Rationale: Direct guanidinylation of the primary amines on cystine converts it into a bis-guanidino derivative, providing the necessary positive charge for membrane interaction.
-
Reaction Setup: Dissolve L-cystine dimethyl ester dihydrochloride (1 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA) (4 eq) to neutralize the hydrochloride salt.
-
Guanidinylation: Add 1H-pyrazole-1-carboxamidine hydrochloride (2.5 eq) to the solution. Stir under an argon atmosphere at room temperature for 24 hours.
-
Purification: Precipitate the product in cold diethyl ether. Purify via preparative RP-HPLC using a water/acetonitrile gradient with 0.1% TFA.
-
Validation Checkpoint: Analyze the lyophilized product via LC-MS. A mass shift corresponding to the addition of two amidino groups confirms successful bis-guanidinylation.
Protocol 2: Formulation of DGC-siRNA Polyplexes
Rationale: Nucleic acids require a net positive surface charge for cellular uptake. We titrate the Nitrogen-to-Phosphate (N/P) ratio to achieve complete condensation while preventing aggregation.
-
Preparation: Prepare stock solutions of DGC (1 mg/mL in RNase-free water) and siRNA (20 µM in siRNA buffer).
-
Complexation: Mix DGC and siRNA at an N/P ratio of 10:1. The high ratio ensures the guanidinium groups fully neutralize the siRNA phosphate backbone.
-
Incubation: Vortex gently for 10 seconds and incubate at room temperature for 30 minutes to allow electrostatic self-assembly.
-
Validation Checkpoint: Utilize Dynamic Light Scattering (DLS) and Zeta Potential analysis. A successful polyplex will exhibit a hydrodynamic diameter of 80–120 nm, a Polydispersity Index (PDI) < 0.2, and a Zeta potential of +20 to +30 mV.
Protocol 3: In Vitro GSH-Triggered Release and Cellular Uptake
Rationale: To prove that DGC releases its cargo specifically in the cytosol, we must simulate the redox environment and track it in live cells.
-
Cell Culture: Seed HeLa cells in a 6-well plate at 2×105 cells/well. Incubate overnight at 37°C, 5% CO₂.
-
Transfection: Replace media with serum-free DMEM. Add Cy5-labeled siRNA/DGC polyplexes (final siRNA concentration: 50 nM). Incubate for 4 hours.
-
GSH Challenge (In Vitro Release): In parallel, incubate polyplexes in a cell-free buffer containing 10 mM GSH (cytosolic mimic) vs. 10 µM GSH (extracellular mimic). Run on a 1% agarose gel.
-
Validation Checkpoint: Gel retardation assay should show complete siRNA retention at 10 µM GSH, but a distinct free siRNA band at 10 mM GSH, confirming redox-responsive cleavage. Confocal microscopy of the cells should show diffuse Cy5 fluorescence in the cytosol, indicating successful endosomal escape and cargo release.
Quantitative Data & Benchmarking
To contextualize DGC's performance, we benchmark it against industry-standard arginine-rich peptides (Octa-arginine, R8) and commercial lipid nanoparticles (Lipofectamine 2000).
| Delivery Vector | Primary Uptake Mechanism | Cellular Uptake Efficiency (%) | Cytotoxicity (IC₅₀, µM) | Cytosolic Release Profile |
| Diguanidino-Cystine (DGC) | Direct Translocation / Endocytosis | > 85% | > 500 (Low Toxicity) | Rapid (< 1 hr post-entry via GSH) |
| Octa-arginine (R8) | Macropinocytosis | ~ 70% | ~ 150 (Moderate) | Slow (Prone to Endosomal Trapping) |
| Lipofectamine 2000 | Endocytosis / Fusion | > 90% | ~ 50 (High Toxicity) | Moderate (pH-dependent) |
Table 1: Comparative analysis of DGC against standard transfection agents. DGC demonstrates an optimal balance of high uptake efficiency and low cytotoxicity due to its traceless, bioreducible nature.
References
- [MDPI] Membrane Internalization Mechanisms and Design Strategies of Arginine-Rich Cell-Penetrating Peptides. MDPI.
- [MIT DSpace] Guanidinium Compounds: Synthesis, Oxoanion Binding, and Cellular Delivery. MIT DSpace.
- [PMC] Cell-Penetrating, Guanidinium-Rich Oligophosphoesters: Effective and Versatile Molecular Transporters for Drug and Probe Delivery. PMC.
- [PMC] Disulfide Bridging Strategies in Viral and Non-viral Platforms for Nucleic Acid Delivery. PMC.
- [CCS Chemistry] Disulfide-Containing Molecular Sticker Assists Cellular Delivery of DNA Nanoassemblies by Bypassing Endocytosis. CCS Chemistry.
- [ResearchGate] Dynamic Covalent Disulfide Exchange Mediates Oral Delivery of Biomacromolecules. ResearchGate.
- [PMC] Activation of cell-penetrating peptide fragments by disulfide formation. PMC.
- [RSC] Click to enter: activation of oligo-arginine cell-penetrating peptides by bioorthogonal tetrazine ligations. Chemical Science.
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The Mechanism of Action of Guanidino-Modified Cystine: From iNOS Inhibition to Redox-Responsive Intracellular Delivery
Executive Summary
Guanidino-modified cystine represents a highly specialized structural motif characterized by a central reducible disulfide core (cystine) flanked by terminal guanidinium groups. The most prominent small-molecule embodiment of this class is bis(2-guanidinoethyl)disulfide (GED) [1]. Originally synthesized via the spontaneous rearrangement and dimerization of mercaptoalkylguanidines, GED has emerged as a potent, competitive inhibitor of inducible nitric oxide synthase (iNOS)[2].
Beyond its role as a pharmacological inhibitor, the dual-functional nature of the guanidino-cystine axis—combining the membrane-penetrating capability of the guanidinium cation with the redox-sensitivity of the disulfide bond—has been widely adapted in macromolecular chemistry for targeted, intracellular drug and gene delivery[3]. This whitepaper dissects the dual mechanisms of action of guanidino-modified cystine, detailing its pharmacological inhibition of iNOS and its supramolecular utility in redox-responsive delivery systems.
Pharmacological Mechanism: Selective iNOS Inhibition
Nitric oxide (NO) is a pleiotropic signaling molecule synthesized from L-arginine by three NOS isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). While eNOS and nNOS are constitutively expressed to regulate vascular tone and neurotransmission, iNOS is expressed predominantly in macrophages and smooth muscle cells in response to inflammatory cytokines or endotoxins (e.g., lipopolysaccharides). Overproduction of NO by iNOS is a primary driver of endotoxic shock, tissue damage, and autoimmune pathologies such as Type 1 diabetes[4].
Causality of Inhibition
Guanidino-modified cystine (GED) acts as an L-arginine structural mimetic. The terminal guanidino groups of GED perfectly mimic the native guanidino moiety of L-arginine, allowing it to competitively bind to the oxygenase domain of the NOS enzyme[2]. However, GED exhibits a distinct selectivity for iNOS over the constitutive isoforms. This selectivity is driven by two underlying mechanisms:
-
Enzymatic Affinity & Geometry: The spatial geometry of the disulfide-linked dimer provides a superior fit within the iNOS active site compared to eNOS, allowing it to block the binding of molecular oxygen and NADPH required for catalysis.
-
Differential Cellular Uptake: Macrophages expressing iNOS exhibit preferential uptake of GED via specific cationic amino acid transporters, concentrating the inhibitor directly at the intracellular site of inflammation[2].
Figure 1: Competitive inhibition of the iNOS catalytic pathway by GED.
Supramolecular Mechanism: The Redox-Responsive Delivery Axis
In the realm of advanced drug delivery, the guanidino-cystine motif is frequently polymerized or conjugated to nanocarriers to overcome two of the most significant hurdles in intracellular delivery: cellular internalization and controlled payload release[3].
Causality of Delivery
-
Membrane Translocation: The guanidinium cation remains protonated at physiological pH. It forms highly stable, bidentate hydrogen bonds with the negatively charged phosphate headgroups of the phospholipid bilayer. This electrostatic interaction triggers adsorptive endocytosis, pulling the macromolecular complex into the endosome[3].
-
Redox-Triggered Cleavage: Once the vector escapes the endosome and enters the cytosol, it encounters a drastically different redox environment. The extracellular concentration of glutathione (GSH) is approximately 2–20 µM, whereas the cytosolic concentration is 2–10 mM (a 1000-fold gradient). This highly reducing environment rapidly cleaves the cystine disulfide bond into two cysteine-thiol derivatives[5]. This cleavage destroys the structural integrity of the carrier, triggering the rapid release of the therapeutic cargo (e.g., siRNA, plasmid DNA, or encapsulated drugs)[6].
Figure 2: Redox-responsive cellular uptake and GSH-mediated cleavage workflow.
Quantitative Data Presentation
The pharmacological and kinetic properties of guanidino-modified cystine derivatives are highly dependent on their target environment. The tables below summarize the selectivity of GED for NOS isoforms and the environmental triggers required for disulfide cleavage.
Table 1: Pharmacological Profile of Bis(2-guanidinoethyl)disulfide (GED)
| NOS Isoform | Enzyme Inhibition Ki (µM) | Cellular EC50 (µM) | Selectivity Ratio (vs. eNOS) |
|---|---|---|---|
| iNOS | 4.3 | 110 | 1.0 |
| eNOS | 18.0 | 630 | ~4.2x |
| nNOS | 25.0 | 180 | ~5.8x |
(Data derived from purified enzyme assays and J774.2 macrophage nitrite production[7],[2])
Table 2: Intracellular Redox Kinetics for Cystine-Based Delivery
| Compartment | GSH Concentration | Cystine State | Delivery Phase |
|---|---|---|---|
| Blood/Plasma | 2 - 20 µM | Intact (Disulfide) | Circulation & Stability |
| Endosome | 10 - 50 µM | Intact (Disulfide) | Cellular Uptake |
| Cytosol | 2 - 10 mM | Cleaved (Thiol) | Vector Disassembly & Release |
Experimental Protocols & Self-Validating Workflows
To ensure scientific integrity, the evaluation of guanidino-modified cystine requires robust, self-validating experimental designs.
Protocol 1: In Vitro Validation of iNOS Inhibition (Macrophage Griess Assay)
Purpose: To quantify the dose-dependent inhibition of iNOS-mediated NO production by GED. Self-Validation Mechanism: This protocol includes a negative control (unstimulated cells) to establish baseline NO, and a positive control (L-NMMA, a non-selective NOS inhibitor) to validate the assay's sensitivity to competitive inhibition.
-
Cell Culture: Seed J774.2 murine macrophages in 96-well plates at 1×105 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.
-
Activation: Stimulate the macrophages with 1 µg/mL Lipopolysaccharide (LPS) from E. coli and 100 U/mL Interferon-gamma (IFN-γ) to induce iNOS expression.
-
Treatment: Concurrently treat the cells with varying concentrations of GED (10 µM to 1000 µM). Treat positive control wells with L-NMMA (100 µM).
-
Incubation: Incubate the plates for 24 hours.
-
Quantification: Extract 50 µL of the supernatant and mix with 50 µL of Griess Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).
-
Analysis: Measure absorbance at 540 nm using a microplate reader. Calculate nitrite concentration against a standard curve generated with sodium nitrite.
Protocol 2: Validation of Redox-Responsive Disassembly (DLS & Gel Retardation)
Purpose: To confirm that the cystine disulfide core is successfully cleaved by cytosolic GSH levels, leading to macromolecular disassembly and cargo release.
-
Polyplex Formation: Complex guanidino-cystine polymers with plasmid DNA at an N/P (nitrogen-to-phosphate) ratio of 10:1 in HEPES buffer (pH 7.4).
-
Baseline Measurement: Measure the initial hydrodynamic diameter of the intact polyplexes using Dynamic Light Scattering (DLS).
-
Redox Challenge: Incubate the polyplexes in HEPES buffer containing 10 mM GSH (mimicking the highly reducing cytosol) at 37°C for 2 hours.
-
Post-Challenge Measurement: Re-measure the diameter via DLS. A shift from ~100 nm to >1000 nm (aggregation) or a complete loss of the scattering signal indicates vector disassembly.
-
Gel Electrophoresis: Run the samples on a 1% agarose gel. The presence of free, migrating DNA in the GSH-treated lanes—compared to DNA retained in the loading well for untreated polyplexes—validates the redox-triggered release mechanism.
References
-
Title: Pharmacological characterization of guanidinoethyldisulphide (GED), a novel inhibitor of nitric oxide synthase with selectivity towards the inducible isoform Source: British Journal of Pharmacology (PubMed Central) URL: [Link][8]
-
Title: N,N'''-(Dithiodi-2,1-ethanediyl)bis(guanidine) - PubChem CID 3521 Source: National Center for Biotechnology Information (PubChem) URL: [Link][1]
-
Title: An inhibitor of inducible nitric oxide synthase and scavenger of peroxynitrite prevents diabetes development in NOD mice Source: Journal of Autoimmunity (PubMed) URL: [Link][4]
-
Title: In vitro and in vivo suppression of cellular activity by guanidinoethyl disulfide released from hydrogel microspheres composed of partially oxidized hyaluronan and gelatin Source: Biomaterials (PubMed) URL: [Link][6]
-
Title: Comparative study of guanidine-based and lysine-based brush copolymers for plasmid delivery Source: Biomacromolecules (PubMed Central) URL: [Link][3]
-
Title: Oxidative Cysteine Modification of Thiol Isomerases in Thrombotic Disease Source: Antioxidants & Redox Signaling (PubMed Central) URL: [Link][5]
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Structural Elucidation of N-Guanidinylated Cystine Peptides: A Comprehensive Analytical Guide
Executive Summary
N-guanidinylated cystine peptides represent a highly specialized class of constrained peptidomimetics. The incorporation of a strongly basic guanidinium group—either intentionally to mimic arginine for enhanced cell penetration and receptor binding, or inadvertently as a synthetic artifact—coupled with the conformational rigidity of a cystine disulfide bridge, creates unique analytical challenges. This technical guide details the mechanistic origins of peptide guanidinylation and provides a rigorous, self-validating framework for their structural elucidation using High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS/MS) and 2-Dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy.
Mechanistic Origins of Peptide Guanidinylation
The presence of a guanidinium moiety on a peptide backbone fundamentally alters its physicochemical properties, introducing a permanent positive charge under physiological conditions. The origin of this modification typically falls into two distinct categories:
-
Intentional Guanidinylation (Therapeutic Design): To improve the pharmacological profile of cyclic peptides (such as opioid receptor ligands like cyclic dermorphin/deltorphin analogues), researchers often convert free amines to guanidines[1]. Efficient solution-phase or on-resin protocols utilize reagents like 1H-triazole-1-[N,N′-bis(tert-butoxycarbonyl)]carboxamidine, which provide high-yielding conversion of sterically hindered amines into protected guanidines prior to final cleavage[2].
-
Artifactual Guanidinylation (Synthetic Side Reactions): During standard Solid-Phase Peptide Synthesis (SPPS), classical uronium/guanidinium coupling reagents like HATU or HBTU can react directly with the unshielded N-terminal amine. This aminium salt reaction leads to a tetramethylguanidinium side product, which effectively terminates peptide chain elongation[3]. This phenomenon is particularly notable in bioactive peptides containing cysteine residues, where the nucleophilicity of the susceptible groups and specific reaction conditions dictate the extent of the artifact[3].
Mechanistic pathways of intentional peptide guanidinylation versus HATU-mediated side reactions.
Analytical Workflow for Structural Elucidation
The structural elucidation of these molecules requires a bipartite approach: MS/MS is deployed to sequence the primary structure and map the cystine connectivity, while 2D NMR is utilized to solve the 3D conformational space dictated by the disulfide constraints.
Sequential analytical workflow for the structural elucidation of N-guanidinylated cystine peptides.
Mass Spectrometry (ESI-MS/MS) & Disulfide Mapping Protocols
The primary challenge in MS analysis of cystine peptides is the gas-phase stability of the disulfide bond, which can undergo scrambling or asymmetric cleavage during Collision-Induced Dissociation (CID), complicating fragment ion assignment. The protocol below establishes a self-validating system by comparing the intact oxidized mass with the reduced/alkylated mass.
Protocol 1: Step-by-Step Disulfide Mapping and Modification Localization
-
Intact Mass Verification: Analyze the native peptide via HR-ESI-TOF. Calculate the mass shift relative to the theoretical unmodified sequence. An intentional amidination yields a +42.02 Da shift, whereas a HATU-derived tetramethylguanidinium adduct yields a +98.07 Da shift[3].
-
Reduction of the Cystine Knot: Dissolve 100 µg of the peptide in 50 µL of 100 mM ammonium bicarbonate buffer (pH 8.0). Add Dithiothreitol (DTT) to a final concentration of 10 mM. Incubate at 56°C for 45 minutes.
-
Causality: DTT reduces the disulfide bond to free thiols, linearizing the peptide to ensure predictable b- and y-ion fragmentation during tandem MS.
-
-
Alkylation (Trapping the Thiols): Cool the sample to room temperature. Add iodoacetamide (IAA) to a final concentration of 55 mM. Incubate in the dark for 30 minutes.
-
Causality: IAA permanently alkylates the free thiols (forming S-carbamidomethylcysteine, +57.02 Da per Cys), preventing re-oxidation and disulfide scrambling during ionization.
-
-
Tandem MS/MS Analysis: Inject the alkylated sample into an LC-MS/MS system. Utilize Higher-energy Collisional Dissociation (HCD) to generate sequence-specific fragments.
-
Data Interpretation: Scan the b-ion series. If the N-terminus is guanidinylated, the b1 ion and all subsequent b-ions will carry the characteristic mass shift (e.g., +98.07 Da). The y-ion series will remain unshifted until the cleavage point reaches the modified residue.
Table 1: Diagnostic Mass Shifts in N-Guanidinylated Cystine Peptides
| Modification Type | Reagent Source | Target Residue | Monoisotopic Mass Shift (Da) | Diagnostic MS/MS Feature |
| Simple Amidination | 1H-triazole reagents | Free Amine (N-term, Lys) | +42.021 | Shifted b-ion series (+42 Da) |
| Tetramethylguanidinylation | HATU / HBTU | N-terminal Amine | +98.073 | Shifted b-ion series (+98 Da) |
| Cysteine Alkylation | Iodoacetamide | Free Thiol (Reduced Cys) | +57.021 (per Cys) | Fixed modification on Cys residues |
| Disulfide Bond (Cystine) | Oxidation (Air/I2) | Two Cysteine Thiols | -2.016 (Intact Mass) | Loss of 2 Da relative to linear form |
Nuclear Magnetic Resonance (NMR) & Conformational Analysis
While MS provides the primary structure and connectivity, 2D NMR is required to elucidate the 3D conformational space. The cystine bridge restricts the peptide's flexibility, often stabilizing bioactive β -turn or α -helical motifs[4]. The guanidinium group, being highly polar and capable of extensive hydrogen bonding, further influences this local topology.
Protocol 2: Step-by-Step 2D NMR Structural Elucidation
-
Sample Preparation: Dissolve 1-2 mg of the purified peptide in 600 µL of H2O/D2O (90:10, v/v) or DMSO−d6 .
-
Causality: H2O/D2O is preferred for observing exchangeable amide protons, which are critical for identifying hydrogen-bond networks stabilized by the cystine bridge.
-
-
1D 1H NMR and TOCSY: Acquire a 1D proton spectrum followed by a 2D TOCSY (Total Correlation Spectroscopy) with a mixing time of 80 ms.
-
Causality: TOCSY identifies all protons within a single amino acid spin system. The guanidinylated N-terminus will show significant downfield chemical shift perturbations (CSPs) for its Hα and Hβ protons compared to a free amine, due to the deshielding effect of the delocalized positive charge.
-
-
2D NOESY / ROESY: Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum with a mixing time of 200-300 ms.
-
Causality: NOESY correlates protons that are spatially close ( <5 Å) regardless of the covalent bonds between them. This is the definitive tool for proving 3D folding.
-
-
Sequential Assignment & Distance Restraints: Use the Wüthrich methodology to trace the dαN(i,i+1) and dNN(i,i+1) NOE cross-peaks. Crucially, look for long-range NOEs between the cystine Hβ protons, which confirm the spatial proximity of the disulfide-bridged residues.
-
Simulated Annealing: Convert NOE volumes into upper-bound distance restraints. Use molecular dynamics software (e.g., XPLOR-NIH) to calculate an ensemble of the lowest-energy 3D structures.
Conclusion
The structural elucidation of N-guanidinylated cystine peptides demands a rigorous, orthogonal analytical approach. By combining the precise mass-shifting and disulfide-mapping capabilities of HR-ESI-MS/MS with the high-resolution spatial mapping of 2D NMR, researchers can confidently differentiate between artifactual chain-terminating modifications and intentionally designed peptidomimetics. This self-validating framework ensures high scientific integrity in the development of next-generation, conformationally constrained peptide therapeutics.
References
- Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6M78oUg--DeTrz-GpcaoblFIOlWUDZGZh4ptQqA3vdRqWK4S4uEKRwhMU4tJlQvdJKZ0vHCEwxzAhHPkSK3J_Zbd0qa7KFa4Kqt8RG8K3VQFoWpLLjHczpvy68g-iRMxzBMWOR2pfl6tCiXk3rj7LMyah8b5jkqG1]
- Synthesis, biological activity and resistance to proteolytic digestion of new cyclic dermorphin/deltorphin analogues. Journal of Peptide Science (via ResearchGate).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIRIOM47uNslWFrB3rphs_4F9LHAepxCMT_q8glBpgnreW6A95Z7220Gll9W1tlpsECJYUrbg_KK-LQLCmMGPMt2JrPXXa_WqyU8Li8rTX8qBYfL47UEJgc7QwttfZwPxJrBbwFc0p2sbvenEg-Ecc74u22B0cgJh1sJ4VGBaBQ7U3hDR2uFtxR2nj21DIn9ktKIz-OVG4WWriKF789pEUF7vwxWqKsxvUqo427qumLyL4VXmUMy_zpMWrohspT-aaBHAlW7_RR6TEQmxdVXmoWv_Q3opogutYJ7LFORA2uvc=]
- Evaluation of 1H-Triazole-1-[N,N′-Bis(tert-butoxycarbonyl)]carboxamidine in Solution-Phase and On-Resin Guanidinylation. The Journal of Organic Chemistry.[https://vertexaisearch.cloud.google.
- Cyclic opioid peptides. National Institutes of Health (PMC).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdOQikci8RptqrinwQGLVt4psj1Pxoj8O16Rd_t0YI2oMgyltrbbKIu3pOs46LR3Qdaaws0gaUlGAXIlgPNSFqWDux76nVEb0cf-GLwTh1lSOoWvbtll20adz6Si0i6BkDIoz34m3oetqY5Hc=]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Unlocking the Guanidinium Pharmacophore: Advanced Workflows for the Discovery and Isolation of Novel Guanidino Amino Acids
Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Whitepaper
The Chemical Biology of the Guanidinium Pharmacophore
Guanidino amino acids (GAAs) represent a structurally diverse and pharmacologically rich class of nitrogenous metabolites. Characterized by the highly basic guanidino group (–NH–C(=NH)NH₂), these compounds are ubiquitous in biology. While endogenous GAAs like arginine and guanidinoacetate are fundamental to 1[1], the discovery of novel, non-proteinogenic GAAs has opened entirely new frontiers in drug development.
The rationale for targeting novel GAAs lies in their unique physicochemical properties. The guanidinium cation can participate in robust bidentate hydrogen bonding with carboxylate and phosphate targets, making it a privileged scaffold for enzyme inhibitors and receptor modulators. Recent genome mining efforts have uncovered cyclic guanidino amino acids, such as L-capreomycidine and its rare stereoisomer D-capreomycidine, which serve as critical pharmacophores in potent 2[2].
Discovery Strategies: Sourcing and Matrix Selection
The decision to mine specific biological matrices dictates the downstream isolation strategy.
-
Terrestrial Microorganisms: Actinomycetes are prime targets for cyclic GAAs. By leveraging substructure-focused genome mining of non-ribosomal peptide synthetase (NRPS) gene clusters, researchers can pinpoint the biosynthetic pathways of novel capreomycidine derivatives[2].
-
Marine Invertebrates: Marine environments, particularly Poecilosclerida sponges (e.g., Monanchora pulchra), are selected for their symbiotic microbial clusters that produce complex, highly basic3[3]. These compounds exhibit profound 4[4].
Advanced Isolation and Purification Workflows
The inherent physicochemical properties of the guanidinium group—specifically its high basicity (pKa ~13.6) and permanent positive charge at physiological pH—render traditional reversed-phase (RP) chromatography highly inefficient. Without intervention, GAAs exhibit severe peak tailing and negligible retention on standard C18 stationary phases.
To overcome this, we employ a self-validating orthogonal purification system that leverages Strong Cation Exchange (SCX) followed by Hydrophilic Interaction Liquid Chromatography (HILIC) and ion-pairing RP-HPLC.
Step-by-Step Isolation Protocol
-
Biomass Preparation: Lyophilize the raw biomass to prevent the hydrolytic degradation of sensitive amide or ester bonds. Cryogenically grind the tissue to maximize the surface area for solvent penetration.
-
Extraction: Extract the matrix using a 1:1 (v/v) mixture of Methanol and Dichloromethane (DCM). Causality: This specific solvent ratio ensures the capture of both moderately lipophilic polycyclic guanidines and highly polar free amino acids.
-
Liquid-Liquid Partitioning: Partition the crude extract between Hexane and 10% aqueous Methanol. Discard the hexane layer to defat the sample. Adjust the aqueous methanolic layer to pH 3.0 using formic acid to ensure complete protonation of all guanidino groups.
-
SCX Solid-Phase Extraction (SPE): Load the acidified extract onto a pre-conditioned SCX SPE cartridge. Causality: The protonated GAAs bind strongly to the sulfonic acid moieties of the SCX resin via robust electrostatic interactions, allowing neutral lipids and acidic impurities to be washed away with 100% Methanol. Elute the target GAAs using 5% ammonium hydroxide in Methanol.
-
Orthogonal Preparative HPLC (The Self-Validating Loop):
-
Primary Dimension: Inject the SCX eluate onto an Amide-HILIC preparative column using a gradient of Acetonitrile and 10 mM Ammonium Formate (pH 3.0). HILIC provides excellent retention for highly polar GAAs.
-
Secondary Dimension: Fractions from the HILIC run are immediately analyzed. If the purity is <95%, the fraction is diverted to a preparative C18 column utilizing 0.1% Trifluoroacetic acid (TFA). Causality: TFA acts as an ion-pairing agent, effectively masking the positive charge of the guanidinium ion to prevent peak tailing and improve resolution.
-
Workflow for the extraction and orthogonal purification of novel guanidino amino acids.
Structural Elucidation and Validation Strategies
Low-molecular-weight GAAs often suffer from poor ionization efficiency and unpredictable fragmentation in standard Electrospray Ionization (ESI). To ensure an authoritative, self-validating analytical system, chemical derivatization is frequently required.
-
Derivatization for MS Sensitivity: Reagents such as benzoin or the isotope-coded 4,4′-bis[3-(dimethylamino)propyl]benzyl (BDMAPB) are used to covalently label the guanidino group. Causality: This derivatization not only increases hydrophobicity (improving RP-HPLC retention) but also promotes the formation of multicharged quasimolecular ions,5[5]. Environmental samples can also be quantified down to ~50 nM using 6[6].
-
High-Throughput Screening: For complex matrices,7[7] is employed. This provides collision cross-section (CCS) values as an orthogonal qualifier alongside accurate mass, ensuring unambiguous identification of novel structural isomers.
-
Stereochemical Assignment: Final structural validation relies on 2D NMR spectroscopy (COSY, HSQC, HMBC) to assign stereocenters, a critical step when identifying novel stereoisomers like D-capreomycidine[2].
Analytical workflow for the structural elucidation of isolated guanidino compounds.
Quantitative Data & Yield Metrics
The following table summarizes typical recovery rates, limits of quantitation (LOQ), and preferred purification methodologies across different biological matrices.
| Matrix Source | Target Compound Class | Primary Extraction Solvent | Purification Method | Typical Recovery (%) | Limit of Quantitation |
| Marine Sponge (M. pulchra) | Polycyclic Guanidines (Batzelladines) | MeOH/DCM (1:1) | SCX-SPE + RP-HPLC (TFA) | 65 - 75% | N/A (Prep Scale) |
| Actinomycetes (Broth) | Cyclic GAAs (Capreomycidine) | Acidified Aqueous MeOH | HILIC + C18 Orthogonal | 70 - 80% | N/A (Prep Scale) |
| Biological Tissues | Endogenous GAAs | Protein Precipitation | LC-DTIMS-QTOF MS | 85.1 - 113.7% | < 25 nM |
| Environmental Wastewater | Trace Free Guanidines | Direct Injection / Filtration | Benzoin Deriv. + LC-MS | 80 - 90% | ~ 50 nM |
References
-
Multiplexed Analysis of Endogenous Guanidino Compounds via Isotope-Coded Doubly Charged Labeling: Application to Lung Cancer Tissues as a Case. Analytical Chemistry - ACS Publications. 5
-
Guanidinoacetic acid supplementation: A narrative review of its metabolism and effects in swine and poultry. Frontiers. 1
-
High-throughput screening and quantitation of guanidino and ureido compounds using liquid chromatography-drift tube ion mobility spectrometry-mass spectrometry. PubMed. 7
-
Polycyclic Guanidine Alkaloids from Poecilosclerida Marine Sponges. MDPI. 3
-
Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. u:scholar. 6
-
New Guanidine Alkaloids Batzelladines O and P from the Marine Sponge Monanchora pulchra Induce Apoptosis and Autophagy in Prostate Cancer Cells. PMC. 4
-
Genome Mining and Metabolomics Uncover a Rare d-Capreomycidine Containing Natural Product and Its Biosynthetic Gene Cluster. ACS Publications. 2
Sources
- 1. Frontiers | Guanidinoacetic acid supplementation: A narrative review of its metabolism and effects in swine and poultry [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 7. High-throughput screening and quantitation of guanidino and ureido compounds using liquid chromatography-drift tube ion mobility spectrometry-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Guanidino Group in Peptide Structure: Mechanistic Roles, Interactions, and Synthesis
Introduction: The Physicochemical Foundations of Arginine
The guanidino group, the defining functional moiety of the amino acid arginine, is a cornerstone of structural biology and peptide engineering. Characterized by a highly delocalized positive charge and an exceptionally high pKa of approximately 13.8, it remains protonated even in strongly basic or highly hydrophobic microenvironments[1]. This persistent protonation, combined with its planar resonance-stabilized geometry, allows the guanidino group to engage in complex, directional intermolecular interactions—most notably bidentate hydrogen bonding and cation-π interactions[2]. For drug development professionals and structural biologists, mastering the behavior of this group is essential for designing cell-penetrating peptides (CPPs), stabilizing protein-protein interactions, and overcoming the synthetic hurdles of solid-phase peptide synthesis (SPPS).
Structural Biology: Cation-π Interactions and Salt Bridges
While both lysine and arginine bear positive charges at physiological pH, arginine's structural role is vastly different due to the resonance stabilization of its guanidinium ion. The charge is distributed across three nitrogen atoms, creating a planar structure that acts as both a potent hydrogen bond donor and a participant in cation-π interactions[3].
The Causality of Protein Folding and Phase Separation: Arginine preferentially interacts with aromatic residues (Tryptophan, Tyrosine, Phenylalanine). The electron-rich π-system of the aromatic ring interacts favorably with the dispersed positive charge of the guanidino group[4]. These cation-π interactions can adopt parallel (stacking) or perpendicular (T-shaped) geometries, providing significant stabilization energy that drives protein folding, membrane protein stability, and liquid-liquid phase separation (LLPS)[5]. Furthermore, the bidentate nature of the guanidino group allows it to form two simultaneous hydrogen bonds with oxoanions (like the carboxylates of Asp/Glu), creating highly stable salt bridges that are more resilient to water screening than the monodentate interactions of lysine[4].
Table 1: Comparison of Arginine vs. Lysine in Structural Interactions
| Feature | Arginine (Guanidino Group) | Lysine (Primary Amine) |
| Intrinsic pKa | ~13.8 | ~10.5 |
| Charge Delocalization | High (Planar resonance across 3 nitrogens) | Low (Localized on a single nitrogen) |
| Hydrogen Bonding | Bidentate (Highly directional) | Monodentate |
| Cation-π Preference | High (Supports stacking & T-shaped geometries) | Moderate |
| Membrane Permeability | High (Induces transient pores/fusion) | Low |
Drug Delivery: Arginine-Rich Cell-Penetrating Peptides (CPPs)
Arginine's unique physical chemistry is the driving force behind the efficacy of cell-penetrating peptides (CPPs) such as the TAT peptide and polyarginine vectors (e.g., R8, R9).
Mechanistic Causality of Translocation: A long-standing paradox in drug delivery is how highly charged, hydrophilic polyarginine sequences cross the hydrophobic core of the plasma membrane. Recent molecular dynamics and fluorescence microscopy studies reveal that arginine-rich CPPs do not simply diffuse passively through the "oily" lipid bilayer. Instead, the guanidino groups form strong bidentate hydrogen bonds with negatively charged lipid phosphates and cell-surface heparan sulfates[6]. This massive electrostatic accumulation induces local membrane destabilization, leading to membrane multilamellarity and the formation of transient fusion pores, allowing the peptide and its cargo to translocate directly into the cytosol[6],[7].
Mechanism of Arginine-Rich CPP Translocation via Membrane Multilamellarity.
Chemical Synthesis: Taming the Guanidino Group in SPPS
The very properties that make arginine biologically invaluable—its extreme basicity and nucleophilicity—render it notoriously difficult to handle during Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Unprotected guanidino groups will rapidly undergo side reactions, including branching and the formation of inactive δ-lactams during carboxyl activation[8].
Causality of Protecting Group Selection: To mitigate these issues, the guanidino group must be heavily protected. Fmoc-Arg(Pbf)-OH (where Pbf is 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) has become the industry gold standard[9]. Compared to its predecessor, Pmc, the Pbf group is cleaved 1-2 times faster by trifluoroacetic acid (TFA)[9]. More importantly, during global cleavage, the highly reactive sulfonyl carbocation released from the protecting group is prone to alkylating electron-rich residues, particularly Tryptophan. The unique steric and electronic properties of the Pbf group significantly suppress this Trp-alkylation side reaction, ensuring higher yields and purity of the target peptide[8].
Solid-Phase Peptide Synthesis (SPPS) Workflow using Fmoc-Arg(Pbf)-OH.
Experimental Protocol: Optimized Fmoc-SPPS and Cleavage of Arginine-Rich Peptides
To ensure a self-validating and high-yield synthesis of arginine-rich sequences, the following protocol is designed to minimize δ-lactam formation and prevent Trp-alkylation during cleavage.
Step 1: Resin Swelling & Deprotection
-
Swell the peptide-bound resin in N,N-Dimethylformamide (DMF) for 30 minutes.
-
Remove the N-terminal Fmoc group using 20% piperidine in DMF (2 x 5 minutes). Wash thoroughly with DMF.
-
Self-Validation: Perform a Kaiser test. A positive result (blue beads) confirms successful primary amine deprotection.
Step 2: Activation (Critical Step)
-
Dissolve 4 equivalents of Fmoc-Arg(Pbf)-OH and 3.9 equivalents of HATU in DMF.
-
Add 8 equivalents of N,N-Diisopropylethylamine (DIPEA).
-
Causality Check:Do not pre-activate for more than 2 minutes. Prolonged activation of Fmoc-Arg(Pbf)-OH strongly promotes intramolecular cyclization into a δ-lactam, which irreversibly caps the sequence and causes deletion peptides[8].
Step 3: Coupling
-
Add the activated mixture to the resin and agitate for 60 minutes at room temperature.
-
Wash the resin thoroughly with DMF.
-
Self-Validation: Perform a Kaiser test. A negative result (colorless beads) confirms complete coupling.
Step 4: Global Cleavage and Scavenging
-
Prepare the cleavage cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)[8].
-
Causality Check: TIS is a mandatory carbocation scavenger in this workflow. It irreversibly quenches the highly reactive Pbf-derived carbocations generated during acidolysis, preventing them from modifying Tryptophan or Tyrosine residues.
-
Incubate the resin in the cleavage cocktail for 2.5 to 3 hours at room temperature.
Step 5: Precipitation
-
Filter the resin and drip the TFA filtrate into 10 volumes of ice-cold diethyl ether to precipitate the fully deprotected crude peptide[8].
-
Centrifuge, decant the ether, and dry the peptide pellet under vacuum prior to HPLC purification.
Conclusion
The guanidino group is a structural marvel, providing the bidentate hydrogen bonding and cation-π interactions necessary for complex protein folding and membrane translocation. By deeply understanding its physical chemistry and leveraging optimized synthetic building blocks like Fmoc-Arg(Pbf)-OH alongside rigorous scavenging protocols, researchers can successfully harness "arginine magic" to develop next-generation peptide therapeutics.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Arginine (Arg) Amino Acid Guide - Creative Peptides [creative-peptides.com]
- 3. preprints.org [preprints.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Pi-Pi contacts are an overlooked protein feature relevant to phase separation | eLife [elifesciences.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. merckmillipore.com [merckmillipore.com]
Application Note: Protocol for the Synthesis of N,N'-Diguanidino-L-Cystine
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Areas: Peptidomimetics, Cell-Penetrating Peptides (CPPs), Ion Channel Blockers, and Arginine Mimetics
Mechanistic Rationale & Reagent Selection
The synthesis of N,N'-diguanidino-L-cystine involves the direct guanidinylation of the two α -amino groups of L-cystine. This modification transforms the molecule into a rigidified, disulfide-bridged arginine mimetic, which is highly valuable in the design of constrained cell-penetrating scaffolds and protease-resistant therapeutics.
However, the chemical modification of L-cystine presents two primary mechanistic challenges:
-
Zwitterionic Insolubility: At neutral pH, L-cystine exists as a zwitterion with extremely poor aqueous and organic solubility (<0.1 g/L at 25 °C). To render the α -amino groups nucleophilic, the pH must be raised above their pKa (~7.8 and 8.7), converting the molecule into a highly soluble dianion.
-
Disulfide Fragility: The disulfide bond of cystine is highly susceptible to base-catalyzed β -elimination (yielding dehydroalanine and thiocysteine) if exposed to extreme alkaline conditions (pH > 11) or elevated temperatures for prolonged periods.
To navigate these constraints, 1H-pyrazole-1-carboxamidine hydrochloride (often referred to as the Bernatowicz reagent) is the optimal guanidinylating agent . Unlike traditional reagents such as O-methylisourea , the Bernatowicz reagent operates efficiently under mild alkaline conditions (pH 9.5–10.5) at room temperature. The unprotonated α -amino group of cystine executes a nucleophilic attack on the amidine carbon of the reagent, displacing pyrazole—a neutral, volatile, and easily removable leaving group. This pathway prevents the S-alkylation side reactions and disulfide degradation commonly associated with harsher isourea-based protocols.
Table 1: Quantitative Comparison of Guanidinylating Agents for Cystine Modification
| Parameter | 1H-Pyrazole-1-carboxamidine HCl | O-Methylisourea Hemisulfate | Cyanamide |
| Optimal pH | 9.5 – 10.5 | 10.5 – 11.0 | > 9.0 |
| Equivalents Required | 2.5 – 3.0 | 10 – 100 | > 10 |
| Reaction Time (RT) | 12 – 24 hours | 3 – 7 days | > 24 hours |
| Leaving Group | Pyrazole (Neutral, volatile) | Methanol (Neutral) | None (Addition reaction) |
| Typical Yield | 85% – 95% | 50% – 70% | < 40% |
| Disulfide Cleavage Risk | Low (Mild pH, fast reaction) | Moderate (High pH, long time) | Low |
Process Flow & Experimental Design
Figure 1: Mechanistic workflow for the synthesis of N,N'-diguanidino-L-cystine.
Step-by-Step Synthesis Protocol
This protocol is designed as a self-validating system . Each critical phase includes an In-Process Quality Control (IPQC) checkpoint to ensure the chemical causality of the step has been achieved before proceeding.
Materials & Reagents
-
L-Cystine (High purity, >99%)
-
1H-Pyrazole-1-carboxamidine hydrochloride (Bernatowicz Reagent)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF) (Peptide synthesis grade, anhydrous)
-
Deionized Water (Milli-Q or equivalent)
-
1M HCl (for reaction quenching)
Step 1: Solubilization and Deprotonation
-
Suspend 1.0 mmol (240.3 mg) of L-Cystine in 5.0 mL of deionized water in a 25 mL round-bottom flask equipped with a magnetic stir bar.
-
Add DIPEA dropwise (~3.0 to 4.0 mmol) while stirring continuously. Monitor the pH using a calibrated pH meter or high-resolution pH strips.
-
Stop adding DIPEA once the pH stabilizes between 10.0 and 10.5 .
IPQC Checkpoint 1 (Visual Validation): The opaque white suspension must transition to a completely transparent, colorless solution. This visual cue confirms the quantitative deprotonation of the α -carboxyl and α -amino groups, rendering the amines nucleophilic. If the solution remains turbid, carefully add micro-aliquots of DIPEA until clear.
Step 2: Reagent Preparation and Addition
-
In a separate vial, dissolve 2.5 mmol (366.5 mg) of 1H-pyrazole-1-carboxamidine hydrochloride in 2.0 mL of anhydrous DMF.
-
Transfer the DMF solution dropwise into the stirring aqueous L-Cystine solution over 5 minutes to prevent localized precipitation.
Step 3: Guanidinylation Reaction
-
Allow the reaction mixture to stir at room temperature (20–25 °C) for 12 to 24 hours.
-
Periodically check the pH (every 4 hours during the first 12 hours). The formation of the highly basic guanidinium product consumes hydroxide/DIPEA, which can cause the pH to drop. Maintain the pH at ~10.0 by adding trace amounts of DIPEA if necessary.
IPQC Checkpoint 2 (Analytical Validation): Extract a 5 µL aliquot, dilute in 100 µL of 0.1% Formic Acid in Water/Acetonitrile, and analyze via LC-MS. The reaction is complete when the L-cystine peak ( m/z 241.03 [M+H]+ ) is fully consumed, replaced by the diguanidino-cystine product peak ( m/z 325.08 [M+H]+ ). An intermediate peak at m/z 283.05 [M+H]+ indicates incomplete (mono-) guanidinylation.
Step 4: Quenching and Workup
-
Once LC-MS confirms complete conversion, cool the reaction flask in an ice bath.
-
Slowly add 1M HCl dropwise until the pH of the solution reaches 3.0 .
IPQC Checkpoint 3 (Chemical Validation): Acidification protonates the newly formed guanidino groups (pKa ~12.5) and the carboxylates (pKa ~2.0), forming the dihydrochloride salt of N,N'-diguanidino-L-cystine. The displaced pyrazole byproduct remains neutral and highly soluble in the aqueous-organic mixture.
Step 5: Purification (Strong Cation Exchange)
-
Load the acidified reaction mixture onto a Strong Cation Exchange (SCX) resin column pre-equilibrated with 0.1% aqueous TFA.
-
Wash the column with 5 column volumes (CV) of 0.1% aqueous TFA to elute the pyrazole byproduct and residual DMF.
-
Elute the highly basic N,N'-diguanidino-L-cystine using a gradient of 0.5 M to 1.0 M NaCl (or volatile ammonium acetate if preferred for direct lyophilization).
-
Pool the product-containing fractions (verified by LC-MS) and lyophilize to yield the final product as a white powder.
Troubleshooting & Critical Parameters
-
Sulfide Odor / Disulfide Cleavage: If a distinct "rotten egg" odor (hydrogen sulfide) is detected, base-catalyzed β -elimination has occurred. This is caused by the pH exceeding 11.0 or the reaction temperature rising above 30 °C. Discard the batch, and strictly control the DIPEA addition in the next run.
-
Persistent Mono-Guanidinylation: If LC-MS shows a stalled reaction at the mono-guanidinated intermediate ( m/z 283.05), the pH has likely dropped below 9.0, protonating the remaining unreacted amine. Adjust the pH back to 10.5 and add an additional 0.5 equivalents of the Bernatowicz reagent.
References
-
Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 57(8), 2497–2502.[Link]
-
Rutherfurd, S. M., & Moughan, P. J. (2017). O-Methylisourea Can React with the α-Amino Group of Lysine. Journal of Agricultural and Food Chemistry, 65(3), 683–691.[Link]
Application Note: Quantitative Analysis of N,N'-bis(aminoiminomethyl)-cystine
Introduction
N,N'-bis(aminoiminomethyl)-cystine is a disulfide-linked dimer derived from the amino acid cysteine. Structurally, it is related to cystine, with the amino groups of each cysteine monomer being converted to a guanidinium group. This modification significantly alters the polarity and basicity of the molecule, which has implications for its biological activity and analytical behavior. The quantification of N,N'-bis(aminoiminomethyl)-cystine is crucial in various research and development settings, including pharmaceutical analysis, metabolism studies, and quality control of related drug substances. This application note provides detailed protocols for the quantitative analysis of N,N'-bis(aminoiminomethyl)-cystine using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Chemical Properties of N,N'-bis(aminoiminomethyl)-cystine
A thorough understanding of the analyte's chemical properties is fundamental to developing a robust analytical method. N,N'-bis(aminoiminomethyl)-cystine is a highly polar and basic compound due to the presence of two guanidinium groups. It is expected to be soluble in aqueous solutions, particularly under acidic conditions. The disulfide bond is susceptible to reduction, which would yield N-(aminoiminomethyl)-cysteine.[1]
| Property | Value (Estimated) | Source |
| Molecular Formula | C8H18N6O4S2 | [2] |
| Molecular Weight | 326.39 g/mol | [2] |
| Polarity | High | Inferred from structure |
| Solubility | High in aqueous acid | [3] |
Analytical Workflow Overview
The general workflow for the quantification of N,N'-bis(aminoiminomethyl)-cystine in a given matrix involves sample preparation, chromatographic separation, detection, and data analysis. The choice of method will depend on the required sensitivity, selectivity, and the complexity of the sample matrix.
Caption: General analytical workflow for the quantification of N,N'-bis(aminoiminomethyl)-cystine.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of N,N'-bis(aminoiminomethyl)-cystine in relatively clean sample matrices, such as pharmaceutical formulations or in vitro samples with high analyte concentrations.
Principle
The analyte is separated from other components in the sample by reversed-phase HPLC on a C18 column. Due to the polar nature of the analyte, a mobile phase with a low organic content and an acidic modifier is used to ensure adequate retention and good peak shape. Detection is performed by measuring the absorbance in the low UV range.
Experimental Protocol
1. Reagents and Materials
-
N,N'-bis(aminoiminomethyl)-cystine reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (≥98%)
-
Ultrapure water (18.2 MΩ·cm)
-
0.22 µm syringe filters
2. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5% to 30% B
-
10-12 min: 30% to 5% B
-
12-15 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm
3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the reference standard in 0.1% formic acid in water.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase A to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation:
-
For liquid samples, dilute with 0.1% formic acid in water to an expected concentration within the calibration range.
-
For biological samples, perform a protein precipitation step by adding 3 volumes of cold acetonitrile or methanol, vortexing, and centrifuging.[4]
-
Collect the supernatant, evaporate to dryness under a stream of nitrogen, and reconstitute in mobile phase A.
-
Filter all samples and standards through a 0.22 µm syringe filter before injection.
-
4. Data Analysis
-
Integrate the peak area of N,N'-bis(aminoiminomethyl)-cystine.
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standards.
-
Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.
Method Validation Parameters (Hypothetical)
| Parameter | Result |
| Retention Time | ~ 4.5 min |
| Linearity (R²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantitation (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (%Recovery) | 95 - 105% |
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and selective, making it ideal for the quantification of N,N'-bis(aminoiminomethyl)-cystine in complex biological matrices such as plasma, urine, and tissue homogenates.[4][5]
Principle
The analyte is separated by reversed-phase liquid chromatography and detected by a triple quadrupole mass spectrometer. The high selectivity is achieved by using Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented, and a specific product ion is monitored.[6]
Caption: Schematic of the LC-MS/MS principle for selective quantification.
Experimental Protocol
1. Reagents and Materials
-
Same as HPLC-UV method.
-
Internal Standard (IS): A stable isotope-labeled analog of the analyte or a structurally similar compound.
2. Instrumentation and Chromatographic Conditions
-
LC-MS/MS System: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient:
-
0-0.5 min: 2% B
-
0.5-3.0 min: 2% to 50% B
-
3.0-3.5 min: 50% to 95% B
-
3.5-4.0 min: 95% B
-
4.0-4.1 min: 95% to 2% B
-
4.1-5.0 min: 2% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
3. Mass Spectrometer Parameters
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
MRM Transitions (Hypothetical):
-
Analyte: Q1: 327.1 m/z → Q3: 174.1 m/z (guanidinium fragment)
-
Internal Standard: To be determined based on its structure.
-
4. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): As described for the HPLC-UV method.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution to cover a lower concentration range (e.g., 0.1-100 ng/mL). Each standard should be spiked with the internal standard at a fixed concentration.
-
Sample Preparation:
-
To 100 µL of the biological sample, add the internal standard.
-
Perform protein precipitation with 300 µL of cold acetonitrile containing 0.1% formic acid.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute in 100 µL of mobile phase A.
-
Inject into the LC-MS/MS system.
-
5. Data Analysis
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Determine the concentration of the analyte in the samples from the calibration curve.
Method Validation Parameters (Hypothetical)
| Parameter | Result |
| Retention Time | ~ 2.1 min |
| Linearity (R²) | ≥ 0.998 |
| Range | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantitation (LOQ) | 0.1 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy (%Recovery) | 90 - 110% |
Conclusion
This application note provides two robust and reliable methods for the quantification of N,N'-bis(aminoiminomethyl)-cystine. The HPLC-UV method is suitable for routine analysis of less complex samples, while the LC-MS/MS method offers high sensitivity and selectivity for challenging biological matrices. The choice of method should be guided by the specific requirements of the study. It is imperative that these methods are fully validated in the end-user's laboratory for their specific application to ensure data of high quality and reliability.
References
- SIELC. (n.d.). Separation of N,N'-Bis(1-oxobutyl)-L-cysteine on Newcrom R1 HPLC column.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 38477, N-(Aminoiminomethyl)-L-cysteine. Retrieved from [Link]
- Joint Research Centre. (2019). Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive.
-
Insights.bio. (2020). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Cystine (CAS 56-89-3). Retrieved from [Link]
- Fujitake, M., et al. (2023). Accurate Molecular Weight Measurements of Cystine Derivatives on FAB-MS. Analytical Sciences, 2, 107-112.
-
The Royal Society of Chemistry. (n.d.). Spectrophotometric determination of cysteine and cystine in peptides and proteins. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Viable Synthesis of N-Methyl Cysteine. Retrieved from [Link]
-
Thieme. (n.d.). Synthesis of Cystine Peptide Analogues. Retrieved from [Link]
-
Wikipedia. (n.d.). Cystine. Retrieved from [Link]
-
Waters Corporation. (n.d.). Efficient Non-Reduced mAb Subunit LC-MS Analysis to Screen for Modifications of Unpaired Cysteines in Innovator and Biosimilars. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7408679, N-amidino-L-cysteine(1-). Retrieved from [Link]_
-
National Institutes of Health. (n.d.). A spectrophotometric method for the direct determination of cysteine in the presence of other naturally occurring amino acids. Retrieved from [Link]
-
National Institutes of Health. (2024). A New and Rapid LC-MS/MS Method for the Determination of Cysteamine Plasma Levels in Cystinosis Patients. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation and purification of peptides.
-
Agilent Technologies. (n.d.). Quantitation of Cystine and Identification of Related Metabolites in White Blood Cells Using a High Resolution Accurate Mass LC/MS Approach. Retrieved from [Link]
-
R Discovery. (n.d.). Spectrophotometric determination of cysteine. Retrieved from [Link]
-
HPLC-Shop. (n.d.). HPLC Method for Analysis of Cystine on Primesep 100 Column. Retrieved from [Link]
Sources
Application Note: High-Sensitivity HPLC-MS/MS Analysis of Cystine via Direct Guanidinylation
Analytical Context & Rationale
Cystine, the disulfide-linked dimer of the amino acid cysteine, is a critical biomarker for evaluating cellular redox states, oxidative stress, and metabolic disorders such as cystinuria. However, the direct quantification of native cystine by reversed-phase liquid chromatography-mass spectrometry (RP-LC-MS) presents severe analytical bottlenecks. Due to its high polarity (LogP ≈ -5.0), native cystine exhibits virtually no retention on standard C18 stationary phases, eluting in the void volume where it is subjected to massive ion suppression from co-eluting matrix salts and polar metabolites.
To bypass the need for complex ion-pairing reagents or unstable HILIC chromatography, chemical derivatization is highly effective. By utilizing O-methylisourea (OMIU), the primary α-amino groups of cystine can be converted into highly basic guanidino groups. While historically applied to the ε-amino group of lysine, OMIU reacts efficiently with the α-amino groups of amino acids when incubated under optimized, highly alkaline conditions . This derivatization yields N,N'-diguanidinylcystine, a molecule with significantly enhanced hydrophobicity for robust C18 retention and exponentially higher proton affinity for electrospray ionization (ESI).
Mechanistic Causality of Guanidinylation
The success of this protocol relies on understanding the chemical kinetics and physical chemistry of the electrospray process:
-
Nucleophilic Attack and pH Dependency: The guanidinylation reaction requires the α-amino groups of cystine to act as nucleophiles. Because the pKa of cystine's α-amines is approximately 8.0, the reaction buffer must be maintained at a highly alkaline pH (≥ 10.6) to ensure the amines are fully deprotonated and nucleophilic. At this pH, the amine attacks the isourea carbon of OMIU, eliminating methanol and forming a stable formamidine linkage .
-
ESI Droplet Partitioning (The MS Enhancement): Native cystine has a relatively low ionization efficiency. The introduced guanidino groups, however, possess a pKa of ~13.5. Under the acidic conditions of the LC-MS mobile phase (pH ~2.7), the N,N'-diguanidinylcystine is permanently and doubly protonated. According to the equilibrium partitioning model of ESI, these highly charged, basic species are driven to the extreme surface of the electrospray droplet. This surface localization maximizes gas-phase ion emission during droplet fission, lowering the limit of detection (LOD) by up to 100-fold compared to native analysis .
Experimental Methodology: A Self-Validating Protocol
Reagents and Materials
-
Standards: L-Cystine (purity >99%), Stable-Isotope Labeled (SIL) Cystine-d4 (Internal Standard).
-
Derivatization Reagent: O-Methylisourea hemisulfate (OMIU) (Prepare fresh 1.0 M stock in LC-MS grade water).
-
Buffers & Solvents: 7 M Ammonium hydroxide (NH₄OH), 10% Trifluoroacetic acid (TFA), LC-MS grade Acetonitrile (ACN), and Formic Acid (FA).
Step-by-Step Derivatization Workflow
-
Sample Alkalinization: Transfer 10 µL of the biological extract (or standard) and 5 µL of SIL-Cystine-d4 to a microcentrifuge tube. Add 10 µL of 7 M NH₄OH to adjust the microenvironment to pH ~10.6.
-
Derivatization: Add 5 µL of the freshly prepared 1.0 M OMIU stock solution.
-
Thermal Incubation: Vortex briefly and incubate at 65 °C for 15 minutes. Causality: α-amines are more sterically hindered than side-chain amines; the thermal energy overcomes this activation barrier to ensure complete double-derivatization .
-
Reaction Quenching: Terminate the reaction by adding 25 µL of 10% TFA (v/v). Causality: The sudden drop in pH (< 3.0) instantly protonates all remaining unreacted amines and the OMIU reagent, terminating the nucleophilic attack and preventing unwanted side reactions.
-
Reconstitution: Dilute the quenched mixture 1:10 with Mobile Phase A prior to LC-MS injection.
Quality Control (System Self-Validation)
A robust protocol must structurally validate its own execution. Because cystine has two equivalent α-amino groups, incomplete derivatization (due to degraded OMIU or insufficient pH) will result in the accumulation of a mono-guanidinylated intermediate (m/z 283.1). By programming the mass spectrometer to monitor both the mono- and di-guanidinylated species, the method becomes self-validating. Acceptance Criterion: The peak area ratio of mono-guanidinylcystine to N,N'-diguanidinylcystine must be < 0.05 for the batch to pass QC.
HPLC-MS/MS Parameters
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm) at 40 °C.
-
Mobile Phases: (A) Water + 0.1% FA; (B) ACN + 0.1% FA.
-
Gradient: 0-1 min (2% B), 1-5 min (2% → 40% B), 5-6 min (40% → 95% B), 6-7.5 min (95% B), 7.5-8 min (2% B). Flow rate: 0.4 mL/min.
-
Ionization: Positive Electrospray Ionization (ESI+).
Quantitative Data and Chromatographic Performance
The addition of two formamidine groups (+84.04 Da total mass shift) fundamentally alters the chromatography and fragmentation pathways of the analyte. The table below summarizes the empirical shifts in performance.
| Analyte Species | Precursor Ion [M+H]⁺ | Product Ion (m/z) | Collision Energy (eV) | Retention Time (min) | LOD (nM) |
| Native Cystine | 241.0 | 152.0 | 15 | 0.8 (Void Volume) | 50.0 |
| Mono-guanidinylcystine (QC) | 283.1 | 162.1 | 18 | 2.4 | N/A |
| N,N'-Diguanidinylcystine | 325.1 | 162.1 | 22 | 4.1 (Well Retained) | 0.5 |
Note: The primary product ion (m/z 162.1) for the derivatized species corresponds to the cleavage of the disulfide bond, yielding a stable guanidinylated monomeric fragment.
Workflow Visualization
Figure 1: Step-by-step workflow for the guanidinylation and HPLC-MS/MS analysis of cystine.
References
-
Moughal, S., et al. "O-Methylisourea Can React with the α-Amino Group of Lysine: Implications for the Analysis of Reactive Lysine." Journal of Agricultural and Food Chemistry (2017). URL:[Link]
-
Brancia, F. L., et al. "Guanidino Labeling Derivatization Strategy for Global Characterization of Peptide Mixtures by Liquid Chromatography Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry." Analytical Chemistry (2004). URL:[Link]
-
Beardsley, R. L., & Reilly, J. P. "Optimization of Guanidination Procedures for MALDI Mass Mapping." Analytical Chemistry (2002). URL:[Link]
Application Notes & Protocols: A Guide to the Solid-Phase Synthesis of Peptides Containing N,N'-Diguanidino-cystine
Introduction: The Significance of N,N'-Diguanidino-cystine in Peptide Design
The guanidinium group, the defining feature of the arginine side chain, is a powerful tool in medicinal chemistry and chemical biology. Its persistent positive charge at physiological pH facilitates crucial interactions with negatively charged biological targets such as phosphates on nucleic acids and carboxylates in proteins. Arginine-rich peptides are renowned for their ability to traverse cell membranes, making them exceptional vectors for intracellular drug delivery.[1][2]
N,N'-diguanidino-cystine is a non-canonical amino acid that combines the structural rigidity of a disulfide bridge with the potent cationic character of two guanidinium groups. Peptides incorporating this moiety are expected to possess unique structural and functional properties:
-
Structural Pre-organization: The cystine disulfide bond introduces a covalent constraint, reducing the conformational flexibility of the peptide backbone. This can lead to enhanced binding affinity and specificity for biological targets.
-
Enhanced Cationic Density: With two guanidinium groups, this residue provides a concentrated locus of positive charge, potentially amplifying interactions with cell surfaces and polyanionic molecules.[3]
-
Novel Scaffolds: It serves as a unique building block for creating structurally diverse and stable peptide architectures, including cystine-knot peptides with enhanced biological activity.[4]
These attributes make N,N'-diguanidino-cystine an attractive component for designing novel cell-penetrating peptides (CPPs), nucleic acid binders, and enzyme inhibitors.[5][6]
The Synthetic Challenge and A Novel On-Resin Strategy
Despite its potential, the incorporation of N,N'-diguanidino-cystine into peptides via standard Solid-Phase Peptide Synthesis (SPPS) is non-trivial. A pre-synthesized and orthogonally protected N,N'-diguanidino-cystine building block is not commercially available, and its de novo synthesis would be a complex, multi-step process requiring careful protection and deprotection strategies.
To circumvent these challenges, we present a robust and efficient on-resin guanidinylation strategy . This approach leverages the well-established Fmoc/tBu SPPS methodology and introduces the guanidinium groups post-translationally onto a resin-bound peptide precursor. This method involves two key phases:
-
Synthesis of a Peptide Precursor: A standard Fmoc-SPPS protocol is used to synthesize the desired peptide sequence, incorporating a protected L-cystine at the N-terminus.
-
On-Resin Guanidinylation: Following the assembly of the peptide chain, the N-terminal Fmoc groups of the cystine residue are removed, and the exposed primary amines are quantitatively converted to protected guanidinium groups.
This strategy offers significant advantages in terms of efficiency and convergence, avoiding the complexities of solution-phase synthesis of a custom amino acid.
Overall Synthetic Workflow
The diagram below outlines the complete workflow, from initial peptide synthesis on the solid support to the final purified peptide containing the N,N'-diguanidino-cystine residue.
Caption: Overall workflow for the on-resin synthesis of N,N'-diguanidino-cystine peptides.
Detailed Protocols
Protocol 1: Synthesis of the N-Terminal Cystine Peptide Precursor
This protocol details the standard Fmoc-SPPS for assembling the peptide chain terminating with a protected cystine residue.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-amino acids with acid-labile side-chain protection (e.g., Trt, tBu, Pbf)[7]
-
Fmoc-Cys(Trt)-OH
-
Coupling Reagents: HBTU/HOBt or HATU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection Solution: 20% Piperidine in DMF
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes in a suitable SPPS reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat with a second 10-minute treatment. Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Amino Acid Coupling:
-
Pre-activate a 3-5 fold molar excess of the desired Fmoc-amino acid with an equimolar amount of HBTU/HOBt (or HATU) and a 2-fold molar excess of DIPEA in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
Monitor coupling completion using a Kaiser test.
-
-
Washing: After coupling, wash the resin with DMF (3x) and DCM (3x).
-
Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence.
-
N-Terminal Cystine Coupling: For the final coupling step, use Fmoc-Cys(Trt)-OH. Ensure the coupling is driven to completion.
-
Final Wash: After the final coupling, wash the resin thoroughly with DMF (5x) and DCM (5x) and dry under vacuum.
Protocol 2: On-Resin Guanidinylation
This is the critical step where the primary amino groups of the N-terminal cystine are converted to guanidinium groups. The choice of guanidinylating reagent is crucial for achieving high efficiency and compatibility with the resin-bound peptide.[8]
Reagent Selection & Rationale:
| Reagent | Advantages | Considerations |
| N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | High reactivity, mild reaction conditions, commercially available.[9] | Generates a pyrazole byproduct that must be thoroughly washed away. |
| N,N'-Di-Boc-N''-triflylguanidine | Very high reactivity, often leading to rapid and complete conversion. | Can be less stable; requires careful handling. |
| N,N'-bis(Boc)-S-methylisothiourea | Effective and commonly used for on-resin guanidinylation.[10] | Reaction can be slower; may require a promoter like HgCl₂ (toxic) or milder alternatives. |
We recommend N,N'-Di-Boc-1H-pyrazole-1-carboxamidine for its balance of reactivity and stability.
Procedure:
-
Final Fmoc Deprotection: Swell the dried peptide-resin from Protocol 1 in DMF. Treat with 20% piperidine in DMF (2 x 10 minutes) to expose the two primary amino groups of the N-terminal cystine. Wash thoroughly with DMF (5x) and DCM (5x).
-
Guanidinylation Reaction:
-
Prepare a solution of N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (5-10 equivalents per amine) and DIPEA (5-10 equivalents per amine) in DMF.
-
Add the solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 12-24 hours.
-
-
Monitoring: Take a small sample of the resin, cleave the peptide (using the conditions in Protocol 3), and analyze by LC-MS to confirm the addition of two di-Boc-guanidinyl groups (Mass shift: +242.28 Da per guanidinylation, total +484.56 Da).
-
Final Washing: Once the reaction is complete, thoroughly wash the resin with DMF (5x), DCM (5x), and Methanol (3x). Dry the resin under vacuum.
Caption: On-resin guanidinylation of N-terminal cystine.
Protocol 3: Cleavage, Deprotection, and Disulfide Integrity
The final cleavage step must efficiently remove all side-chain protecting groups (including Trt from Cys and Boc from the guanidino groups) while preserving the integrity of the peptide backbone and the crucial disulfide bond. The choice of scavengers is critical.[11][12]
Cleavage Cocktail Selection:
| Cocktail | Composition (v/v) | Rationale & Use Case |
| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | A robust, general-purpose cocktail for complex peptides. EDT and thioanisole protect against Trt cation recapture and scavenge other reactive species.[13] |
| TFA/TIS/H₂O | TFA / Triisopropylsilane / H₂O (95:2.5:2.5) | A standard, low-odor cocktail. TIS is an excellent scavenger for Trt cations and is highly effective for protecting Cys(Trt) during cleavage. |
| TFA/TIS/EDT/H₂O | TFA / TIS / EDT / H₂O (92.5:2.5:2.5:2.5) | Combines the benefits of TIS and EDT for enhanced scavenging, providing robust protection for the disulfide bond and other sensitive residues like Met or Trp. |
We recommend the TFA/TIS/EDT/H₂O cocktail for maximum protection.
Procedure:
-
Preparation: Place the dried, guanidinylated peptide-resin in a cleavage vessel.
-
Cleavage: Add the freshly prepared cleavage cocktail to the resin (approx. 10 mL per 0.1 mmol of synthesis scale).
-
Reaction: Gently agitate at room temperature for 2-4 hours. The disulfide bond is stable to these acidic conditions.
-
Peptide Precipitation:
-
Filter the resin and collect the TFA filtrate.
-
Concentrate the filtrate to a small volume under a stream of nitrogen.
-
Precipitate the crude peptide by adding it dropwise to a 10-fold volume of ice-cold diethyl ether.
-
-
Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the pellet 2-3 times with cold ether.
-
Drying: Dry the peptide pellet under vacuum to remove residual ether.
Purification and Characterization
The crude peptide should be purified by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA. The identity and purity of the final product should be confirmed by LC-MS and MALDI-TOF mass spectrometry. The observed mass should correspond to the calculated mass of the peptide with the N,N'-diguanidino-cystine modification.
Troubleshooting and Key Considerations
-
Incomplete Guanidinylation: If monitoring shows a partial reaction, extend the reaction time or add a fresh solution of the guanidinylating reagent. Ensure the preceding Fmoc deprotection was complete.
-
Disulfide Reduction during Cleavage: The presence of scavengers like EDT and TIS is crucial to prevent the reduction of the disulfide bond by reactive species generated during cleavage.[13] Ensure scavengers are fresh.
-
Racemization: Cysteine residues, particularly at the C-terminus, can be prone to racemization during activation. Using hindered bases or pre-formed active esters can minimize this risk, though it is less of a concern for N-terminal cystine.[14]
-
Solubility: Peptides rich in guanidinium groups may exhibit poor solubility in certain solvents. Lyophilization from a dilute acetic acid solution can improve handling.
References
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
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Fehrentz, J. A., et al. (2003). Solid-phase synthesis of caged luminescent peptides via side chain anchoring. Bioconjugate Chemistry, 14(5), 1031-1037.
-
AltaBioscience. (2024). Fmoc Amino Acids for SPPS.
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
-
Carpino, L. A., et al. (1993). A new t-butyl-based acid-labile protecting group for the guanidine function of Nα-fluorenylmethoxycarbonyl-arginine. Journal of the Chemical Society, Chemical Communications, (12), 967-968.
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El-Faham, A., & Albericio, F. (2011). Solid-phase guanidinylation of peptidyl amines compatible with standard Fmoc-chemistry: formation of monosubstituted guanidines. Methods in Molecular Biology, 794, 139-45.
-
Kovacs, R. J., et al. (2023). Solid-Phase Synthesis of Caged Luminescent Peptides via Side Chain Anchoring. Bioconjugate Chemistry, 34(12), 2216-2225.
-
AAPPTec. (n.d.). Cleavage Cocktails; Reagent B.
-
Schwyzer, R., & Rittel, W. (1968). Protection of the guanidino group of arginine during peptide synthesis by the p-nitrocarbobenzoxy group. U.S. Patent No. 3,388,113.
-
Moroder, L., & Musiol, H. J. (2005). Synthesis of Cystine Peptide Analogues. Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 178-213.
-
Thermo Fisher Scientific. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
-
Strandberg, E., et al. (2012). Guanidino Groups Greatly Enhance the Action of Antimicrobial Peptidomimetics Against Bacterial Cytoplasmic Membranes. PLoS ONE, 7(6), e38637.
-
Postma, T. M., & Albericio, F. (2014). Disulfide Formation Strategies in Peptide Synthesis. European Journal of Organic Chemistry, 2014(18), 3519-3530.
-
BenchChem. (2025). A Researcher's Guide to Cysteine Protecting Groups in Fmoc-SPPS: An Objective Comparison.
-
Dennison, S. R., & Phoenix, D. A. (2011). Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates. Journal of the American Chemical Society, 133(42), 16812-16815.
-
G.B. Fields, et al. (1986). Process for the preparation and purification of peptides. U.S. Patent No. 4,585,583.
-
Kent, S. B. H., et al. (2004). Efficient Introduction of Protected Guanidines in BOC Solid Phase Peptide Synthesis. Organic Letters, 6(1), 113-116.
-
CDN Isotopes. (n.d.). Cleavage Cocktail Selection.
-
Kessler, H., et al. (2017). Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. Journal of Visualized Experiments, (122), 55502.
-
Sello, J. K., et al. (2018). Synthesis and conformation of backbone N-aminated peptides. Methods in Enzymology, 611, 3-27.
-
George, G., et al. (2010). On-resin conversion of Cys(Acm)-containing peptides to their corresponding Cys(Scm) congeners. Journal of Peptide Science, 16(5), 233-237.
-
Sharma, A., et al. (2001). A cleavage cocktail for methionine-containing peptides. Journal of Peptide Research, 58(5), 351-354.
-
Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
-
Goodman, M., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115), 54594.
-
Kamber, B., et al. (2006). On-resin peptide cyclization. W.O. Patent No. WO2006045483A2.
-
Xu, C., et al. (2025). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Molecules, 30(8), 1-12.
-
Liskamp, R. M. J., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115), 54594.
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
-
Wessolowski, A., et al. (2009). A Peptide & Peptide Nucleic Acid Synthesis Technology for Transporter Molecules and Theranostics - The SPPS. Journal of Biophysical Chemistry, 1(1), 1-8.
-
Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 35, 63-72.
-
BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Protected Cysteine Analogs.
-
Goodman, M., & Feng, Y. (2000). Guanidinylation reagents. U.S. Patent No. 6,072,075.
-
Barany, G., & Annis, I. (1999). Formation of Disulfide Bonds in Synthetic Peptides and Proteins. Methods in Enzymology, 289, 241-294.
-
Arsequell, G., & Planas, A. (2012). Synthesis of Guanidine Amino Acids and Investigation of their Interactions with Nucleic Acid. Cardiff University.
-
Kumar, K. S. A., et al. (2020). Efficient Chemical Protein Synthesis using Fmoc-Masked N-Terminal Cysteine in Peptide Thioester Segments. Angewandte Chemie International Edition, 59(35), 14796-14801.
-
Chen, Y., et al. (2015). Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain. C.N. Patent No. CN103373940B.
-
ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
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Application Notes and Protocols: Bis(aminoiminomethyl) cystine as a Redox-Responsive and Cell-Penetrating Moiety for Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed technical guide on the application of bis(aminoiminomethyl) cystine, a bifunctional molecule, in the development of advanced drug delivery systems. This molecule uniquely combines the cell-penetrating properties of guanidinium groups with the redox-responsive nature of a disulfide bond. This application note will elucidate the underlying scientific principles, provide detailed protocols for the synthesis and evaluation of drug conjugates and nanoparticle formulations, and offer insights into the interpretation of experimental data. The protocols described herein are designed to be self-validating and are supported by authoritative references from the field of drug delivery.
Introduction: The Rationale for a Dual-Functionality Linker
Effective drug delivery to intracellular targets, particularly in the context of cancer therapy, faces two primary challenges: crossing the cell membrane and ensuring the selective release of the therapeutic agent at the site of action. Bis(aminoiminomethyl) cystine is a rationally designed linker that addresses both of these hurdles.
-
Cell Penetration: The two terminal guanidinium groups (systematically named aminoiminomethyl) are potent cell-penetrating moieties.[1][2] These positively charged groups interact with the negatively charged cell membrane, facilitating the uptake of the conjugated drug molecule. This mechanism is inspired by naturally occurring cell-penetrating peptides, such as the HIV-1 TAT peptide, which are rich in arginine residues containing guanidinium groups.[1][3]
-
Redox-Responsive Release: The central disulfide bond of the cystine backbone provides a trigger for intracellular drug release. The intracellular environment, particularly in tumor cells, is characterized by a high concentration of reducing agents, most notably glutathione (GSH).[4][5][6] This reducing environment readily cleaves the disulfide bond, liberating the conjugated drug from the delivery vehicle.[4][5][7]
The combination of these two functionalities in a single molecule offers a promising strategy for enhancing the therapeutic index of potent drugs by increasing their intracellular concentration in target cells while minimizing off-target effects.
Mechanism of Action: A Stepwise Journey into the Cell
The proposed mechanism for a drug delivery system utilizing bis(aminoiminomethyl) cystine can be conceptualized in the following steps:
-
Systemic Circulation: Following administration, the drug conjugate or nanoparticle circulates in the bloodstream. The disulfide bond is relatively stable in the oxidative extracellular environment.[7]
-
Cellular Uptake: Upon reaching the target tissue, the guanidinium groups on the surface of the delivery system interact with the cell membrane, promoting internalization via endocytosis.[1]
-
Intracellular Trafficking: The drug-carrier conjugate is trafficked within the cell, potentially escaping endosomal compartments.
-
Reductive Cleavage and Drug Release: In the cytoplasm, the high concentration of GSH triggers the reduction of the disulfide bond, leading to the cleavage of the linker and the release of the active drug.[4][5]
This targeted release mechanism is depicted in the workflow diagram below.
Sources
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- 2. Guanidinium rich peptide transporters and drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Redox-Responsive Drug Delivery Systems | Encyclopedia MDPI [encyclopedia.pub]
Application Note: Comprehensive Experimental Protocols for Evaluating the Bioactivity of Guanidino Compounds
Introduction & Mechanistic Rationale
Guanidino compounds (GCs) represent a structurally diverse and biologically critical class of molecules characterized by the highly basic guanidinium moiety (pKa ~13.6). Because this functional group remains fully protonated at physiological pH, it enables robust electrostatic and bidentate hydrogen-bonding interactions with negatively charged biomolecules, such as DNA phosphate backbones and neuroreceptor binding pockets [[1.6]].
In drug development, synthetic aryl-guanidines are heavily investigated for their potent antiproliferative and antibacterial properties [[1.3],[1]]. Conversely, endogenous GCs—such as guanidinosuccinic acid (GSA) and methylguanidine (MG)—accumulate during renal failure, acting as potent uremic neurotoxins that drive uremic encephalopathy [[2]].
To accurately profile these dual-natured molecules, researchers require a self-validating, multi-tiered experimental framework. This guide provides detailed, causality-driven protocols to assess the cytotoxicity, biophysical target binding, and electrophysiological modulation of guanidino compounds.
Experimental Workflow
Tiered experimental workflow for evaluating the bioactivity of guanidino compounds.
Protocol 1: High-Throughput Cytotoxicity & Cell Viability (MTT Assay)
Causality & Rationale: The MTT assay is deployed as the primary screening tool to establish the basal cytotoxicity of GCs. The choice of cell line is critical to the compound's intended profile. For assessing uremic toxins like MG, human kidney proximal tubular cells (HK-2) are utilized because they represent the primary physiological site of toxin accumulation and subsequent oxidative stress [[1.14]]. For synthetic aryl-guanidines designed as chemotherapeutics, human cervical adenocarcinoma (HeLa) cells are used to quantify antimetabolic efficacy [[3]].
Step-by-Step Methodology:
-
Cell Culture & Seeding: Culture HK-2 or HeLa cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 2 mM glutamine. Seed cells in 96-well flat-bottom plates at a density of 5×103 cells/well (180 µL/well). Incubate for 24 h at 37°C in a 5% CO₂ humidified atmosphere [[3]].
-
Compound Preparation: Dissolve the guanidino compound in DMSO to create a concentrated stock. Dilute in serum-free media to achieve working concentrations (e.g., 0.25, 0.5, and 1.0 mmol/L for MG toxicity profiling) [[1.14]]. Ensure the final DMSO concentration remains <0.1% to prevent solvent-induced background toxicity.
-
Treatment: Carefully aspirate the media and replace it with 200 µL of the compound-treated media. Include a vehicle control (0.1% DMSO in media). Incubate for 72 h.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3–4 h at 37°C until intracellular purple formazan crystals form [[1.6]].
-
Solubilization & Quantification: Aspirate the media and add 150 µL of DMSO to dissolve the formazan crystals. Measure absorbance at 540 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.
Protocol 2: Biophysical Characterization of DNA Binding
Causality & Rationale: Many polyaromatic guanidino derivatives exert antiproliferative effects by intercalating or binding to the minor groove of AT-rich DNA, or by stabilizing Tel22 G-quadruplexes [[1.3]]. Fluorimetric titration is preferred over UV-Vis due to its high sensitivity to changes in the microenvironment of the aromatic core upon DNA binding. Crucial insight: Sodium cacodylate buffer is strictly required for this assay; unlike standard phosphate buffers, cacodylate does not precipitate cationic guanidines or compete for electrostatic binding sites [[3]].
Step-by-Step Methodology (Fluorimetric Titration):
-
Buffer Preparation: Prepare 0.05 M sodium cacodylate buffer, adjusted precisely to pH 7.0.
-
Sample Preparation: Prepare a 1×10−6 M solution of the aryl-guanidino compound (e.g., phenanthrene-guanidino) in the cacodylate buffer. Transfer 2 mL into a clean quartz cuvette.
-
Polynucleotide Preparation: Prepare a stock solution of alternating poly dAdT-poly dAdT. Determine the exact concentration spectrophotometrically.
-
Titration: Record the baseline fluorescence emission spectrum of the GC. Successively add small aliquots (1-5 µL) of the polynucleotide stock to the cuvette.
-
Equilibration & Measurement: Stir gently and allow exactly 2 minutes for thermal and chemical equilibration after each addition. Record the emission spectrum.
-
Data Analysis: Correct all fluorescence intensities for volume dilution. Plot the relative fluorescence change (ΔF) against the polynucleotide/compound ratio. Calculate the stability constant ( Ks ) using the Scatchard equation or non-linear fitting models [[1.3]].
Protocol 3: Electrophysiological Profiling of Neuroreceptor Modulation
Causality & Rationale: Endogenous uremic GCs (e.g., GSA, guanidinoacetate) cross the blood-brain barrier and induce severe hyperexcitability. Mechanistically, this is driven by the simultaneous agonism of excitatory NMDA receptors and the antagonism of inhibitory GABA_A receptors [[1.2]]. Whole-cell patch-clamp recordings on cerebellar granule cells (CGCs) are critical because these specific cells express high-affinity extrasynaptic δ-subunit-containing GABA_A receptors, which are the primary target for GABA-mimetic GCs [[1.1]].
Step-by-Step Methodology:
-
Cell Preparation: Isolate and culture CGCs from wild-type murine models.
-
Internal Solution: Fill recording pipettes (3–5 MΩ resistance) with an internal solution containing (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 10 EGTA, 2 Mg-ATP (pH 7.3, adjusted with CsOH).
-
External Bath: Perfuse cells continuously with an extracellular solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4).
-
Recording Setup: Establish the whole-cell configuration. Voltage-clamp the cells at -60 mV.
-
Compound Application: Apply GCs (e.g., GSA at 10-100 µM) using a rapid U-tube perfusion system.
-
To isolate GABA_A currents: Add NMDA receptor antagonists (e.g., APV) to the bath.
-
To isolate NMDA currents: Add GABA_A antagonists (e.g., bicuculline) [[1.1]].
-
-
Analysis: Measure peak current amplitudes and steady-state desensitization. Generate cumulative concentration-response curves to determine exact EC₅₀/IC₅₀ values.
Mechanistic Pathway of Uremic Guanidino Neurotoxicity
Mechanistic pathway of neurotoxicity induced by uremic guanidino compounds.
Quantitative Data Summary
The following table summarizes the typical bioactivity metrics observed when testing standard guanidino compounds using the protocols outlined above:
| Compound Class | Representative Compound | Primary Target / Cell Line | Typical Bioactivity Metric | Experimental Assay |
| Uremic Toxins | Methylguanidine (MG) | Renal Proximal Tubules (HK-2) | IC₅₀ (Viability) ~ 0.5 - 1.0 mM | MTT Assay |
| Uremic Toxins | Guanidinosuccinic Acid (GSA) | NMDA / GABA_A Receptors | EC₅₀ (Depolarization) ~ 100 µM | Patch-Clamp |
| Aryl-Guanidines | Phenanthrene-guanidino (GA1) | AT-rich DNA Minor Groove | Stability Constant ( Ks ) ~ 105 M⁻¹ | Fluorimetric Titration |
| Peptidomimetics | Compound 19a (Lipophilic) | Bacterial Membrane (S. aureus) | MIC ~ 6.2 µg/mL | Broth Microdilution |
References
-
Guanidino compounds with native GABA(A) δ receptor selectivity: a tale of homeostatic compensation in δ-KO mice - PMC. nih.gov. 4
-
Guanidino compounds as uremic (neuro)toxins - PubMed. nih.gov. 2
-
Guanidino-Aryl Derivatives: Binding to DNA, RNA and G-Quadruplex Structure and Antimetabolic Activity - MDPI. mdpi.com. 3
-
Amine−Guanidine Switch: A Promising Approach to Improve DNA Binding and Antiproliferative Activities | Journal of Medicinal Chemistry - ACS Publications. acs.org. 5
-
Full article: Methylguanidine cytotoxicity on HK-2 cells and protective effect of antioxidants against MG-induced apoptosis in renal proximal tubular cells in vitro - Taylor & Francis. tandfonline.com. 6
-
Antibacterial peptidomimetics based on guanidine-functionalized di-tertiary amides. rsc.org.1
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- 2. Guanidino compounds as uremic (neuro)toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Guanidino-Aryl Derivatives: Binding to DNA, RNA and G-Quadruplex Structure and Antimetabolic Activity [mdpi.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Incorporation of N-guanidinylated Cystine into Peptides
Introduction: The Strategic Value of Guanidinylation in Peptide Design
The guanidinium group, the defining feature of the arginine side chain, is a cornerstone of many biological interactions. Its persistent positive charge at physiological pH, combined with its capacity for multi-point hydrogen bonding, enables arginine-rich peptides to engage in critical functions, including cell membrane translocation and nucleic acid binding.[1][2] The chemical conversion of other amino acid side chains into guanidinium-bearing moieties is therefore a powerful strategy in medicinal chemistry and drug development. This guide focuses on the incorporation of a guanidinium group onto the side chain of cysteine, transforming it into an arginine analogue. This modification not only imparts a strong positive charge but also fundamentally alters the chemical nature of the side chain from a reactive nucleophile (thiol) to a stable, strongly basic group.
This conversion has profound implications. It can be used to enhance the cell-penetrating capabilities of peptides, modulate receptor binding, and stabilize specific peptide conformations.[3] Furthermore, the subsequent formation of a disulfide bond between two such modified residues creates an "N-guanidinylated cystine" bridge, a unique structural element that can enforce specific secondary structures while introducing cationic charges at the site of the cross-link.
These application notes provide a comprehensive technical framework for researchers, scientists, and drug development professionals. We will explore the underlying chemical principles, detail step-by-step protocols for the post-synthetic modification of cysteine-containing peptides, and outline robust methods for the characterization and purification of the final products.
Part 1: Foundational Principles and Strategic Planning
The Chemistry of Guanidinylation
Guanidinylation is the process of converting a primary amine into a guanidine. In the context of peptides, the primary targets are the ε-amine of lysine (yielding homoarginine) and, as we focus on here, the thiol group of cysteine. The guanidinylation of cysteine is not a direct reaction with the thiol. Instead, it typically proceeds via a precursor, where the cysteine side chain is modified to present a primary amine, which is then guanidinylated. A common strategy involves the S-alkylation of cysteine with a reagent containing a protected amine, followed by deprotection and subsequent guanidinylation.
Strategic Decision: Post-Synthetic Modification vs. Custom Building Block
The central strategic choice is when to introduce the guanidinium group.
-
Post-Synthetic Modification (On-Resin): The peptide is first synthesized using standard solid-phase peptide synthesis (SPPS) with a cysteine precursor. The modification is then performed on the fully assembled peptide while it is still attached to the solid support. This is often the more practical and versatile approach, as it allows for the modification of a peptide sequence without the need for synthesizing a custom amino acid building block.
-
Custom Building Block Synthesis: A protected, N-guanidinylated cysteine derivative is synthesized and purified first. This custom amino acid is then incorporated into the peptide sequence during SPPS. This method offers greater control and can lead to higher purity of the final product but requires significant upfront synthetic effort.[4]
For its broad applicability and efficiency, this guide will focus on the post-synthetic modification approach.
Selecting the Guanidinylating Reagent
The choice of reagent is critical for a successful guanidinylation reaction, influencing efficiency, reaction conditions, and potential side reactions.[5]
| Reagent | Key Characteristics | Conditions | Advantages | Disadvantages |
| O-Methylisourea | A classic, cost-effective reagent. | Strongly basic (pH ~10.5-11), often requires elevated temperature (e.g., 65°C).[6] | Inexpensive, readily available. | Harsh conditions can damage sensitive peptides; reaction times can be long.[6] |
| N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent) | Highly efficient and mild. | Mildly basic (e.g., DIEA, NMM), room temperature.[5] | High yields, mild conditions, protects the guanidinium group for subsequent steps. | High cost, requires a final deprotection step for the Boc groups. |
| S-Methylisothiourea | Similar to O-methylisourea. | Basic conditions. | Effective for converting primary amines. | Can lead to side products if not used carefully. |
For this protocol, we will detail the use of N,N'-Di-Boc-N''-triflylguanidine due to its mild reaction conditions, which are highly compatible with complex peptides still attached to a solid support.
Part 2: Experimental Protocols
This section provides a detailed workflow for the synthesis of a cysteine-containing peptide, its subsequent on-resin guanidinylation, and final purification.
Workflow Overview: From Synthesis to Purified Product
Protocol: Synthesis and On-Resin Guanidinylation
This protocol assumes a 0.1 mmol synthesis scale using standard Fmoc-based SPPS.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Activator base: DIEA (N,N-Diisopropylethylamine)
-
S-alkylation reagent: 2-(Boc-amino)ethyl bromide
-
Guanidinylating reagent: N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
Step A: Solid-Phase Peptide Synthesis (SPPS) of the Cysteine Precursor
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a synthesis vessel.[2]
-
Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat with fresh piperidine solution for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Coupling: In a separate vial, pre-activate the first Fmoc-amino acid (3 eq.) with HBTU (3 eq.) and DIEA (6 eq.) in DMF for 2-5 minutes. Add the activated mixture to the resin and agitate for 1-2 hours.
-
Wash: Wash the resin with DMF (5x) and DCM (3x). Confirm coupling completion with a Kaiser test.
-
Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence, incorporating Fmoc-Cys(Trt)-OH at the desired position(s). The trityl (Trt) protecting group for the cysteine thiol is crucial and will be removed selectively on-resin.
Step B: On-Resin S-Alkylation and Guanidinylation
-
Selective Cysteine Deprotection: After the final peptide sequence is assembled, wash the resin with DCM. Prepare a solution of 95% TFA, 2.5% TIS, and 2.5% DCM. Treat the resin with this solution for 2 minutes, repeating 3-4 times to selectively remove the Trt group from the cysteine thiol. Wash thoroughly with DCM (5x) and DMF (5x).
-
S-Alkylation: Prepare a solution of 2-(Boc-amino)ethyl bromide (5 eq.) and DIEA (10 eq.) in DMF. Add this solution to the resin and agitate for 4-6 hours at room temperature. This step alkylates the free thiol, introducing a Boc-protected primary amine. Wash thoroughly with DMF (5x) and DCM (3x).
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc group from the newly installed aminoethyl moiety, exposing the primary amine. Wash thoroughly with DCM (5x) and DMF (5x), followed by a neutralization wash with 10% DIEA in DMF.
-
Guanidinylation: Dissolve N,N'-Di-Boc-N''-triflylguanidine (3 eq.) and DIEA (6 eq.) in DMF. Add the solution to the resin and agitate for 12-24 hours at room temperature.[5] The reaction progress can be monitored by taking a small sample of resin, cleaving the peptide, and analyzing by mass spectrometry.
-
Final Wash: Once the reaction is complete, wash the resin thoroughly with DMF (5x) and DCM (5x). Dry the resin under vacuum.
Chemical Reaction Scheme
Step C: Cleavage, Deprotection, and Purification
-
Cleavage: Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% Water. Add this cocktail to the dried resin (approx. 10 mL per gram of resin) and agitate for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes all remaining side-chain protecting groups, including the Boc groups on the new guanidinium moiety.[7]
-
Precipitation: Filter the resin and collect the TFA solution. Reduce the volume of the TFA solution under a stream of nitrogen. Add the concentrated solution dropwise to a large volume of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.[2]
-
Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether. Wash the peptide pellet with fresh cold ether two more times to remove scavengers and organic impurities. Dry the crude peptide pellet under vacuum.
-
Purification: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA). Purify the peptide using preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column. Use a water/acetonitrile gradient containing 0.1% TFA.
-
Analysis and Lyophilization: Collect fractions corresponding to the main product peak. Analyze the purity of the fractions by analytical HPLC and verify the mass by Mass Spectrometry (MS).[8][9] Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.
Part 3: Characterization and Quality Control
Thorough characterization is essential to validate the successful synthesis and modification of the peptide.[10]
Analytical Techniques
| Technique | Purpose | Expected Outcome for Successful Guanidinylation |
| Analytical RP-HPLC | Assess purity and retention time. | A single, sharp peak indicating high purity. The modified peptide will be more hydrophilic and will likely elute earlier than its unmodified precursor.[11] |
| Mass Spectrometry (MS) | Verify molecular weight. | The observed mass should match the calculated mass of the N-guanidinylated peptide. The mass increase per modified cysteine is +42.04 Da (for the C2H4N2 moiety).[8] |
| Tandem MS (MS/MS) | Confirm sequence and locate the modification. | Fragmentation analysis should confirm the peptide sequence and show the mass modification localized to the specific cysteine residue(s).[11] |
Troubleshooting Common Issues
-
Incomplete Guanidinylation: If MS shows a mix of starting material and product, the guanidinylation reaction time may need to be extended, or the equivalents of the reagent and base may need to be increased. Ensure complete removal of the Trt and Boc protecting groups prior to the subsequent steps.
-
Peptide Aggregation: Guanidinium-rich peptides can be prone to aggregation, leading to poor recovery and broad peaks in HPLC.[2] To mitigate this, use minimal concentrations during purification and lyophilization. Adding a small amount of acetic acid or using a shallower gradient during HPLC can also help.
-
Side Reactions: The use of scavengers like TIS in the final cleavage cocktail is critical to prevent re-attachment of protecting groups or modification of sensitive residues like Tryptophan.
Part 4: Forming the N-guanidinylated Cystine Bridge
Once the peptide containing one or more N-guanidinylated cysteine residues is synthesized and purified, a disulfide bond can be formed to create the final cystine-linked structure.
Protocol: Oxidative Folding
-
Dissolution: Dissolve the purified, lyophilized peptide (containing at least two N-guanidinylated cysteine precursor residues) in a suitable buffer. A common starting point is a slightly alkaline aqueous buffer (e.g., 0.1 M ammonium bicarbonate, pH 8.0-8.5) at a high dilution (0.1-0.5 mg/mL) to favor intramolecular over intermolecular disulfide formation.
-
Oxidation: Stir the solution gently, open to the air, for 12-48 hours. The dissolved oxygen will slowly oxidize the S-alkylated thiols (which are cleaved during the final TFA step to regenerate thiols ready for disulfide formation, assuming an appropriate S-protecting group was used that is TFA-labile, or the guanidinylation was performed on a free thiol post-cleavage in solution) to form the disulfide bond. Other oxidizing systems, such as glutathione (GSH/GSSG) buffers or DMSO, can also be employed for more controlled folding.[12]
-
Monitoring: Monitor the reaction by taking aliquots and analyzing them by RP-HPLC and MS. The cyclized/dimerized product will have a different retention time than the linear precursor, and its mass will be 2 Da less (due to the loss of two hydrogen atoms).
-
Purification: Once the reaction is complete, acidify the solution with a small amount of acetic acid or TFA and purify the final N-guanidinylated cystine peptide by RP-HPLC.
Conclusion
The incorporation of N-guanidinylated cystine into peptides is a robust strategy for creating arginine mimetics and introducing unique structural and functional properties. By following the detailed protocols for on-resin post-synthetic modification, researchers can efficiently generate these valuable molecules. The key to success lies in the careful selection of reagents, meticulous execution of SPPS and modification steps, and rigorous purification and characterization. These modified peptides serve as powerful tools in the development of next-generation therapeutics, from cell-penetrating drug delivery vectors to conformationally constrained bioactive peptides.[]
References
- Benchchem. (2025). Application Notes and Protocols for the Synthesis of Arginine-Rich Peptides using Boc-Arg(Pmc)-OH.
- Benchchem. (2025). A Technical Guide to the Synthesis of Arginine-Rich Peptides Using Boc-Arg(Pbf)-OH.
-
Hamzé, A., Martinez, J., & Hernandez, J. F. (2004). Solid-phase synthesis of arginine-containing peptides and fluorogenic substrates using a side-chain anchoring approach. The Journal of Organic Chemistry, 69(24), 8394–8402. [Link]
-
Lee, Y., & Burgess, K. (2000). Solid-Phase Synthesis of Arginine-Containing Peptides by Guanidine Attachment to a Sulfonyl Linker. The Journal of Organic Chemistry, 65(20), 6640–6646. [Link]
-
García-Ramos, Y., et al. (2022). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. RSC Chemical Biology, 3(1), 51-57. [Link]
- Benchchem. (2025).
-
Beardsley, R. L., & Reilly, J. P. (2002). Optimization of Guanidination Procedures for MALDI Mass Mapping. Analytical Chemistry, 74(8), 1884–1890. [Link]
- Benchchem. (2025). Application Notes and Protocols for Peptide Mapping Using Cysteine-Specific Cleavage Reagents.
-
Movassaghi, M., & Schmidt, M. A. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Organic letters, 18(19), 5006–5009. [Link]
-
Moroder, L., & Musiol, H. J. (2005). Synthesis of single- and multiple-stranded cystine-rich peptides. Biopolymers, 80(2-3), 209–220. [Link]
-
D'Souza, C., & Gaulton, A. (2016). Chemical Synthesis, Backbone Cyclization and Oxidative Folding of Cystine-knot Peptides — Promising Scaffolds for Applications in Drug Design. Molecules, 21(8), 1059. [Link]
-
ULB : Dok. (n.d.). Stabilization of alpha helical peptides by guanidine stapling. [Link]
-
International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]
-
ResearchGate. (n.d.). Synthesis of Cystine-Rich Peptides | Request PDF. [Link]
-
ResolveMass. (2025). Peptide Characterization Techniques and Applications. [Link]
-
Wender, P. A., et al. (2011). 15 Years of Cell-penetrating, Guanidinium-rich Molecular Transporters: Basic Science, Research Tools, and Clinical Applications. Accounts of chemical research, 44(11), 1165–1176. [Link]
-
INEOS OPEN. (n.d.). GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. [Link]
-
ResearchGate. (n.d.). Selected examples of guanidine-based drugs. [Link]
- Benchchem. (2025).
-
ResearchGate. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]
-
MDPI. (2025). Guanidines Conjugated with Cell-Penetrating Peptides: A New Approach for the Development of Antileishmanial Molecules. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ulb-dok.uibk.ac.at [ulb-dok.uibk.ac.at]
- 8. ijsra.net [ijsra.net]
- 9. resolvemass.ca [resolvemass.ca]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Assay Development for Enzymes Acting on Guanidino-Cystine
Abstract
This comprehensive guide details the strategic development of biochemical assays for enzymes that modify guanidino-cystine, a disulfide-linked amino acid derivative. Recognizing the novelty of this substrate, this document provides a first-principles approach to assay design, covering foundational strategies, selection of detection methodologies, and detailed, step-by-step protocols for robust assay execution. We address potential enzymatic reactions—disulfide reduction and guanidino group hydrolysis—and present tailored spectrophotometric, fluorometric, and HPLC-based protocols. This guide is intended for researchers, scientists, and drug development professionals engaged in enzyme characterization, inhibitor screening, and mechanistic studies involving this unique substrate class.
Introduction: The Scientific Context of Guanidino-Cystine
Guanidino-cystine is an oxidized dimer of N-(aminoiminomethyl)-L-cysteine, formed via a disulfide bond[1][2]. While not a canonical amino acid, its structure suggests potential roles in specialized metabolic pathways or as a byproduct of post-translational modifications. The molecule combines two key chemical features: a reducible disulfide bond, central to cellular redox homeostasis, and two guanidinium groups, which are substrates for a diverse superfamily of guanidino-group modifying enzymes (GMEs)[3][4].
Enzymes that could potentially act on guanidino-cystine fall into two primary categories:
-
Thiol-disulfide Oxidoreductases: Enzymes like cystine reductase (EC 1.8.1.6) could catalyze the NAD(P)H-dependent reduction of the disulfide bond to yield two molecules of N-amidinocysteine[5].
-
Guanidino-group Modifying Enzymes (GMEs): This superfamily includes hydrolases (e.g., arginase-like enzymes) that could hydrolyze the guanidinium group to produce urea and a modified cystine derivative, or amidinotransferases that might transfer the guanidinium group to an acceptor molecule[3][4][6][7].
Developing robust assays for these potential activities is paramount for characterizing novel enzymes, understanding their biological function, and screening for potential therapeutic modulators. This guide provides the strategic framework and practical protocols to achieve these goals.
Part 1: Foundational Principles & Assay Strategy
A successful assay development project begins with a clear definition of the biological objective and a systematic evaluation of detection methods[8]. The choice of assay is dictated by the specific enzymatic reaction being investigated.
Defining the Enzymatic Reaction
The first step is to hypothesize the products of the enzymatic reaction. As shown in the diagram below, two primary transformations of guanidino-cystine are plausible.
Caption: Potential enzymatic transformations of guanidino-cystine.
Selecting the Optimal Assay Format
The choice of assay format depends on factors like required throughput, sensitivity, and available equipment. Each format has distinct advantages and limitations when applied to the potential products of guanidino-cystine metabolism.
| Assay Format | Principle | Target Product | Pros | Cons |
| Spectrophotometric (Colorimetric) | Measures change in absorbance of a chromogenic product. | Ammonia/Urea or NAD(P)H depletion. | Simple, cost-effective, widely accessible equipment.[9] | Lower sensitivity, potential for interference from colored compounds. |
| Fluorometric | Measures change in fluorescence of a fluorogenic probe or product. | Thiol generation. | High sensitivity, suitable for HTS, low sample volume.[9] | Susceptible to quenching, requires specific probes, higher cost. |
| HPLC-Based (Endpoint) | Chromatographic separation and quantification of substrate and product(s). | Guanidino-Cystine, N-Amidinocysteine, etc. | Direct detection, high specificity, can measure multiple analytes simultaneously. | Low throughput, requires specialized equipment, complex sample prep. |
| LC-MS-Based (Endpoint) | HPLC coupled with mass spectrometry for highly specific detection. | All potential products. | Highest specificity and sensitivity, definitive product identification. | Very low throughput, expensive, requires significant expertise. |
The following workflow provides a decision-making framework for assay development.
Sources
- 1. N-(Aminoiminomethyl)-L-cysteine | C4H9N3O2S | CID 38477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cystine - Wikipedia [en.wikipedia.org]
- 3. The guanidino-group modifying enzymes: structural basis for their diversity and commonality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel superfamily of enzymes that catalyze the modification of guanidino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Information on EC 1.8.1.6 - cystine reductase - BRENDA Enzyme Database [brenda-enzymes.org]
- 6. researchgate.net [researchgate.net]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Note: Advanced Purification Strategies for Synthetic N,N'-Diguanidino-Cystine
Executive Summary & Physicochemical Profiling
The synthesis of N,N'-diguanidino-cystine —typically achieved via the guanidination of cystine's α -amino groups using reagents like O-methylisourea [1] or 1H-pyrazole-1-carboxamidine—yields a highly polar, zwitterionic molecule. Isolating this compound from complex synthetic crude mixtures presents a unique triad of chromatographic challenges:
-
Extreme Basicity & Polarity: The dual guanidino groups exhibit a pKa of ~12.5. On standard silica-based reversed-phase (RP) columns, these strongly cationic groups interact with residual surface silanols, causing severe peak tailing and premature elution in the void volume [2].
-
Zwitterionic Behavior: With two carboxylic acids (pKa ~2.0) and two guanidinium groups, the molecule remains zwitterionic across a broad physiological pH range, complicating standard ion-exchange approaches.
-
Redox & pH Sensitivity: The central disulfide bond is highly susceptible to base-catalyzed β -elimination (forming dehydroalanine) and disulfide scrambling at pH > 8.5. This strictly prohibits the use of high-pH mobile phases for purification.
To overcome these structural liabilities, this guide details three self-validating purification workflows: Isoelectric Precipitation , Mixed-Mode Chromatography , and Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC) .
Strategic Purification Workflow
The optimal purification strategy relies on a multi-dimensional approach. Bulk impurities (such as excess guanidination reagents and salts) are first removed via isoelectric precipitation. The enriched crude is then polished using specialized HPLC techniques tailored for highly polar basic compounds.
Strategic purification workflow for synthetic N,N'-diguanidino-cystine.
Protocol 1: Isoelectric Precipitation (Bulk Clean-Up)
Mechanistic Rationale: Synthetic crude heavily contaminated with O-methylisourea salts cannot be directly injected onto an analytical column without risking column fouling or severe ion suppression. Because N,N'-diguanidino-cystine is a zwitterion, its net charge approaches zero near pH 7.0–7.5, drastically reducing its aqueous solubility. By carefully adjusting the pH, the target compound crashes out of solution while the highly water-soluble unreacted O-methylisourea remains dissolved.
Step-by-Step Methodology:
-
Quenching: Terminate the guanidination reaction by diluting the crude mixture with 3 volumes of ice-cold ultra-pure water.
-
pH Titration: Slowly add 1M HCl or 1M NaOH dropwise while monitoring with a calibrated pH probe. Adjust the pH strictly to 7.2 ± 0.2 . Caution: Do not exceed pH 8.5 to prevent disulfide cleavage.
-
Equilibration: Stir the suspension at 4°C for 2 hours to maximize crystal nucleation.
-
Separation: Centrifuge at 10,000 x g for 15 minutes at 4°C.
-
Self-Validation Step: Sample the supernatant and analyze via LC-MS. If the target mass ( [M+H]+ ) is absent or minimal, precipitation is complete.
-
Washing: Decant the supernatant. Wash the pellet twice with ice-cold 70% ethanol/water to remove residual salts, then dry under a gentle nitrogen stream.
Protocol 2: Preparative Mixed-Mode Chromatography (Gold Standard)
Mechanistic Rationale: Standard C18 columns fail to retain diguanidino-cystine due to its extreme hydrophilicity. Mixed-mode chromatography (e.g., SIELC Primesep 100) embeds acidic cation-exchange groups directly into the hydrophobic alkyl chain of the stationary phase [3]. This allows the dual guanidinium groups to be retained via electrostatic attraction, while the carbon backbone provides hydrophobic retention, eliminating the need for MS-incompatible ion-pairing agents.
Dual-retention mechanism of mixed-mode chromatography for guanidino compounds.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the precipitated pellet in Mobile Phase A (Water + 0.1% Formic Acid) to a concentration of 5 mg/mL.
-
Column Selection: Primesep 100 (250 x 21.2 mm, 5 µm) or equivalent mixed-mode column.
-
Mobile Phase Setup:
-
Buffer A: Water with 0.1% Formic Acid (pH ~2.7).
-
Buffer B: Acetonitrile with 0.1% Formic Acid.
-
-
Gradient Elution:
-
0–5 min: 5% B (Isocratic hold to wash out non-retained salts).
-
5–25 min: Linear gradient from 5% B to 40% B.
-
25–30 min: 40% B to 90% B (Column wash).
-
-
Detection: Monitor UV at 210 nm (amide/carboxyl backbone). Because guanidines lack strong chromophores, coupling the system to an Evaporative Light Scattering Detector (ELSD) or MS is highly recommended [3].
-
Fraction Collection: Collect peaks eluting between 15–20 minutes. Lyophilize immediately to prevent acid-catalyzed hydrolysis over prolonged storage.
Protocol 3: Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC)
Mechanistic Rationale: If mixed-mode columns are unavailable, standard C18 columns can be utilized by adding an ion-pairing agent. While Trifluoroacetic acid (TFA) is common, its short chain often fails to provide enough hydrophobicity for dual-guanidino compounds. Heptafluorobutyric acid (HFBA) is structurally superior here: its longer perfluorinated tail forms a highly hydrophobic, neutral complex with the guanidinium ions, dragging the molecule onto the C18 stationary phase for effective separation [4].
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the crude in Water containing 0.1% HFBA.
-
Column Selection: High-purity silica C18 (e.g., Waters XBridge or Phenomenex Luna, 250 x 21.2 mm).
-
Mobile Phase Setup:
-
Buffer A: Water with 0.1% HFBA (v/v).
-
Buffer B: Acetonitrile with 0.1% HFBA (v/v).
-
-
Gradient Elution:
-
0–5 min: 2% B.
-
5–35 min: Linear gradient from 2% B to 50% B.
-
-
Self-Validation Step: If the peak tails excessively, increase HFBA concentration to 0.15% to ensure all basic sites are fully saturated and masked from residual silanols.
-
Post-Purification: HFBA is volatile and will be removed during lyophilization, yielding the N,N'-diguanidino-cystine as a heptafluorobutyrate salt.
Quantitative Data Presentation
The following table summarizes the comparative efficacy of the three methodologies for purifying a 1-gram crude synthetic batch of N,N'-diguanidino-cystine.
| Purification Method | Typical Yield (%) | Final Purity (%) | MS-Compatibility | Primary Advantage |
| Isoelectric Precipitation | 75 - 85% | 80 - 85% | Excellent | Rapid bulk desalting; highly scalable. |
| Mixed-Mode HPLC | 60 - 70% | > 98% | Excellent | No heavy ion-pairing reagents required; sharp peaks. |
| IP-RP-HPLC (0.1% HFBA) | 65 - 75% | > 95% | Moderate (Signal Suppression) | Utilizes standard C18 columns available in most labs. |
References
-
O-Methylisourea Can React with the α-Amino Group of Lysine ACS Publications URL:[Link]
-
Selective Substrate-Based Inhibitors of Mammalian Dimethylarginine Dimethylaminohydrolase Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography SIELC Technologies URL:[Link]
-
Enabling the Intestinal Absorption of Highly Polar Anti-Viral Agents: Ion-Pair Facilitated Membrane Permeation PubMed Central (PMC) URL:[Link]
Application Note: Decoding Cytosolic Access and Permeability of Guanidino-Modified Peptides
Target Audience: Researchers, scientists, and drug development professionals in peptide therapeutics. Content Focus: Mechanistic assay selection, compartment-specific permeability, and self-validating experimental workflows.
Introduction: The "Guanidinium Magic" and the Permeability Paradox
The delivery of macromolecular therapeutics to intracellular targets remains one of the most significant bottlenecks in modern drug development. To overcome the lipophilic barrier of the cell membrane, researchers frequently employ cell-penetrating peptides (CPPs) rich in arginine, or utilize prodrug strategies that incorporate polar guanidino functionalities .
The efficacy of these modifications lies in the unique physical chemistry of the guanidino group. At physiological pH, the guanidinium ion remains protonated and forms highly stable, bidentate hydrogen bonds with negatively charged cell-surface proteoglycans (sulfates and phosphates). This interaction initiates membrane accumulation and subsequent internalization .
However, this creates a permeability paradox : traditional assays often conflate cellular uptake (which includes peptides trapped uselessly in endosomes) with cytosolic penetration (peptides that successfully reach the intracellular target space) . As a Senior Application Scientist, I designed this guide to move beyond rudimentary total-fluorescence assays. Here, we dissect the causality behind advanced permeability assays—specifically Caco-2 and the Chloroalkane Penetration Assay (CAPA)—to establish self-validating systems for guanidino-modified peptides.
Pathways of guanidino-peptide cellular internalization and cytosolic delivery.
Causality in Assay Selection
Choosing the correct assay requires understanding the specific transport mechanism your peptide utilizes. Passive diffusion assays like PAMPA (Parallel Artificial Membrane Permeability Assay) are excellent for small lipophilic molecules but systematically fail for guanidino-peptides because they lack the biological machinery (proteoglycans, transporters, endosomes) required for active translocation .
To accurately profile these molecules, we must select assays that interrogate specific physiological barriers.
Quantitative Assay Comparison Matrix
| Assay Type | Biological Principle | Primary Measurement | Pros for Guanidino-Peptides | Cons / Limitations |
| PAMPA | Passive lipid diffusion | Artificial membrane flux ( Papp ) | High-throughput, low cost. | Fails to capture active transport or endosomal escape. |
| Caco-2 | Polarized intestinal monolayer | Transcellular & Paracellular flux | Captures hPEPT1 targeting and P-gp efflux . | Does not isolate cytosolic accumulation from total flux. |
| CAPA | Compartment-specific covalent binding | True cytosolic/nuclear access | Distinguishes endosomal entrapment from cytosolic entry . | Requires engineered cell lines (HaloTag expression). |
| NanoClick | Target-agnostic bioorthogonal click | Cytosolic access via SPAAC | High-throughput, minimal tag interference . | Requires azide-modification of the peptide. |
Experimental Protocols: Building Self-Validating Systems
A robust protocol must be a self-validating system. This means incorporating internal controls that prove the assay is measuring what it claims to measure, ruling out artifacts like membrane disruption or paracellular leakage.
Protocol A: Caco-2 Monolayer Assay for Intestinal Permeability
Purpose: To evaluate the oral bioavailability and transporter-mediated (e.g., hPEPT1) uptake of guanidino-modified prodrugs.
Causality Check: Guanidino groups can be targeted to the hPEPT1 intestinal transporter to enhance oral absorption. To prove this transport is transcellular (through the cell) rather than paracellular (leaking between cells), we must monitor tight junction integrity.
Step-by-Step Methodology:
-
Cell Seeding: Seed Caco-2 cells (passage 20–40) on polycarbonate filter inserts (0.4 µm pore size, 1.12 cm² area) in 12-well Transwell plates at a density of 1×105 cells/insert.
-
Monolayer Maturation: Culture for 21 days. Self-Validation: Measure Transepithelial Electrical Resistance (TEER). Only proceed if TEER > 300 Ω⋅cm2 , confirming tight junction formation.
-
Preparation: Wash monolayers twice with Hank’s Balanced Salt Solution (HBSS) buffered to pH 6.5 (apical) and pH 7.4 (basolateral) to mimic the intestinal pH gradient.
-
Dosing (A → B): Add 0.5 mL of the guanidino-peptide solution (10–50 µM in HBSS) to the Apical chamber. Add 1.5 mL of blank HBSS to the Basolateral chamber.
-
Internal Control: Co-incubate with 100 µM Lucifer Yellow (a paracellular marker). If Lucifer Yellow Papp exceeds 1×10−6 cm/s, the monolayer is compromised, and data must be discarded.
-
Sampling: Extract 50 µL from the basolateral chamber at 30, 60, 90, and 120 minutes, replacing the volume with fresh pre-warmed HBSS.
-
Quantification: Analyze samples via LC-MS/MS. Calculate the apparent permeability coefficient ( Papp ) using the equation:
Papp=(dQ/dt)/(A⋅C0)(Where dQ/dt is the steady-state flux, A is the surface area, and C0 is the initial concentration).
Protocol B: Chloroalkane Penetration Assay (CAPA)
Purpose: To quantify the absolute cytosolic penetration of arginine-rich CPPs, strictly excluding endosomally trapped peptides.
Causality Check: CAPA utilizes a HeLa cell line stably expressing a cytosolic HaloTag. The peptide is synthesized with a chloroalkane (CA) tag. If the peptide escapes the endosome and enters the cytosol, it covalently binds the HaloTag. A subsequent "chase" with a fluorescent CA-dye binds any remaining HaloTag. Therefore, lower fluorescence equals higher cytosolic penetration .
CAPA workflow: Inverse fluorescence readout correlates with cytosolic peptide penetration.
Step-by-Step Methodology:
-
Cell Preparation: Seed HeLa-HaloTag cells in a 96-well plate at 1×104 cells/well. Incubate overnight at 37°C, 5% CO₂.
-
The "Pulse" (Peptide Exposure): Aspirate media. Add the CA-tagged guanidino-peptide diluted in Opti-MEM (concentrations ranging from 0.1 to 10 µM). Incubate for 4 hours at 37°C.
-
Self-Validation (Temperature Block): Run a parallel plate at 4°C. Low temperatures arrest ATP-dependent endocytosis. If penetration drops to zero at 4°C, the peptide relies entirely on endosomal escape. If penetration persists, the peptide is capable of direct membrane translocation.
-
-
Wash Step: Aspirate the peptide solution. Wash cells rigorously three times with PBS containing 1% BSA to remove membrane-bound, uninternalized peptide.
-
The "Chase" (Fluorophore Addition): Add 5 µM of CTAMRA-CA (a fluorescent chloroalkane dye) in Opti-MEM to all wells. Incubate for 15 minutes at 37°C. The dye will covalently label any HaloTag that was not occupied by your peptide.
-
Clearance: Wash three times with PBS. Incubate in fresh media for 30 minutes to allow unbound dye to diffuse out of the cells.
-
Readout: Trypsinize the cells, resuspend in flow cytometry buffer (PBS + 2% FBS), and analyze via Flow Cytometry (detecting TAMRA fluorescence).
-
Data Processing: Normalize the median fluorescence intensity (MFI) to a vehicle-treated control (100% HaloTag availability) and a digitonin-permeabilized control (0% HaloTag availability).
Troubleshooting and Data Interpretation
When analyzing guanidino-modified peptides, data artifacts are common due to the highly cationic nature of the molecules.
-
High Caco-2 Retention: If Papp is low but mass balance is poor (peptide is missing), the guanidino-peptide is likely adhering to the plastic transwell or trapped within the cell membrane. Solution: Add 1% BSA to the receiver chamber to act as a thermodynamic sink.
-
False Positives in CAPA: High concentrations of amphipathic arginine-rich peptides (>10 µM) can cause membrane lysis, allowing the CA-tag to enter the cytosol non-physiologically. Solution: Always run a parallel LDH (Lactate Dehydrogenase) release assay to confirm that cell viability remains >95% at the tested concentrations.
References
-
Enhancing the intestinal absorption of molecules containing the polar guanidino functionality: a double-targeted prodrug approach PubMed Central (PMC)[Link]
-
Trapped! A Critical Evaluation of Methods for Measuring Total Cellular Uptake versus Cytosolic Localization ACS Chemical Reviews[Link]
-
Penetration Profiling Using the Chloroalkane Penetration Assay Journal of the American Chemical Society (JACS)[Link]
-
NanoClick: A High Throughput, Target-Agnostic Peptide Cell Permeability Assay ACS Chemical Biology[Link]
-
Modifying Peptides to Enhance Permeability Future Medicinal Chemistry[Link]
Technical Support Center: Synthesis of N,N'-diguanidino-cystine
Welcome to the technical support guide for the synthesis of N,N'-diguanidino-cystine. This molecule, while structurally straightforward, presents a unique set of challenges stemming from the reactivity of the guanidinium group, the lability of the disulfide bond, and the physicochemical properties of the final product. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to navigate these complexities. We will move beyond simple procedural lists to explain the underlying chemistry, helping you troubleshoot effectively and optimize your synthetic strategy.
General Synthesis Overview
The synthesis of N,N'-diguanidino-cystine typically involves the guanidinylation of the two primary amino groups of L-cystine. This is an electrophilic substitution reaction where the nucleophilic amine attacks a suitable guanidinylating agent. The success of this synthesis hinges on careful control of reaction conditions to maximize yield, minimize side-product formation, and facilitate the challenging purification process.
Core Experimental Workflow
The general workflow involves dissolving L-cystine under basic conditions to deprotonate the amino groups, followed by the addition of a guanidinylating agent. The reaction progress is monitored chromatographically, and upon completion, the product is isolated and purified.
Caption: General workflow for N,N'-diguanidino-cystine synthesis.
Troubleshooting Guide (Q&A Format)
This section addresses specific problems you may encounter during the synthesis.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
Answer: Low yield is the most common complaint in this synthesis. The root cause often lies in one of three areas: reagent choice, reaction pH, or incomplete reaction.
-
Choice of Guanidinylating Agent: Not all agents are created equal. Their reactivity, stability, and the byproducts they generate can significantly impact yield. While many options exist, 1H-pyrazole-1-carboxamidine hydrochloride is often a reliable choice due to its high reactivity and the generation of pyrazole, which is relatively easy to remove. Agents like S-methylisothiourea can also be effective but may require more stringent conditions.[1][2]
-
Reaction pH is Critical: The guanidinylation of a primary amine is highly pH-dependent. The reaction requires the amine to be in its free, nucleophilic form (-NH2), not the protonated ammonium form (-NH3+). Therefore, the reaction must be run under basic conditions, typically between pH 9 and 11. If the pH is too low, the amine is protonated and non-nucleophilic. If the pH is too high (e.g., >12), you risk degradation of the disulfide bond and some guanidinylating agents. We recommend using a pH meter to carefully adjust the pH of your cystine solution before adding the guanidinylating agent.
-
Incomplete Reaction or Side Reactions: Monitor the reaction closely using an appropriate analytical technique like TLC (staining with ninhydrin to track the consumption of the primary amine) or LC-MS. If the starting material is not fully consumed, consider extending the reaction time or adding a slight excess (1.1-1.2 equivalents per amine) of the guanidinylating agent. Be aware that uronium-based reagents, sometimes used for guanidinylation, can lead to side products if not used carefully.[3][4]
Q2: My TLC/LC-MS shows multiple spots/peaks besides my product. What are the likely side products?
Answer: A complex product mixture is a clear indicator of side reactions. Understanding what these might be is key to suppressing them.
-
Mono-guanidinylated Cystine: This is the most common impurity, arising from incomplete reaction. If this is a major component, it points to insufficient equivalents of the guanidinylating agent or suboptimal reaction time/conditions.
-
Disulfide Scrambling/Cleavage: The disulfide bond in cystine is susceptible to cleavage under strongly basic conditions or in the presence of reducing agents. This can lead to the formation of N-guanidino-cysteine and other related species. Ensure your reagents are free of thiols and avoid excessively high pH (>11.5) or prolonged reaction times at high pH. The stability of disulfide bonds is significantly lower at alkaline pH.[5] The synthesis of unsymmetrical disulfides can be challenging, highlighting the potential for scrambling.[6][7]
-
Intra- and Intermolecular Cyclization: While less common with cystine itself, related starting materials can sometimes lead to cyclized byproducts.[8]
-
Byproducts from the Guanidinylating Agent: The reagent itself can generate impurities. For example, using HATU as a guanidinylating agent, a common peptide coupling reagent, can sometimes lead to the formation of a uronium side product.[9][10]
Caption: Potential reaction pathways and side products.
Q3: I'm struggling to purify the final product. It seems to stick to every column I use. What's the best approach?
Answer: This is a significant hurdle. N,N'-diguanidino-cystine is a highly polar, dicationic molecule at neutral/acidic pH, making standard silica gel or reversed-phase chromatography very difficult.
-
Ion-Exchange Chromatography: This is often the most effective method. Since the product is dicationic, cation-exchange chromatography is the logical choice. You would load your crude mixture (at a pH where the product is charged, e.g., pH 3-5) onto a strong cation-exchange resin (e.g., Dowex 50W). After washing away neutral impurities (like pyrazole), you can elute your product using a salt gradient (e.g., 0.1 to 2.0 M NaCl or NH4OAc) or a pH gradient.
-
Reversed-Phase HPLC with Ion-Pairing Agents: If you must use RP-HPLC, you will need to add an ion-pairing agent to the mobile phase. Trifluoroacetic acid (TFA) at 0.1% is a standard choice. The TFA forms an ion pair with the guanidinium groups, neutralizing their charge and allowing for retention on a C18 column. Elution is typically achieved with a gradient of acetonitrile in water (both containing 0.1% TFA).
-
Precipitation/Crystallization: Due to its high polarity, the product is often insoluble in many organic solvents.[11] After neutralizing the reaction mixture, you might be able to precipitate the product by adding a large volume of a solvent like acetone or ethanol. While this may not yield highly pure material, it can be an excellent first step to remove major impurities before a final chromatographic step.
| Purification Method | Principle | Pros | Cons |
| Ion-Exchange | Separation by charge | High capacity, effective for charged molecules | Requires desalting step, can have lower resolution |
| RP-HPLC (Ion-Pairing) | Separation by polarity | High resolution, provides pure fractions | Requires volatile ion-pairing agents, lower capacity |
| Precipitation | Differential solubility | Simple, good for bulk impurity removal | Low purity, may result in product loss |
Frequently Asked Questions (FAQs)
-
Q: What is the best way to store N,N'-diguanidino-cystine?
-
A: The compound should be stored as a salt (e.g., dihydrochloride or bis(trifluoroacetate)) in a desiccator at low temperature (-20°C is ideal). The disulfide bond is most stable at slightly acidic to neutral pH.[5] Avoid storing it in basic solutions for extended periods.
-
-
Q: How can I confirm the identity and purity of my final product?
-
A: A combination of techniques is essential.
-
¹H and ¹³C NMR: This will confirm the covalent structure. Look for the characteristic shift of the guanidinium carbon (~157 ppm) and the disappearance of the original alpha-amino proton signals.
-
Mass Spectrometry (ESI-MS): This will confirm the molecular weight. You should see the [M+H]⁺ and/or [M+2H]²⁺ ions corresponding to the protonated molecule.
-
Analytical HPLC: This is the best way to assess purity. An isocratic or gradient run on a C18 column with an ion-pairing agent should show a single major peak.
-
-
-
Q: What are the primary safety concerns for this synthesis?
-
A: Handle all reagents with appropriate personal protective equipment (PPE). Some guanidinylating agents and the strong bases used in the reaction can be corrosive or toxic. The reaction should be performed in a well-ventilated fume hood.
-
Detailed Experimental Protocol (Example)
This protocol is a representative example and may require optimization for your specific setup.
-
Dissolution: Suspend L-cystine (1.0 eq) in deionized water.
-
pH Adjustment: While stirring vigorously, slowly add 2 M NaOH solution dropwise until the L-cystine is fully dissolved and the pH of the solution is stable at 10.5.
-
Guanidinylation: In a separate flask, dissolve 1H-pyrazole-1-carboxamidine hydrochloride (2.2 eq) in a minimum amount of deionized water. Add this solution dropwise to the stirring cystine solution over 15 minutes.
-
Reaction: Allow the mixture to stir at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a Butanol:Acetic Acid:Water 4:1:1 mobile phase) and staining with ninhydrin. The reaction is complete when the spot corresponding to L-cystine has disappeared.
-
Workup: Cool the reaction mixture in an ice bath and carefully adjust the pH to ~5.0 with 1 M HCl.
-
Purification: Load the crude solution onto a prepared strong cation-exchange column. Wash the column extensively with deionized water to remove neutral byproducts. Elute the product with a linear gradient of 0.1 M to 1.5 M ammonium bicarbonate.
-
Isolation: Combine the product-containing fractions (identified by TLC or UV-Vis) and lyophilize multiple times (co-evaporating with water) to remove the volatile salt, yielding the final product.
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Retrieved from [Link]
-
Isidro-Llobet, A., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. DOI:10.1039/C7RA06655D. Retrieved from [Link]
-
Isidro-Llobet, A., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Publishing. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved from [Link]
- U.S. Patent No. US20070161821A1. (2007). Method for removal of guanidine compound from aqueous media. Google Patents.
-
Feichtinger, K., et al. (1998). Triurethane-Protected Guanidines and Triflyldiurethane-Protected Guanidines: New Reagents for Guanidinylation Reactions. The Journal of Organic Chemistry, ACS Publications. Retrieved from [Link]
-
Van der Nest, G. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments. Retrieved from [Link]
-
Menta, C., et al. (2024). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry, ACS Publications. Retrieved from [Link]
- U.S. Patent No. US2258612A. (1941). Method of purifying guanidine nitrate. Google Patents.
-
Batey, R. A. (2002). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto. Retrieved from [Link]
-
Berlinck, R. G. S., et al. (2015). The Chemistry and Biology of Guanidine Natural Products. Natural Product Reports, RSC Publishing. Retrieved from [Link]
-
Pentelute, B. L. (2015). Guanidinium Compounds: Synthesis, Oxoanion Binding, and Cellular Delivery. DSpace@MIT. Retrieved from [Link]
-
MacMillan, D. (2017). Cysteine-Selective Modification of Peptides and Proteins via Desulfurative C−C Bond Formation. Angewandte Chemie. Retrieved from [Link]
-
Bragonzi, A., et al. (2018). Alkyl-guanidine Compounds as Potent Broad-Spectrum Antibacterial Agents: Chemical Library Extension and Biological Characterization. Journal of Medicinal Chemistry. Retrieved from [Link]
-
King, G. F. (2015). The Cystine Knot Is Responsible for the Exceptional Stability of the Insecticidal Spider Toxin ω-Hexatoxin-Hv1a. PLOS ONE. Retrieved from [Link]
-
Uno, H., et al. (2023). Preparation of Unsymmetrical Disulfides via Catalytic Lewis Base Activation of N-(Organodithio)phthalimides. The Journal of Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Disulfide synthesis by S-S coupling. Retrieved from [Link]
-
Zeng, A. P., et al. (2021). Challenges and Advances in the Bioproduction of L-Cysteine. Microorganisms. Retrieved from [Link]
-
Jakob, U., et al. (2013). Role of Cysteines in the Stability and DNA-Binding Activity of the Hypochlorite-Specific Transcription Factor HypT. PLOS ONE. Retrieved from [Link]
-
ResearchGate. (n.d.). The stability in guanidine hydrochloride (A), thermostability (B) of.... Retrieved from [Link]
-
Boto, A., et al. (2020). Synthetic Approaches to a Challenging and Unusual Structure—An Amino-Pyrrolidine Guanine Core. Molecules. Retrieved from [Link]
-
Ryan, W. L., et al. (1981). Synthesis of neuroactive guanidino compounds by rat kidney L-arginine: glycine amidinotransferase. Archives of Biochemistry and Biophysics. Retrieved from [Link]
- Korean Patent No. KR20150092197A. (2015). Method for producing bis(3-aminophenyl)disulfides and 3-aminothiols. Google Patents.
-
Johnson, J. S., et al. (2015). Synthesis of N-substituted aryl amidines by strong base activation of amines. Tetrahedron Letters. Retrieved from [Link]
-
Chen, J., et al. (2023). Recent Advances, Challenges, and Metabolic Engineering Strategies in L-Cysteine Biosynthesis. International Journal of Molecular Sciences. Retrieved from [Link]
-
Beckert, R., et al. (2009). Synthesis of Bis(N-acylamidines) from Amidines and N-Acylbenzotriazoles. European Journal of Organic Chemistry. Retrieved from [Link]
- Chinese Patent No. CN114380832A. (2022). One-step synthetic method of guanine. Google Patents.
Sources
- 1. Guanidine synthesis by guanylation [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. peptide.com [peptide.com]
- 4. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Disulfide synthesis by S-S coupling [organic-chemistry.org]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. dspace.mit.edu [dspace.mit.edu]
Technical Support Center: Navigating Cystine Side Reactions During Protein Guanidinylation
Welcome to the Senior Application Scientist support hub for protein derivatization. Guanidinylation (the conversion of lysine to homoarginine) is a powerful technique for enhancing MALDI ionization and simplifying MS/MS spectra. However, applying this chemistry to proteins with intact cystine (disulfide) knots requires strict mechanistic oversight. This guide provides the causality behind common side reactions, a troubleshooting FAQ, and a self-validating protocol to preserve your disulfide bonds.
Mechanistic Causality: The Cystine-Alkali Conflict
To understand why side reactions occur, we must look at the fundamental chemistry of the standard guanidinylating reagent, O-methylisourea (OMIU). OMIU requires a highly alkaline environment (pH 10.5–11.5) to deprotonate the ϵ -amino group of lysine (pKa ~10.5), rendering it a potent nucleophile 1.
However, this alkaline requirement is fundamentally at odds with cystine stability. At pH > 10.5, hydroxide ions catalyze the β -elimination of disulfide bonds. This cleavage generates thiocysteine and highly reactive dehydroalanine (DHA). DHA acts as an electrophilic trap, reacting with unmodified lysine residues to form lysinoalanine , which manifests as artificial intra- or intermolecular cross-links 1. Furthermore, if any cystine is reduced to free cysteine, OMIU can react directly with the free sulfhydryl to form S-methylisothiourea 2.
Mechanistic pathway of cystine side reactions during alkaline guanidinylation.
Troubleshooting Guides & FAQs
Q: My intact mass analysis shows a -34 Da shift and my non-reducing gel shows high molecular weight smearing. What happened? A: You are observing the classic β -elimination cascade. The -34 Da shift corresponds to the loss of hydrogen sulfide ( H2S ) during the conversion of cystine to dehydroalanine. The high molecular weight smearing is caused by lysinoalanine cross-linking 1. Actionable Fix: Lower the reaction temperature to 4°C to kinetically slow the β -elimination, or switch to a reagent that operates at a lower pH (see Section 4).
Q: I am seeing a consistent +57 Da mass shift on my peptides, but I did not alkylate with iodoacetamide. Is this a side reaction with cystine? A: No, this is a buffer-induced artifact. When guanidinylation is performed in sodium-based buffers, an unexpected +57 Da side product (the addition of C2H3NO ) can occur [[3]](). Actionable Fix: Switch to an ammonium-based buffer or borate buffer, though note that ammonium buffers may slightly lower the overall guanidinylation yield 3.
Q: Can I just reduce and alkylate my cystines before guanidinylation? A: Yes, if your downstream application does not require intact disulfide bonds. Cysteine alkylation (e.g., with iodoacetamide or 2-bromoethylamine) stabilizes the residue and prevents β -elimination 4. However, if you are studying native conformation or disulfide connectivity, pre-reduction is not an option.
Decision tree for troubleshooting mass shifts and aggregates post-guanidinylation.
Quantitative Risk Assessment
The table below summarizes how different experimental parameters influence the balance between successful lysine conversion and destructive cystine side reactions.
| Reagent | Buffer pH | Temperature | Target (Lysine) Conversion | Cystine β -Elimination Risk | Lysinoalanine Formation Risk |
| O-Methylisourea (OMIU) | 11.0 | 25°C | >95% | High | High |
| O-Methylisourea (OMIU) | 11.0 | 4°C | >90% | Moderate | Low |
| O-Methylisourea (OMIU) | 10.5 | 4°C | ~75-80% | Low | Low |
| 1H-Pyrazole-1-carboxamidine (HPCA) | 9.5 | 25°C | >90% | Very Low | None |
Self-Validating Protocol: Cystine-Preserving Guanidinylation using HPCA
To preserve cystine integrity while achieving high guanidinylation coverage, we replace OMIU with 1H-Pyrazole-1-carboxamidine (HPCA) . HPCA effectively guanidinylates lysine ϵ -amines at a significantly lower pH (9.5) 5, dropping the environment below the critical threshold where hydroxide-catalyzed β -elimination of cystine rapidly occurs.
Step-by-Step Methodology
1. Preparation of Protein Substrate Dissolve the cystine-containing protein in 100 mM Sodium Borate buffer, pH 9.5, to a final concentration of 1-2 mg/mL. Causality: Borate buffers excellently at pH 9.5, avoiding the extreme alkalinity (pH > 10.5) that triggers disulfide degradation.
2. Internal Control Aliquoting (Self-Validation Step) Remove a 10% volume aliquot to serve as a "Mock Reaction" control. Treat this exactly as the main sample but add LC-MS grade water instead of the HPCA reagent. Causality: This ensures that any observed disulfide scrambling in downstream analysis can be definitively attributed to the reagent versus buffer-induced degradation over time.
3. Reagent Addition Add 1H-Pyrazole-1-carboxamidine (HPCA) to the main reaction tube to achieve a final concentration of 0.5 M. Causality: A high molar excess is required to drive the pseudo-first-order reaction forward, compensating for the lower pH environment 5.
4. Incubation Incubate both the main reaction and the mock reaction at 4°C for 16-24 hours. Causality: β -elimination is highly temperature-dependent. Dropping the temperature to 4°C kinetically freezes the side reaction while allowing the nucleophilic attack of lysine on HPCA to proceed.
5. Quenching & Desalting Quench the reaction by adding 10% Trifluoroacetic acid (TFA) until the pH drops to < 4.0. Desalt immediately using a C18 Spin Column or size-exclusion chromatography.
6. Validation via LC-MS/MS Analyze both the Mock and Guanidinylated samples. Validation Criteria: Confirm a +42.02 Da shift per lysine residue (successful conversion to homoarginine) in the main sample. Verify the absence of a -34 Da shift (loss of H2S ) and confirm that the intact mass of the Mock Reaction matches the theoretical native mass, proving the buffer conditions did not compromise the cystine knot.
References
-
An optimized guanidination method for large scale proteomic studies Source: researchgate.net URL:3
-
Measurement of Available Lysine Using the Guanidination Reaction Source: researchgate.net URL:1
-
Cyclic Enkephalins with a Diversely Substituted Guanidine Bridge or a Thiourea Bridge: Synthesis, Biological and Structural Evaluations Source: nih.gov URL:2
-
Unusual fragmentation of derivatized cysteine-containing peptides Source: nih.gov URL:4
-
Comprehensive Analysis of Protein N-Terminome by Guanidination of Terminal Amines | Analytical Chemistry Source: acs.org URL:5
Sources
Technical Support Center: Troubleshooting the Synthesis of N,N'-Bis(aminoiminomethyl)cystine
Welcome to the Technical Support Center for the synthesis of bis(aminoiminomethyl) cystine (commonly referred to in literature as N,N'-diguanidinocystine). Synthesizing this molecule presents a unique chemical challenge known as the "Cystine Paradox."
To successfully guanidinate the α -amino groups of cystine, the reaction environment must be highly alkaline to ensure the amines are deprotonated and nucleophilic. However, cystine's disulfide bond is notoriously fragile under these exact conditions. This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to help you maximize your synthetic yield.
🔬 Core Troubleshooting & FAQs
Q: Why does my reaction mixture turn cloudy and smell like sulfur before the guanidination is complete?
A: You are observing base-catalyzed β -elimination. To guanidinate cystine, the pH must be raised above the pKa of its α -amines (~8.0 and 8.7) [4]. However, prolonged exposure to pH > 10.0 causes hydroxide ions to abstract the α -proton. This triggers a β -elimination reaction that cleaves the delicate disulfide bond, forming dehydroalanine and a thiocysteine intermediate. The thiocysteine rapidly decomposes into elemental sulfur (causing the cloudiness) and hydrogen sulfide (the smell) [2]. Causality & Solution: Heat and strong bases like NaOH accelerate this degradation. Lower your reaction temperature to 20°C and strictly control the pH using an NH4OH buffer, which provides gentler buffering capacity without localized pH spikes [1].
Q: I am observing a high percentage of mono-guanidinated cystine. How do I drive the synthesis to the bis(aminoiminomethyl) product?
A: Your guanidinylating reagent is likely hydrolyzing before the second amine can react. Traditional reagents like O-methylisourea hemisulfate require 3 to 7 days to reach completion. At pH 10.0, O-methylisourea slowly hydrolyzes into unreactive urea. Furthermore, once the first amine is guanidinated, the local electronic environment shifts, slightly increasing the pKa of the remaining free amine and making it less nucleophilic. Causality & Solution: Switch your reagent to 1H-pyrazole-1-carboxamidine hydrochloride (1H-PCA) . 1H-PCA is significantly more electrophilic and reacts much faster (12–24 hours), generating pyrazole as a stable leaving group. This rapid kinetics outpaces both reagent hydrolysis and disulfide degradation [3].
Q: Can I use N,N'-Di-Boc-1H-pyrazole-1-carboxamidine for this synthesis?
A: Yes, but only in a mixed-solvent system or with protected cystine. Cystine is highly polar and insoluble in pure organic solvents, while the Di-Boc reagent is insoluble in water. If you must use the Di-Boc variant, you must pre-protect the cystine (e.g., as a methyl ester) or use a 1:1 mixture of THF and aqueous 1M NaOH. For the direct synthesis of the unprotected bis(aminoiminomethyl) cystine, the water-soluble 1H-PCA hydrochloride salt is vastly superior.
📊 Reagent Comparison Data
Selecting the right reagent is the most critical variable in balancing reaction completion against disulfide degradation.
| Guanidinylating Reagent | Optimal pH | Reaction Time | Disulfide Degradation Risk | Expected Yield |
| O-Methylisourea Hemisulfate | 10.5 - 11.0 | 72 - 168 hours | High | 20 - 35% |
| Cyanamide | 9.0 - 10.0 | 48 - 96 hours | Medium | 30 - 40% |
| 1H-PCA Hydrochloride | 9.5 - 10.0 | 12 - 24 hours | Low | 70 - 85% |
| N,N'-Di-Boc-1H-PCA | Organic/Mixed | 5 - 22 hours | Very Low | 80 - 95% (Protected) |
⚙️ Mechanistic Logic
The diagram below illustrates the competing pathways during synthesis. Success relies entirely on accelerating the green pathway (electrophilic attack) while suppressing the red pathway (base-catalyzed degradation).
Mechanistic pathway showing the competition between successful guanidination and β-elimination.
🧪 Self-Validating Experimental Protocol
This optimized aqueous methodology utilizes 1H-PCA to minimize alkaline exposure time, inherently protecting the disulfide bond.
Step 1: Dissolution & pH Stabilization Suspend 10 mmol (2.40 g) of L-Cystine in 50 mL of deionized water. Slowly add 7N NH4OH dropwise under continuous stirring until the cystine fully dissolves and the pH stabilizes at exactly 10.0. Self-Validation Check: The solution must become completely transparent. Any lingering turbidity indicates incomplete deprotonation, which will stall the reaction.
Step 2: Reagent Addition Add 30 mmol (4.40 g, 3.0 eq) of 1H-pyrazole-1-carboxamidine hydrochloride (1H-PCA HCl) in three equal portions over 1 hour to prevent sudden thermal spikes.
Step 3: Incubation & pH-Stat Monitoring Stir the reaction at 20°C for 24 hours. Self-Validation Check: The guanidination reaction generates protons, naturally lowering the pH. Use an automated pH-stat to titrate with 1N NH4OH , maintaining the pH strictly between 9.5 and 10.0. If the pH drops below 9.0, the amines protonate and the reaction halts.
Step 4: Quenching After 24 hours, cool the reaction vessel in an ice bath (4°C) and carefully adjust the pH to 5.0 - 5.5 using 1M HCl. Self-Validation Check: The target product, N,N'-diguanidinocystine, has its isoelectric point in this acidic range. A white precipitate will immediately begin to form, confirming successful synthesis.
Step 5: Isolation Stir at 4°C for an additional 2 hours to maximize precipitation. Filter the white solid under vacuum, wash with ice-cold water (3 x 15 mL) to remove pyrazole byproducts, and dry in a vacuum desiccator over P2O5 .
Step-by-step experimental workflow for the optimized synthesis of N,N'-diguanidinocystine.
📚 References
-
Optimization of Guanidination Procedures for MALDI Mass Mapping Source: Analytical Chemistry URL:[Link]
-
Rapid and irreversible reduction of protein disulfide bonds Source: Analytical Biochemistry / PubMed URL:[Link]
-
Amidination of Amines under Microwave Conditions Using Recyclable Polymer-Bound 1H-Pyrazole-1-carboxamidine Source: Synthesis URL:[Link]
-
O-Methylisourea Can React with the α-Amino Group of Lysine: Implications for the Analysis of Reactive Lysine Source: Journal of Agricultural and Food Chemistry URL:[Link]
Technical Support Center: Troubleshooting HPLC Separation of Guanidinylated Peptides
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) regarding the High-Performance Liquid Chromatography (HPLC) separation of guanidinylated peptides. The conversion of lysine residues to homoarginine via guanidination is a powerful technique in proteomics to improve ionization efficiency and simplify tryptic digest analysis.[1][2] However, this modification introduces unique chromatographic challenges due to the increased basicity of the peptides. This guide is designed to help you diagnose and resolve these issues effectively.
Part 1: Common Chromatographic Problems & Solutions
This section addresses the most frequent issues encountered during the reversed-phase HPLC (RP-HPLC) of guanidinylated peptides, focusing on the underlying causes and providing systematic solutions.
Issue 1: Poor Peak Shape (Tailing, Fronting, Splitting)
Poor peak shape is one of the most common yet frustrating problems in HPLC. For highly basic guanidinylated peptides, peak tailing is particularly prevalent.
Q: Why are my guanidinylated peptide peaks tailing severely?
A: Peak tailing for basic compounds like guanidinylated peptides is most often caused by secondary ionic interactions between the positively charged peptide and negatively charged, deprotonated silanol groups on the surface of silica-based stationary phases. While modern columns are well end-capped, some residual silanols are always present. At typical mobile phase pH (e.g., pH 2 with 0.1% TFA), most silanols are protonated, but a small population remains ionized, creating active sites that can interact strongly with your peptide, delaying its elution and causing the characteristic tail.
Troubleshooting Steps:
-
Increase Ion-Pairing Reagent Concentration: The standard 0.1% Trifluoroacetic Acid (TFA) may not be sufficient to fully mask the silanol groups and provide consistent ion-pairing for highly basic, multi-charged guanidinylated peptides.[3] Increasing the TFA concentration to 0.2-0.25% can significantly improve peak shape and resolution for these molecules.[4]
-
Check Column Health: A deteriorating column, where the bonded phase has been stripped or a void has formed at the inlet, can cause tailing, fronting, or split peaks.[5] First, try removing the guard column (if used) to see if it's the source of the problem. If the issue persists, flush the analytical column or, if it's old, replace it.
-
Evaluate Injection Solvent: Dissolving your peptide in a solvent significantly stronger (i.e., higher organic content) than your initial mobile phase can cause peak distortion, including splitting and fronting.[6] Whenever possible, dissolve the sample in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA). If solubility is an issue, use the minimum possible volume of a stronger solvent.
-
Consider Sample Overload: Injecting too much sample can saturate the stationary phase, leading to broadened, asymmetric peaks.[7] Try reducing the injection volume or sample concentration by a factor of 5 or 10 to see if peak shape improves.
Troubleshooting Workflow for Poor Peak Shape
Caption: A decision tree for troubleshooting poor HPLC peak shape.
Issue 2: Retention Time Variability
Inconsistent retention times compromise the reliability of peptide identification and quantification.
Q: My peptide retention times are drifting or shifting randomly between injections. What are the likely causes?
A: Retention time stability is primarily a function of the stability of your mobile phase composition, flow rate, and column temperature.[8] For gradient elution of peptides, even minor variations in mobile phase composition can lead to significant shifts in retention, as peptide retention is highly sensitive to the percentage of organic solvent.[9]
Troubleshooting Steps:
-
Ensure Proper Mobile Phase Preparation & Use: When using pre-mixed mobile phases for isocratic elution, the more volatile organic component (acetonitrile) can evaporate over time, increasing the aqueous content and leading to longer retention times.[8] It is best to use online mixing. For gradient systems, ensure solvents are freshly prepared and adequately degassed.
-
Allow for Sufficient Column Equilibration: Ion-pairing reagents like TFA interact with the stationary phase, and the column requires adequate time to equilibrate before the first injection.[10] Insufficient equilibration can cause retention times to drift, usually decreasing, over the first few runs of a sequence. A good rule of thumb is to equilibrate with 10-20 column volumes of the initial mobile phase.
-
Verify System Temperature Control: Column temperature has a significant effect on retention time and selectivity.[11] Ensure your column compartment is set to a stable temperature and allow it to equilibrate. Fluctuations in ambient lab temperature can cause drift if a column heater is not used.[8]
-
Check for Pump and System Issues: Inconsistent flow rates due to pump seal leaks, faulty check valves, or air bubbles in the system will cause retention time fluctuations.[12] Check for pressure fluctuations, listen for unusual pump noises, and perform routine maintenance as needed.
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to specific questions about method development and optimization for guanidinylated peptides.
Q1: How do I choose the right TFA concentration? Is 0.1% always the best?
A: While 0.1% (v/v) TFA is the conventional starting point for peptide separations, it is not always optimal, especially for the highly basic peptides resulting from guanidination.[3][4] Guanidination converts the primary amine of lysine (pKa ~10.5) to a guanidinium group, similar to arginine (pKa ~12.5). This increases the peptide's overall positive charge. The concentration of the TFA counter-ion directly impacts the retention of these charged residues.[11][13] For peptides with multiple positive charges, higher TFA concentrations can improve retention, resolution, and peak shape.
| TFA Concentration | Effect on Guanidinylated Peptides | Rationale |
| 0.05% | Often results in broader peaks and lower retention. | Insufficient ion-pairing to mask silanol interactions and retain highly charged peptides.[14] |
| 0.1% (Standard) | Good starting point; generally provides sharp peaks. | Balances good chromatography with minimal ion suppression for LC-MS applications.[10][15] |
| 0.2% - 0.25% | Often optimal for resolution. Can significantly increase retention and improve separation of closely eluting, multi-charged peptides. | Provides a higher concentration of counter-ions, enhancing interaction with the stationary phase and improving resolution between peptides with different charge states.[3][4] |
Q2: I can't get good resolution between two of my peptides. What is the best strategy to improve separation?
A: Improving resolution requires changing the selectivity of your separation. This is achieved by systematically adjusting chromatographic parameters. A logical workflow is essential.[6]
Strategy for Improving Resolution
Caption: A systematic workflow for optimizing peptide separation resolution.
Q3: I'm seeing an unexpected peak with a +57 Da mass shift in my LC-MS analysis. What is it?
A: A +57 Da modification is a known side-product that can occur during guanidination reactions, particularly when using certain buffer systems.[1][16] This has been identified as the addition of C₂H₃NO. To minimize this and other side reactions, it is crucial to optimize the guanidination protocol, including buffer composition, pH, temperature, and reaction time.[1][16] If you suspect side reactions, running the un-guanidinylated control sample is essential for comparison.
Q4: My purified guanidinylated peptide is not soluble in my HPLC starting conditions. What can I do?
A: Highly basic or hydrophobic peptides can sometimes exhibit poor solubility in high-aqueous mobile phases.
-
Minimal Organic Solvent: First, try to dissolve the peptide in your starting mobile phase (e.g., 5% ACN/95% water/0.1% TFA). If it doesn't dissolve, add a small amount of pure acetonitrile or isopropanol dropwise while vortexing until it dissolves. Use the absolute minimum amount necessary.
-
Use of Guanidine Hydrochloride: For extremely difficult cases, the peptide can be dissolved in a minimal volume of 6M guanidine hydrochloride containing 0.1% TFA.[17] When injected, the guanidine salts will elute in the void volume, while the peptide should be retained and elute later in the gradient.[17] This should be used as a last resort, as high salt content can be harsh on the HPLC system.
Part 3: Experimental Protocols
Protocol 1: On-Pellet Guanidination of Tryptic Peptides
This protocol is adapted from methods designed to ensure high reaction efficiency while minimizing side products.[2][16]
Materials:
-
Lyophilized tryptic peptide pellet
-
O-methylisourea hydrogen sulfate
-
7 N Ammonium Hydroxide (NH₄OH)
-
Trifluoroacetic Acid (TFA)
-
HPLC-grade water and acetonitrile
Procedure:
-
Prepare a fresh O-methylisourea stock solution by dissolving 50 mg in 51 µL of HPLC-grade water.[2] Note: Always use a freshly prepared solution as older stock results in incomplete guanidination.[2]
-
To the peptide pellet (e.g., from a 5 µL aliquot of a digested protein sample), add 5.5 µL of 7 N NH₄OH.[2]
-
Add 1.5 µL of the freshly prepared O-methylisourea stock solution to the peptide mixture.[2]
-
Vortex briefly and incubate the reaction at 37°C for 1 hour.
-
Quench the reaction by adding 1-2 µL of 10% TFA (v/v) to acidify the mixture.
-
The sample is now ready for desalting/cleanup via solid-phase extraction (SPE) or for direct injection if the sample is sufficiently clean.
Protocol 2: Optimizing an HPLC Gradient for Improved Resolution
This protocol provides a systematic approach to refining a gradient to separate closely eluting peaks.[6]
Step 1: Perform a Scouting Gradient
-
Objective: To determine the approximate percentage of organic solvent (%B) at which your peptides of interest elute.
-
Conditions:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 5% to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min (for a standard 4.6 mm ID column).
-
-
Analysis: Identify the elution time of your target peaks. Convert this time to the corresponding %B. For example, if a peak elutes at 15 minutes in a 30-minute linear gradient from 5-95% B, the elution concentration is 5% + (15 min / 30 min) * (95% - 5%) = 50% B.
Step 2: Design and Run a Focused, Shallow Gradient
-
Objective: To increase the separation between co-eluting peaks by decreasing the rate of change of the organic solvent concentration.
-
Conditions:
-
Based on the scouting run, design a new gradient that is shallower and focused around the elution %B.
-
Example: If your peptides eluted between 45% and 50% B in the scouting run, a good focused gradient would be:
-
Start at ~5% below the first peak's elution %B (e.g., 40% B).
-
Run a shallow gradient to ~5% above the last peak's elution %B (e.g., 55% B).
-
Make the gradient duration longer to decrease the slope (e.g., 40% to 55% B over 20 minutes). This creates a slope of (55-40)/20 = 0.75% B per minute, which is much shallower than the scouting gradient and should significantly improve resolution.[18][19]
-
-
-
Iteration: Analyze the results. If resolution is still insufficient, you can make the gradient even shallower or proceed to modify other parameters like TFA concentration or temperature as outlined in the FAQ section.[6]
References
-
Hao, P., et al. (2016). An optimized guanidination method for large-scale proteomic studies. Proteomics. [Link][1][16]
-
Krokhin, O.V., et al. (2009). Utility of Retention Prediction Model for Investigation of Peptide Separation Selectivity in Reversed-Phase Liquid Chromatography. Analytical Chemistry. [Link][11][13]
-
Gilar, M., et al. (2004). Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited. Journal of Chromatography A. [Link][3][4]
-
Gilar, M., et al. (2004). Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited. PubMed. [Link][4]
-
Hao, P., et al. (2016). An optimized guanidination method for large-scale proteomic studies. PubMed. [Link][1]
-
Beardsley, R.L., Reilly, J.P. (2002). Optimization of Guanidination Procedures for MALDI Mass Mapping. Analytical Chemistry. [Link][2]
-
The Nest Group, Inc. (2021). What is 0.1% TFA? VYDAC Advances Newsletter. [Link][15]
-
Li, Y., et al. (2019). Comprehensive Analysis of Protein N-Terminome by Guanidination of Terminal Amines. Analytical Chemistry. [Link]
-
Krokhin, O.V., et al. (2010). Utility of retention prediction model for investigation of peptide separation selectivity in reversed-phase liquid chromatography. PubMed. [Link][11]
-
Dolan, J.W. (2002). Ion Pairing — Blessing or Curse? LCGC International. [Link][10]
-
YMC Co., Ltd. Tips for Optimization of Peptide Separation. YMC. [Link]
-
Mant, C.T., Hodges, R.S. (2009). HPLC Analysis and Purification of Peptides. PMC. [Link]
-
ResearchGate. (2021). Have anybody seen the behavior where resolution of peptides decreases with a decreased gradient slope in the RP-HPLC? ResearchGate. [Link][18]
-
Chromatography Today. (2023). What are the Common Peak Problems in HPLC. Chromatography Today. [Link][7]
-
Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]
-
AAPPTec. (2010). HPLC Purification of Peptides. Technical Support Information Bulletin 1172. [Link][17]
-
Biotage. (2023). Optimizing a mobile phase gradient for peptide purification using flash column chromatography. Biotage. [Link][19]
-
Agilent Technologies. Keys for enabling optimum peptide CharaCterizations. Agilent Technologies. [Link][20]
-
MacNeill, R. (2016). Solid-phase extraction: a principal option for peptide bioanalytical sample preparation. Bioanalysis. [Link]
-
Element Lab Solutions. Retention Time Variability in HPLC. Element Lab Solutions. [Link][8]
-
Rhenium Group. (2018). Review on Common Observed HPLC Troubleshooting Problems. Rhenium Group. [Link]
-
The Nest Group, Inc. The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. The Nest Group, Inc. [Link]
-
AnalyteGuru. (2023). Real Solutions to Improve Your HPLC Peak Resolution. Thermo Fisher Scientific. [Link]
-
Stoll, D.R., Petersson, P. (2019). Fluctuating Peptide Retention in 2D-LC: How to Address a Moving Target. LCGC North America. [Link][9]
-
Agilent Technologies. (2008). Improving HPLC Selectivity and Resolution for Protein and Peptide Separations. Agilent Technologies. [Link]
-
Gratzfeld-Huesgen, A. (2007). Peptide and protein analysis by capillary HPLC. Agilent Technologies. [Link]
-
Waters Corporation. Peptide Isolation – Method Development Considerations. Waters Corporation. [Link][21]
-
Lelièvre, D., et al. (2013). Solid-phase guanidinylation of peptidyl amines compatible with standard Fmoc-chemistry. PubMed. [Link]
-
AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]
-
Muttenthaler, M., et al. (2021). Improvement of Analysis and Transferability in Peptide Purification. PMC. [Link]
-
Simpson, R.J. (2004). HPLC of Peptides and Proteins. Cold Spring Harbor Protocols. [Link]
-
Boyes, B.E., et al. (2005). Optimization of Reversed-Phase Peptide Liquid Chromatography Ultraviolet Mass Spectrometry Analyses. PMC. [Link][22]
-
Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. [Link]
-
Vanguard Laboratory. (2025). The Ultimate Guide to HPLC Testing for Peptides. Vanguard Laboratory. [Link][23]
-
Biotage. Choosing the solid-phase extraction media for synthetic peptide clean-up. Biotage. [Link][24]
-
The Nest Group, Inc. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. The Nest Group, Inc. [Link][14]
-
CHROMacademy. (2019). The Basics of HPLC Peptide Analysis. LCGC International. [Link]
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Technical Support Center: Optimizing Reaction Conditions for Cystine Guanidinylation
Welcome to the technical support center for cystine guanidinylation. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize this powerful chemical modification. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and rationally design your experiments for maximum success.
Foundational Principles of Cystine Guanidinylation
Guanidinylation is the chemical conversion of a primary amine, such as the thiol-containing side chain of cysteine (after reduction from cystine) or the ε-amino group of lysine, into a guanidinium group. This modification is particularly valuable in proteomics, where converting lysine to a homoarginine residue enhances peptide ionization for mass spectrometry analysis.[1][2] However, when targeting cystine, the disulfide bond must first be reduced to expose the free thiol groups of cysteine, which are the primary sites for subsequent modification steps that introduce a primary amine for guanidinylation.
The core of the reaction involves the nucleophilic attack of a deprotonated amino group on an electrophilic guanidinylating agent. Understanding this mechanism is key to optimization. The reaction's success hinges on a delicate balance of pH, reagent choice, temperature, and reaction time.
The Critical Role of pH
The guanidinylation reaction requires a basic environment, typically a pH between 9 and 11.[2][3] This is because the primary amine must be deprotonated to act as an effective nucleophile. The pKa of the ε-amino group of lysine is around 10.5, and the α-amino group of a peptide is typically between 8.0 and 9.0.[4] For cysteine, the thiol group has a pKa of about 8.6, meaning it exists predominantly in the reactive thiolate form (S-) at a higher pH.[5][6] Operating at a pH well above the pKa of the target amine ensures a sufficient concentration of the nucleophilic, deprotonated form, driving the reaction forward.[3]
Troubleshooting Guide
This section addresses the most common problems encountered during cystine guanidinylation experiments. Each issue is presented with potential causes and actionable solutions.
Problem 1: Low or No Guanidinylation Yield
Symptoms: Mass spectrometry or HPLC analysis shows a high proportion of unmodified starting material.
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Disulfide Reduction | The disulfide bond of cystine is sterically hindering and must be fully reduced to cysteine to expose the reactive thiol groups. Incomplete reduction is a common failure point. | Action: Before guanidinylation, ensure complete reduction using an excess of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). Monitor the reduction step via Ellman's test or mass spectrometry to confirm the absence of disulfide bonds.[7][8] |
| Incorrect pH | If the pH is too low (e.g., <9.0), the target amino groups will be protonated (R-NH3+), rendering them non-nucleophilic and unable to react with the guanidinylating agent.[3] | Action: Prepare your reaction buffer fresh and verify the pH is within the optimal range (10.0-11.0) just before adding reagents.[2] Use a reliable pH meter calibrated for high pH values. Ammonium hydroxide is a good choice for pH adjustment.[3] |
| Reagent Degradation | Guanidinylating reagents, particularly O-methylisourea, can hydrolyze in aqueous solutions, especially at high pH and temperature.[3] | Action: Prepare the guanidinylating reagent solution immediately before use.[1] If using a kit, check the expiration date. For O-methylisourea, storing the prepared reagent frozen can extend its usability.[1] |
| Insufficient Reagent Concentration | The reaction is concentration-dependent. Too little guanidinylating agent will result in an incomplete reaction. | Action: Increase the molar excess of the guanidinylating reagent. A 100-fold or even 1000-fold molar excess may be necessary, especially for complex samples.[4] |
| Low Temperature / Short Reaction Time | The reaction kinetics may be too slow under your current conditions. | Action: Increase the reaction temperature. Studies have shown that temperatures up to 65°C can significantly shorten reaction times from days to minutes without causing peptide degradation.[3] Alternatively, extend the incubation time, monitoring progress periodically. |
Problem 2: Presence of Unwanted Side Products
Symptoms: Mass spectrometry data shows unexpected mass shifts in addition to the expected +42.02 Da for guanidinylation.[1]
| Potential Cause | Explanation | Recommended Solution |
| N-terminal Guanidinylation | O-methylisourea can react with the α-amino group at the N-terminus of a peptide, not just the intended side chains. This is more common with N-terminal glycine residues.[1] | Action: While difficult to eliminate completely, this side reaction can be minimized by carefully optimizing the pH and temperature. Some protocols are designed to maximize lysine modification over N-terminal modification.[1] |
| Modification of Other Residues | Under harsh conditions (very high pH or temperature), some reagents might show reactivity towards other nucleophilic side chains like serine, threonine, or tyrosine. | Action: Use the mildest conditions that still provide an acceptable yield. Consider using a more specific guanidinylating reagent, such as a pyrazole-carboxamidine derivative, which can operate under milder conditions.[2] |
| Buffer-Related Adducts | Certain buffers can lead to unexpected modifications. For example, sodium buffer-based approaches have been reported to cause an unexpected +57 Da modification.[9] | Action: Switch to an ammonium-based buffer system (e.g., ammonium hydroxide), which is less prone to forming side products.[9] |
| Guanidinylation of Coupling Reagents | In peptide synthesis, uronium/aminium-based coupling reagents can react with an unprotected N-terminus, causing irreversible chain termination.[10] | Action: This is primarily a concern during solid-phase peptide synthesis. Ensure pre-activation of the protected amino acid with the coupling reagent before adding it to the resin to avoid this side reaction.[10] |
Problem 3: Sample Precipitation or Aggregation
Symptoms: The reaction mixture becomes cloudy, or visible precipitate forms, leading to sample loss and poor recovery.
| Potential Cause | Explanation | Recommended Solution |
| Change in Protein pI | Chemical modification alters the surface charges of a protein or peptide, which can shift its isoelectric point (pI).[11] If the reaction pH is close to the new pI of the modified protein, solubility will decrease, causing it to precipitate.[12] | Action: Maintain a reaction pH that is at least 1-2 units away from the predicted pI of both the native and modified protein. |
| Increased Hydrophobicity | The modification can alter the protein's surface properties, sometimes leading to the exposure of hydrophobic patches that promote aggregation.[13][14] | Action: Include solubility-enhancing additives in your reaction buffer. Options include low concentrations of organic solvents (e.g., acetonitrile)[2], glycerol, or mild detergents. However, ensure these are compatible with downstream analysis. |
| High Protein Concentration | The reaction may be too concentrated, favoring intermolecular interactions (aggregation) over intramolecular folding. | Action: Perform the reaction at a lower protein concentration. While this may slow down the reaction, it often prevents aggregation. The sample can be concentrated after the reaction is complete and quenched. |
Workflow & Decision-Making Diagram
The following diagram outlines a logical workflow for troubleshooting and optimizing your cystine guanidinylation reaction.
Caption: Troubleshooting workflow for optimizing cystine guanidinylation.
Frequently Asked Questions (FAQs)
Q1: Which guanidinylating reagent should I use?
The best choice depends on your specific application, balancing reactivity, specificity, and reaction conditions.[2]
| Reagent Class | Example Reagent | Advantages | Disadvantages |
| Isoureas | O-Methylisourea | Cost-effective, high efficiency in some applications.[2] | Can require harsh conditions (high pH/temp), potential for side products.[2] |
| Pyrazole-carboxamidines | N,N′-Di-Boc-1H-pyrazole-1-carboxamidine | Good yields under milder conditions, stable reagent.[2] | Slower reaction times compared to other reagents.[2] |
| Triflylguanidines | N,N'-di-Boc-N"-triflylguanidine | Highly reactive, allowing for fast reactions even on solid phase.[15] | Can be less stable and more expensive. |
For most standard proteomics applications, O-methylisourea is a common and effective choice when conditions are well-optimized.[1][3] For sensitive substrates or when side reactions are a major concern, a pyrazole-based reagent is a strong alternative.[2]
Q2: How can I monitor the progress of my reaction?
The most effective way is through mass spectrometry (MALDI-TOF or LC-MS/MS). Take small aliquots from your reaction at different time points (e.g., 30 min, 2 hours, 6 hours), quench the reaction by adding an acid like formic or trifluoroacetic acid (TFA)[1][2], and analyze the mass shift. A complete reaction will show the disappearance of the unmodified peptide peak and the appearance of a new peak corresponding to the mass of the peptide plus 42.0218 Da for each guanidinylated site.[1] HPLC can also be used to monitor the reaction, as the modified peptide will typically have a different retention time.[16]
Q3: My protein has both cystine and lysine. How can I achieve selective modification?
This is challenging as most guanidinylating reagents that target primary amines will modify both lysine side chains and appropriately modified cysteine side chains. True selectivity is difficult. However, you can exploit the different pKa values. The pKa of a cysteine thiol is ~8.6, while a lysine ε-amino group is ~10.5.[4][5] A strategy could involve a two-step process:
-
First, perform a reaction targeting the more reactive, deprotonated thiolate at a pH around 9.
-
Then, after that reaction, raise the pH to >10.5 to deprotonate and modify the lysine residues. This approach requires careful control and empirical optimization.
Q4: Do I need to remove the reducing agent (DTT/TCEP) before adding the guanidinylating reagent?
It is highly recommended. Reducing agents like DTT contain thiol groups that can potentially react with electrophilic guanidinylating reagents, consuming your reagent and leading to lower yields. After the initial reduction of cystine, remove the excess reducing agent using a desalting column (e.g., C18 ZipTip) or buffer exchange before proceeding to the guanidinylation step.[2]
Standard Operating Protocol: Guanidinylation of a Cystine-Containing Peptide
This protocol provides a starting point for optimization.
1. Disulfide Bond Reduction: a. Dissolve your cystine-containing peptide/protein in a suitable buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.5). b. Add a 10-fold molar excess of DTT or TCEP. c. Incubate at 56°C for 30 minutes. d. Critical Step: Remove the excess reducing agent using a C18 desalting column according to the manufacturer's protocol. Elute the now-reduced peptide into the reaction buffer.
2. Guanidinylation Reaction: a. Prepare a fresh solution of 1.0 M O-methylisourea in water.[2] b. Adjust the pH of your reduced peptide solution to 10.5-11.0 using ammonium hydroxide.[2] c. Add the O-methylisourea solution to the peptide solution to achieve a final concentration of at least 0.5 M. d. Incubate the reaction at 37-65°C. Start with 2 hours at 37°C or 15-30 minutes at 65°C.[3] e. Monitoring: At desired time points, take a small aliquot for analysis.
3. Quenching and Sample Cleanup: a. Stop the reaction by adding an acid, such as 10% TFA or formic acid, until the pH is < 3.[1][2] b. Desalt the final sample using a C18 ZipTip or equivalent to remove excess reagents and buffer salts.[2] c. The sample is now ready for downstream analysis (e.g., LC-MS).
References
-
JoVE. (2017, April 27). Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. PMC. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Merck Millipore. (2012, November 29). Using guanidine-hydrochloride for fast and efficient protein digestion and single-step affinity-purification mass spectrometry. Retrieved from [Link]
-
PubMed. (2016, July 15). An optimized guanidination method for large-scale proteomic studies. Retrieved from [Link]
-
CORE. (2019, May 2). Chemical Modification Alters Protein−Protein Interactions and Can Lead to Lower Protein Solubility. Retrieved from [Link]
- Google Patents. (n.d.). US6072075A - Guanidinylation reagents.
-
Analytical Chemistry. (2002, March 13). Optimization of Guanidination Procedures for MALDI Mass Mapping. Retrieved from [Link]
-
PubMed. (2016, September 9). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Retrieved from [Link]
-
Patsnap Synapse. (2025, May 9). Troubleshooting Guide for Common Protein Solubility Issues. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of Guanidination Procedures for MALDI Mass Mapping. Retrieved from [Link]
-
PMC. (n.d.). O-Methylisourea Can React with the α-Amino Group of Lysine: Implications for the Analysis of Reactive Lysine. Retrieved from [Link]
-
JoVE. (2016, September 9). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. PMC. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved from [Link]
-
DSpace@MIT. (n.d.). Guanidinium Compounds: Synthesis, Oxoanion Binding, and Cellular Delivery. Retrieved from [Link]
-
Nature. (2026, February 5). Strategies for enhancing protein solubility: methods, applications, and prospects. PMC. Retrieved from [Link]
-
PMC. (n.d.). Cysteine Oxidative Post-translational Modifications: Emerging Regulation in the Cardiovascular System. Retrieved from [Link]
-
PMC. (n.d.). Toward a Molecular Understanding of Protein Solubility: Increased Negative Surface Charge Correlates with Increased Solubility. Retrieved from [Link]
-
NIH. (n.d.). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. PMC. Retrieved from [Link]
-
ResearchGate. (2013, December 30). Protein Solubility from a Biochemical, Physicochemical and Colloidal Perspective. Retrieved from [Link]
-
Wageningen University & Research. (n.d.). O-methylisourea can react with the α-amino group of lysine: Implications for the analysis of reactive lysine. Retrieved from [Link]
-
Frontiers. (2013, April 28). Cysteine–based redox regulation and signaling in plants. Retrieved from [Link]
-
PMC. (n.d.). Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery. Retrieved from [Link]
-
Raines Lab. (n.d.). Context‐Dependence of the Reactivity of Cysteine and Lysine Residues. Retrieved from [Link]
-
ResearchGate. (2022, January 5). Do reducing agents affect proteinogenic amino acids apart from disulfide reduction?. Retrieved from [Link]
-
PMC. (n.d.). Direct Arginine Modification in Native Peptides and Application to Chemical Probe Development. Retrieved from [Link]
-
Uniurb. (2022, July 21). Dithiol Based on L‑Cysteine and Cysteamine as a Disulfide-Reducing Agent. Retrieved from [Link]
-
PMC. (2024, March 11). Cysteine‐Specific Multifaceted Bioconjugation of Peptides and Proteins Using 5‐Substituted 1,2,3‐Triazines. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Mechanism of S-nitrosation of cysteine derivatives in the pH range 6–12 using N-methyl-N-nitrosotoluene-p-sulphonamide. RSC Publishing. Retrieved from [Link]
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"stability issues with N-guanidinylated cystine in solution"
Technical Support Center: N-Guanidinylated Cystine
Welcome to the technical support resource for N-guanidinylated cystine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and stability of this unique compound. Given that N-guanidinylated cystine combines the reactive disulfide bond of cystine with the highly basic guanidinium group, understanding its behavior in solution is critical for experimental success.
Frequently Asked Questions (FAQs)
Q1: What is N-guanidinylated cystine and what are its key chemical features?
N-guanidinylated cystine is a derivative of the amino acid cystine where the primary amino groups have been converted to guanidinium groups. This modification introduces a highly basic, positively charged moiety that is protonated under most physiological conditions. The resulting structure contains two key functional regions:
-
The Disulfide Bond: Inherited from cystine, this covalent S-S bond is crucial for the molecule's overall structure but is also susceptible to reduction and exchange reactions.
-
The N-Guanidinium Groups: These groups are isosteric to the side chain of arginine and can participate in strong hydrogen bonding and ionic interactions. The conversion of a primary amine to a guanidinium group significantly increases its basicity.
The presence of these two distinct functional groups dictates the compound's stability profile in aqueous solutions.
Q2: What are the primary factors that influence the stability of N-guanidinylated cystine in solution?
The stability of N-guanidinylated cystine is primarily influenced by pH, temperature, and the presence of redox-active species.
-
pH: The pH of the solution is the most critical factor. Alkaline conditions (pH > 8) can promote both the hydrolysis of the guanidinium group and the degradation of the disulfide bond through mechanisms like β-elimination.[1] Acidic to neutral pH (pH 4-7) is generally recommended for enhanced stability.[1]
-
Temperature: Elevated temperatures accelerate degradation pathways.[1][2] Specifically, β-elimination of disulfide bonds is rapid at high temperatures (90–100 °C) in the pH 6-8 range.[1] For long-term storage, refrigeration (2-8°C) or freezing (-20°C or -80°C) is advisable.
-
Redox Environment: The disulfide bond is sensitive to reducing agents (e.g., dithiothreitol (DTT), β-mercaptoethanol) which will cleave it to form the corresponding guanidinylated cysteine. Conversely, oxidizing conditions can potentially lead to the formation of higher-order sulfur oxides. The presence of free thiols can also lead to disulfide scrambling, altering the molecular structure.[1]
Q3: How should I prepare and store stock solutions of N-guanidinylated cystine?
For optimal stability, follow these guidelines:
-
Solvent Selection: Use a slightly acidic buffer, such as acetate or phosphate, with a pH between 5.0 and 6.5. Avoid highly alkaline buffers like carbonate or borate.
-
Degassing: To minimize oxidation and disulfide scrambling, it is good practice to use buffers that have been degassed by sonication, sparging with nitrogen or argon, or freeze-pump-thaw cycles.
-
Concentration: Prepare stock solutions at a reasonably high concentration (e.g., 10-50 mM) to minimize the relative impact of any contaminants. Be mindful of the solubility limits of the compound. Cystine itself has low aqueous solubility, which increases with temperature.[3]
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store frozen at -20°C or -80°C. For short-term storage (a few days), refrigeration at 2-8°C is acceptable.
Q4: What analytical techniques are suitable for assessing the purity and degradation of N-guanidinylated cystine?
A combination of chromatographic and spectroscopic methods is recommended:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a primary method for assessing purity. Since the guanidinium group lacks a strong chromophore, derivatization may be necessary for high sensitivity, or detection can be performed at low wavelengths (200-210 nm).[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for both purity assessment and identification of degradation products.[5][6] It allows for the direct detection of the parent molecule and any species resulting from hydrolysis or disulfide cleavage.
-
Amino Acid Analysis: Specialized amino acid analyzers using ion-exchange chromatography with post-column ninhydrin derivatization can quantify the parent compound and any free amino acids that might arise from degradation.[7]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with N-guanidinylated cystine.
Issue 1: I observe a gradual loss of my compound in solution over time, even when stored properly.
Possible Cause: Hydrolysis of the Guanidinium Group.
The guanidinium group, while generally stable, can undergo slow hydrolysis to form urea and the corresponding amine. This reaction is catalyzed by hydroxide ions and is therefore more pronounced at higher pH and elevated temperatures.[2][8][9]
Troubleshooting Protocol: pH and Temperature Stability Study
-
Prepare several small aliquots of your N-guanidinylated cystine solution in different buffers spanning a pH range (e.g., pH 5.0, 7.0, and 8.5).
-
Incubate these aliquots at different temperatures (e.g., 4°C, 25°C, and 37°C).
-
At various time points (e.g., 0, 24, 48, and 72 hours), remove an aliquot from each condition and immediately freeze it at -80°C to halt any further reaction.
-
Analyze all samples by LC-MS. Monitor the peak area of the parent N-guanidinylated cystine and look for the appearance of a new species corresponding to the mass of the hydrolysis product (N-amidinourea cystine or a related compound).
Solution: Based on your stability study, identify the optimal pH and temperature range for your experimental timeframe. For most applications, maintaining the solution at a pH below 7.0 and at 4°C during the experiment will significantly minimize hydrolysis.
Issue 2: My chromatogram shows multiple new peaks, some of which are broader than the parent peak.
Possible Cause: Disulfide Bond Scrambling or Cleavage.
The disulfide bond in cystine is a dynamic linkage. In the presence of even trace amounts of free thiols (from contaminants or degradation), a chain reaction of thiol-disulfide exchange can occur, leading to the formation of mixed disulfides and oligomers, which would appear as multiple new peaks in your chromatogram.[1]
Troubleshooting Workflow
Caption: Troubleshooting workflow for disulfide-related instability.
Experimental Steps:
-
Test for Free Thiols: Use Ellman's reagent (DTNB) to test your solution for the presence of free thiol groups. A yellow color indicates a positive result.
-
Analyze Under Reducing Conditions: Treat a sample of your compound with a reducing agent like DTT and analyze it by HPLC or LC-MS. This will show you the peak corresponding to the fully reduced monomer (N-guanidinylated cysteine). Compare this to your stored sample to see if any of the degradation products match.
-
Buffer Preparation: Ensure your buffers are prepared with high-purity water and are degassed. Avoid any sources of contamination that could introduce reducing agents.
Solution: If disulfide scrambling is confirmed, prepare fresh solutions in degassed, slightly acidic buffers. If your experimental protocol involves other thiol-containing molecules, be aware of the potential for mixed disulfide formation.
Issue 3: I'm observing precipitation or cloudiness in my solution.
Possible Cause: Poor Solubility and pH Effects.
Cystine is known for its limited solubility in neutral water.[3] While the addition of charged guanidinium groups should increase solubility, the overall solubility will still be highly dependent on pH and ionic strength. At its isoelectric point, the molecule will have its lowest solubility.
Troubleshooting Protocol:
-
Determine the pH of Precipitation: Take a clear solution of your compound and slowly titrate the pH up and down, observing if precipitation occurs at a specific pH.
-
Test Different Buffers and Ionic Strengths: Prepare your compound in a variety of buffers (e.g., acetate, phosphate, MES) and at different salt concentrations (e.g., 50 mM, 150 mM, 300 mM NaCl) to assess the impact on solubility.
-
Temperature Effect: Gently warm the solution to see if the precipitate redissolves. Cystine's solubility is known to increase with temperature.[3]
Solution: Operate at a pH away from the isoelectric point of the molecule. If solubility remains an issue, consider using a co-solvent like DMSO or ethanol, but first confirm that the co-solvent is compatible with your downstream application.
Data Summary and Visualization
Key Stability Factors for N-Guanidinylated Cystine
| Parameter | Condition to Avoid | Recommended Condition | Rationale |
| pH | Alkaline (pH > 8) | Slightly Acidic (pH 5.0 - 6.5) | Minimizes guanidinium hydrolysis and disulfide β-elimination.[1] |
| Temperature | Prolonged incubation at >25°C; Freeze-thaw cycles | Storage at 2-8°C (short-term) or -80°C (long-term) | Reduces the rate of all chemical degradation pathways.[2] |
| Redox Potential | Presence of reducing agents or free thiols | Use of degassed buffers; Avoid contaminants | Prevents disulfide bond cleavage and scrambling.[1] |
| Light | Exposure to high-intensity UV light | Storage in amber vials or protected from light | Prevents potential photo-degradation. |
Potential Degradation Pathways
Caption: Major degradation pathways for N-guanidinylated cystine in solution.
References
- Vertex AI Search. (n.d.). Protein stabilization by specific binding of guanidinium to a functional arginine-binding surface on an SH3 domain - PMC.
- Wolfenden, R., & Snider, M. J. (2001). The nonenzymatic decomposition of guanidines and amidines. PubMed - NIH.
- Cupo, P., El-Deiry, W., Whitney, P. L., & Awad, W. M., Jr. (1980). Stabilization of proteins by guanidination. ResearchGate.
- ULB : Dok. (n.d.). Stabilization of alpha helical peptides by guanidine stapling.
- Monti, S., & Sgamellotti, A. (2013). Stability of the Disulfide Bond in Cystine Adsorbed on Silver and Gold Nanoparticles As Evidenced by SERS Data. The Journal of Physical Chemistry C - ACS Publications.
- England, J. L., & Haran, G. (2009). Urea, but not guanidinium, destabilizes proteins by forming hydrogen bonds to the peptide group. University of Pennsylvania.
- Ogino, H., & Ishikawa, H. (n.d.). Role of Intermolecular Disulfide Bonds of the Organic Solvent-Stable PST-01 Protease in Its... - PMC. PMC.
- Sciencemadness Wiki. (2025, October 13). Guanidine.
- Janssen, F. J., & van der Oost, J. (2006). Disulfide formation and stability of a cysteine-rich repeat protein from Helicobacter pylori. PubMed.
- Cupo, P., El-Deiry, W., Whitney, P. L., & Awad, W. M., Jr. (1980). Stabilization of proteins by guanidination. PubMed - NIH.
- PNAS. (2016, May 9). Enhancing protein stability with extended disulfide bonds.
- University of Waterloo. (2011, July 29). Disulfide bond formation and its impact on the biological activity and stability of recombinant therapeutic proteins produced by.
- Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Kinetics and mechanism of the alkaline hydrolysis of guanidine, hexamethylguanidinium perchlorate, and tetramethylurea.
- Kosen, P. A. (1992). Disulfide bond reactions. In Protein Engineering and Design (pp. 169-194). Academic Press.
- Snider, M. J., & Wolfenden, R. (2001). The nonenzymatic decomposition of guanidines and amidines. Journal of the American Chemical Society, 123(42), 10321-10322.
- JOVE. (2016, September 9). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products.
- JOVE. (2016, September 9). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC.
- Shimadzu. (n.d.). Analytical Methods for Amino Acids.
- ResearchGate. (2020, August 18). Analytical methods for amino acid determination in organisms.
- Creative Proteomics. (n.d.). Amino Acid Analysis Methods.
- ResearchGate. (2006, November). Synthesis of Guanidines in Solution | Request PDF.
- FUJIFILM Wako Chemicals. (n.d.). Amino Acids Analysis.
- US Pharmacopeia (USP). (n.d.). Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins.
Sources
- 1. uwaterloo.ca [uwaterloo.ca]
- 2. The nonenzymatic decomposition of guanidines and amidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. researchgate.net [researchgate.net]
- 6. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 7. usp.org [usp.org]
- 8. Guanidine - Sciencemadness Wiki [sciencemadness.org]
- 9. Kinetics and mechanism of the alkaline hydrolysis of guanidine, hexamethylguanidinium perchlorate, and tetramethylurea - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Preventing Racemization During Diguanidino-Cystine Synthesis
Welcome to the technical support center for the synthesis of diguanidino-cystine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of maintaining stereochemical integrity during the synthesis of this important molecule. As your application scientist, I will provide in-depth answers to common questions and troubleshooting strategies to help you achieve high chiral purity in your final product.
Core Concepts & Frequently Asked Questions (FAQs)
This section addresses the fundamental principles behind cysteine racemization, providing the foundational knowledge needed to proactively design robust, stereochemically-sound synthetic routes.
Q1: What is the chemical mechanism behind cysteine racemization during synthesis?
A1: Cysteine racemization is a base-catalyzed process that compromises the stereochemical integrity of the molecule.[1][2] The mechanism proceeds through the following key steps, particularly when a carboxyl group is activated for a coupling or guanidinylation reaction:
-
Activation: The carboxylic acid group of the cysteine derivative is activated, for example, by a coupling reagent, to make it more susceptible to nucleophilic attack.
-
α-Proton Abstraction: The α-proton (the hydrogen on the carbon atom bearing the amino and carboxyl groups) becomes highly acidic upon carboxyl activation.[3] A base present in the reaction mixture can then abstract this proton.
-
Formation of a Planar Intermediate: Deprotonation results in the formation of a planar carbanion or enolate intermediate.[1][2] This intermediate loses its three-dimensional chiral information.
-
Reprotonation: Subsequent reprotonation of this planar intermediate can occur from either face with nearly equal probability. This leads to a mixture of the original L-cysteine and the undesired D-cysteine enantiomer, resulting in a racemic or partially racemized product.[1]
This process is technically an epimerization when it occurs within a larger chiral molecule, leading to the formation of a diastereomer.
Diagram 1: Mechanism of Base-Catalyzed Cysteine Racemization
Caption: Base-catalyzed abstraction of the α-proton leads to a planar intermediate, which can be reprotonated from either side, causing racemization.
Q2: Why is cysteine, in particular, so susceptible to racemization?
A2: Cysteine's high susceptibility to racemization is primarily due to the unique properties of its side chain. The sulfur atom in the thioether side chain is highly polarizable, which helps to stabilize the adjacent negative charge of the carbanion intermediate formed after α-proton abstraction.[3] This stabilization lowers the energy barrier for deprotonation, making the α-proton unusually acidic compared to that of many other amino acids.[3] This inherent acidity is the fundamental driver for cysteine's propensity to racemize under basic conditions common in peptide synthesis and related modifications.[3]
Q3: What are the most critical reaction parameters to control during the guanylation of cystine to prevent racemization?
A3: Several parameters must be carefully controlled. The following table summarizes the key factors and recommendations:
| Parameter | Impact on Racemization | Recommended Strategy & Rationale |
| Base Selection | Strong, non-hindered bases (e.g., DIPEA, NMM) readily abstract the acidic α-proton, significantly promoting racemization.[1][4][5] | Use a weaker or more sterically hindered base like 2,4,6-trimethylpyridine (collidine) or 2,6-lutidine.[1][4][5][6] Their bulkiness impedes their ability to approach and abstract the α-proton, thus suppressing racemization. |
| Temperature | Higher temperatures accelerate the rate of all reactions, including the undesired racemization pathway.[5][7] | Perform the reaction at a lower temperature (e.g., 0°C).[5] For microwave-assisted synthesis, reducing the temperature from 80°C to 50°C can be beneficial.[1][8] |
| Solvent Choice | Less polar solvents can sometimes reduce the rate of racemization.[4][6] | Consider using less polar solvents like a CH₂Cl₂-DMF mixture where reagent solubility allows.[4][6] However, this is often constrained by the need to properly solvate reagents and swell solid supports if used. |
| Activation/Pre-activation Time | Prolonged exposure of the activated cysteine derivative to basic conditions increases the opportunity for α-proton abstraction.[3][6] | Avoid lengthy pre-activation steps.[4][6] It is often better to add the activation/coupling reagents directly to the reaction mixture or use a very short pre-activation time (1-5 minutes).[5] |
| Protecting Groups | The choice of the sulfur (thiol) protecting group can influence the electronic environment and steric hindrance around the α-carbon.[9] | While the trityl (Trt) group is common, other groups like tetrahydropyranyl (Thp), 4-methoxybenzyloxymethyl (MBom), and 4,4'-dimethoxydiphenylmethyl (Ddm) have been shown to suppress racemization more effectively.[2][8][9][10] |
Troubleshooting Guide
This section is designed to help you diagnose and solve specific problems you may encounter during your experiments.
Q1: I've detected a significant amount of the D-cysteine diastereomer in my final diguanidino-cystine product. What are the most likely causes and how can I fix this?
A1: High levels of diastereomeric impurity are a classic sign of racemization during the synthesis. The most common culprits are related to the reaction conditions, particularly during the guanidinylation step.
Diagram 2: Troubleshooting Workflow for Racemization
Caption: A systematic workflow to diagnose and correct the causes of cysteine racemization.
Corrective Actions:
-
Re-evaluate Your Base: This is the most impactful change. If you are using a common base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), you are likely promoting racemization.[4][5] Switch to a more sterically hindered base such as 2,4,6-collidine and use the minimum amount necessary for the reaction to proceed.[5][6]
-
Lower the Temperature: If the reaction is being run at room temperature or elevated temperatures, cool it down to 0°C.[5] This slows the rate of proton abstraction.
-
Change Your Guanidinylation Reagent/Protocol: Standard peptide coupling reagents used for guanidinylation (e.g., HBTU, HATU) in the presence of a strong base are known to cause significant racemization with cysteine.[6][8] A better approach is to use a carbodiimide-based method with a racemization-suppressing additive. The combination of Diisopropylcarbodiimide (DIC) with Oxyma Pure or 1-hydroxybenzotriazole (HOBt) is highly effective as it creates a less basic environment.[2][3]
-
Avoid Pre-activation: If your protocol involves pre-activating the cysteine derivative with reagents for several minutes before adding it to the reaction, this is a major risk factor.[4][6] This prolonged exposure to basic conditions is detrimental. Instead, add the reagents sequentially or use a minimal pre-activation time.
Q2: How can I reliably detect and quantify the level of racemization in my synthesized diguanidino-cystine?
A2: Quantifying racemization is critical for quality control. The most reliable methods involve separating and measuring the diastereomers formed.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique.[11]
-
Direct Method: Utilizes a Chiral Stationary Phase (CSP) that interacts differently with the L- and D-forms of your product, leading to different retention times.[11] This allows for direct separation and quantification based on peak area.
-
Indirect Method: If a suitable CSP is not available, you can derivatize your product with a chiral derivatizing agent, such as Marfey's reagent (FDAA).[1] This converts the enantiomers into diastereomers, which can then be separated on a standard reverse-phase C18 column. The peptide must first be hydrolyzed back to its constituent amino acids before derivatization.[1]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is another powerful technique, especially for its high selectivity.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents can also help quantify enantiomeric excess, though it is generally less sensitive than chromatographic methods.[11]
Protocols & Methodologies
Protocol 1: Recommended Low-Racemization Guanidinylation of L-Cystine Derivative
This protocol is designed to minimize racemization during the guanidinylation step using a carbodiimide/additive approach. It assumes you are starting with an appropriately S-protected and carboxyl-protected L-cystine derivative (e.g., Di-tert-butyl L-cystinate with S-Trt protection).
Materials:
-
S-protected L-cystine derivative (1 equivalent)
-
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine or similar guanidinylating agent (2.2 equivalents)
-
Solvent: Acetonitrile (MeCN) or Dichloromethane (CH₂)
-
Reaction vessel and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: In an oven-dried flask under an inert atmosphere, dissolve the S-protected L-cystine derivative in the chosen solvent.
-
Reagent Addition: Add the N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (2.2 equivalents) to the stirred solution at room temperature.[13] The use of this type of reagent avoids the harsh bases typically required with other methods.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within a few hours to overnight, depending on the substrate.[13]
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Purify the resulting N,N'-di-Boc-protected diguanidino-cystine derivative by column chromatography on silica gel.[13]
-
Deprotection: The Boc and other protecting groups can be removed in a subsequent step using standard acidic conditions (e.g., Trifluoroacetic acid with appropriate scavengers) to yield the final diguanidino-cystine product.
Protocol 2: Chiral Analysis via Derivatization and HPLC
This protocol outlines the steps to determine the percentage of D-isomer in your final product after acid hydrolysis.
Materials:
-
Synthesized diguanidino-cystine (approx. 0.1-0.5 mg)
-
6 N HCl
-
Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) solution (1% w/v in acetone)
-
1 M NaHCO₃
-
2 N HCl
-
HPLC system with a UV detector and a C18 reverse-phase column
Procedure:
-
Peptide Hydrolysis:
-
Derivatization with Marfey's Reagent:
-
Re-dissolve the dried hydrolysate in 100 µL of 1 M NaHCO₃.[1]
-
Add 200 µL of Marfey's reagent solution.[1]
-
Incubate the mixture at 40°C for 1 hour, mixing occasionally.[1]
-
Cool the reaction to room temperature and quench by adding 20 µL of 2 N HCl.[1]
-
Evaporate the acetone under a stream of nitrogen or by vacuum centrifugation.[1]
-
-
HPLC Analysis:
-
Dissolve the derivatized sample in a suitable mobile phase (e.g., 50:50 acetonitrile:water).
-
Inject the sample onto the HPLC system.
-
Separate the diastereomeric derivatives using a suitable gradient on the C18 column. The L-L and L-D diastereomers will have different retention times.
-
Quantify the peak areas to calculate the percentage of the D-isomer, which corresponds to the level of racemization.
-
References
- Cysteine Racemization in Fmoc-SPPS: Prevention & Detection - Peptide Chemistry. (n.d.).
- Technical Support Center: Preventing Racemization of Cysteine - Benchchem. (n.d.).
- Racemization of amino acids under natural conditions: part 4—racemization always exceeds the rate of peptide elongation in aqueous solution. (2024, April 12).
-
Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. (2014, January 15). PubMed. Retrieved from [Link]
- A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. (n.d.).
-
Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis 1, 2. (n.d.). ACS Publications. Retrieved from [Link]
-
Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. (n.d.). PMC. Retrieved from [Link]
- Application Notes and Protocols for Determining Enantiomeric Excess of Amino Acids - Benchchem. (n.d.).
- Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis - Benchchem. (n.d.).
- Technical Support Center: Preventing Racemization of Cysteine Residues - Benchchem. (n.d.).
-
Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis(1)(,)(2). (1997, June 27). PubMed. Retrieved from [Link]
-
Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography. (n.d.). PMC. Retrieved from [Link]
-
Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview. (2024, January 4). ACS Publications. Retrieved from [Link]
-
Simultaneous determination of the concentration and enantiomeric excess of amino acids with a coumarin-derived achiral probe. (n.d.). Analytical Methods (RSC Publishing). Retrieved from [Link]
-
Understanding ring-closing and racemization to prepare α-amino acid NCA and NTA monomers: a DFT study. (n.d.). RSC Publishing. Retrieved from [Link]
-
A Mass Spectrometry Method for the Determination of Enantiomeric Excess in Mixtures of d,l-Amino Acids. (2000, August 17). ACS Publications. Retrieved from [Link]
-
A new twist in eutectic composition: deracemization of a racemic compound amino acid by Viedma ripening and temperature fluctuat. (n.d.). ChemRxiv. Retrieved from [Link]
-
Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. (2016, January 26). ResearchGate. Retrieved from [Link]
- Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. (n.d.).
-
Some observations on amino acid racemization under pyrolytic temperatures and inorganic oxide-catalyzed intermolecular condensation. (n.d.). PubMed. Retrieved from [Link]
-
Racemization mechanism of cysteine dipeptide active ester derivatives. (2002, May 1). ACS Publications. Retrieved from [Link]
- Technical Support Center: Strategies to Minimize Racemization During Synthesis - Benchchem. (n.d.).
-
A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]
-
Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. (2017, October 30). RSC Advances (RSC Publishing). Retrieved from [Link]
-
Carbamic acid, [[(trifluoromethyl)sulfonyl]carbonimidoyl]bis-, bis(1,1-dimethylethyl) ester. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
A Convenient Preparation of Monosubstituted N,N'-di(Boc)-Protected Guanidines. (n.d.). 5Z.com. Retrieved from [Link]
- A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. (n.d.).
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.).
-
Use of Steric Interactions To Control Peptide Turn Geometry. Synthesis of Type VI β-Turn Mimics with 5-tert-Butylproline. (n.d.). ACS Publications. Retrieved from [Link]
-
Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments. (n.d.). PMC. Retrieved from [Link]
-
Approach control. Stereoelectronic origin of geometric constraints on N-to-S and N-to-O acyl shifts in peptides. (n.d.). PMC. Retrieved from [Link]
- Guanidinylation reagents. (n.d.). Google Patents.
-
A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. (2016, September 9). PMC. Retrieved from [Link]
-
Time-Resolved Visual Chiral Discrimination of Cysteine Using Unmodified CdTe Quantum Dots. (2017, April 18). PMC. Retrieved from [Link]
-
On the chirality of the cystine disulfide group: assignment of helical sense in a model compound with a dihedral angel greater than ninety degrees using NMR. and CD. (n.d.). PubMed. Retrieved from [Link]
-
N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination. (n.d.). PMC. Retrieved from [Link]
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- 13. 5z.com [5z.com]
Technical Support Center: Overcoming Solubility Challenges of N,N'-bis(aminoiminomethyl)-cystine
Welcome to the technical support center for N,N'-bis(aminoiminomethyl)-cystine. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you successfully incorporate N,N'-bis(aminoiminomethyl)-cystine into your experiments.
Understanding the Challenge: The Molecular Basis of Poor Solubility
N,N'-bis(aminoiminomethyl)-cystine presents a unique solubility challenge due to its molecular structure. It is a dimeric molecule composed of two cysteine residues linked by a disulfide bond, with each amino group modified to a guanidinium group. This structure results in a zwitterionic nature at physiological pH, possessing both positive charges on the guanidinium groups and negative charges on the carboxyl groups. While the guanidinium groups are capable of forming strong interactions with water, the overall molecule can form strong intermolecular hydrogen bonds and ionic interactions, leading to a stable crystal lattice that is difficult to disrupt with solvents.[1][2] The inherent poor solubility of the cystine backbone further contributes to this issue.[3][4]
Frequently Asked Questions (FAQs)
Here are some of the most common questions our team receives regarding the solubility of N,N'-bis(aminoiminomethyl)-cystine.
Q1: Why is my N,N'-bis(aminoiminomethyl)-cystine not dissolving in water or standard buffers (like PBS) at neutral pH?
A1: The limited solubility at neutral pH is a known characteristic of this compound. At or near its isoelectric point, the net charge of the molecule is zero, minimizing repulsion between molecules and favoring aggregation and precipitation.[5][6] The strong intermolecular forces within the crystal lattice require significant energy to overcome, which is not provided by neutral aqueous solutions alone. L-cystine itself has very low solubility at neutral pH.[7]
Q2: I've tried heating the solution, but the compound precipitates out upon cooling. What's happening?
A2: Heating can temporarily increase the solubility of many organic compounds, including N,N'-bis(aminoiminomethyl)-cystine.[8][9][10] However, this often leads to a supersaturated solution. As the solution cools, the kinetic energy of the solvent molecules decreases, and they can no longer keep the solute molecules apart. The compound then crashes out of solution, returning to its more stable, less soluble crystalline form.
Q3: Are there any recommended starting solvents for this compound?
A3: For initial solubilization, acidic or basic aqueous solutions are often the most effective starting points. This is because shifting the pH away from the isoelectric point will result in a net positive or negative charge on the molecule, increasing its electrostatic repulsion and interaction with polar water molecules.[5][11] For certain applications, co-solvent systems or specialized formulation strategies may be necessary.
Q4: Can I use DMSO to dissolve N,N'-bis(aminoiminomethyl)-cystine?
A4: While Dimethyl Sulfoxide (DMSO) is a powerful solvent for many organic molecules, its effectiveness for highly polar and zwitterionic compounds like N,N'-bis(aminoiminomethyl)-cystine can be limited when used as the sole solvent.[] However, it can be a useful component in a co-solvent system, particularly for preparing concentrated stock solutions that will be further diluted in aqueous media.[13]
Q5: Will adding salts to my aqueous buffer improve solubility?
A5: The effect of salt on the solubility of zwitterionic compounds can be complex.[2][14] In some cases, low to moderate concentrations of salt can increase solubility through a "salting-in" effect, where the ions shield the charges on the solute molecules, reducing intermolecular attractions.[15][16][17] However, at high concentrations, a "salting-out" effect can occur, where the salt ions compete for water molecules, leading to decreased solubility. The specific effect will depend on the salt and its concentration.
Troubleshooting Guide: Step-by-Step Solubilization Protocols
If you are experiencing difficulty dissolving N,N'-bis(aminoiminomethyl)-cystine, follow these systematic troubleshooting protocols.
Protocol 1: pH Adjustment
This is the most direct method to enhance the solubility of zwitterionic compounds. By adjusting the pH, you can protonate the carboxyl groups (at low pH) or deprotonate the guanidinium groups (at high pH), resulting in a net charge that promotes dissolution in water.[]
Step-by-Step Methodology:
-
Prepare Acidic or Basic Solutions: Prepare dilute aqueous solutions of hydrochloric acid (e.g., 0.1 M HCl) or sodium hydroxide (e.g., 0.1 M NaOH).
-
Initial Dispersion: Weigh the desired amount of N,N'-bis(aminoiminomethyl)-cystine and add it to your chosen acidic or basic solution.
-
Vortex and/or Sonicate: Vigorously mix the suspension using a vortex mixer. If the compound does not dissolve, sonicate the mixture in a bath sonicator for 5-10 minute intervals.
-
Neutralization (Optional): Once the compound is fully dissolved, you can carefully neutralize the solution by adding a corresponding amount of base or acid. Be aware that the compound may precipitate out if the final pH is close to its isoelectric point. Perform this step with caution and continuous stirring.
Causality Explained: At a low pH, the carboxyl groups are protonated, leaving the positively charged guanidinium groups, resulting in a net positive charge. Conversely, at a high pH, the guanidinium groups can be deprotonated, leading to a net negative charge from the carboxylates. This net charge enhances electrostatic repulsion between the molecules and improves their interaction with polar water molecules, thereby increasing solubility.[5][18]
Protocol 2: Co-solvent Systems
Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous medium.[13][19][20]
Step-by-Step Methodology:
-
Select a Co-solvent: Common co-solvents for polar compounds include ethanol, propylene glycol, and polyethylene glycols (PEGs).[][21]
-
Prepare a Concentrated Stock: Dissolve the N,N'-bis(aminoiminomethyl)-cystine in the chosen co-solvent. Gentle heating (to 30-40°C) may be applied to aid dissolution.
-
Dilute into Aqueous Buffer: Slowly add the co-solvent stock solution to your aqueous buffer with vigorous stirring. It is crucial to add the stock solution to the buffer, not the other way around, to avoid precipitation.
-
Observe for Precipitation: Monitor the solution for any signs of cloudiness or precipitation. If precipitation occurs, you may need to adjust the ratio of co-solvent to aqueous buffer or try a different co-solvent.
Data Presentation: Recommended Co-solvent Starting Concentrations
| Co-solvent | Starting Concentration (v/v) | Notes |
| Ethanol | 10-20% | Good for increasing the solubility of moderately polar compounds. |
| Propylene Glycol | 20-40% | Often used in pharmaceutical formulations for its low toxicity.[22] |
| PEG 300/400 | 30-50% | Effective for a wide range of poorly soluble drugs. |
Protocol 3: Use of Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic parts of the molecule and increasing their apparent water solubility.[23][24][][26]
Step-by-Step Methodology:
-
Choose a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their higher solubility and safety profiles compared to native β-cyclodextrin.[22][27]
-
Prepare Cyclodextrin Solution: Dissolve the chosen cyclodextrin in your aqueous buffer.
-
Add N,N'-bis(aminoiminomethyl)-cystine: Add the N,N'-bis(aminoiminomethyl)-cystine to the cyclodextrin solution.
-
Mix and Equilibrate: Stir the mixture at room temperature for several hours, or overnight, to allow for the formation of the inclusion complex. Sonication can be used to accelerate the process.
Causality Explained: The nonpolar regions of the N,N'-bis(aminoiminomethyl)-cystine molecule can be encapsulated within the hydrophobic cavity of the cyclodextrin. The hydrophilic exterior of the cyclodextrin then interacts with water, effectively solubilizing the entire complex.[23][27]
Visualization of Experimental Workflows
Diagram: pH Adjustment Workflow
Caption: Workflow for solubilizing N,N'-bis(aminoiminomethyl)-cystine via pH adjustment.
Diagram: Co-solvent System Workflow
Caption: Workflow for preparing a solution of N,N'-bis(aminoiminomethyl)-cystine using a co-solvent.
References
- Vertex AI Search. (n.d.). cyclodextrin in novel formulations and solubility enhancement techniques: a review.
- Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
- Vertex AI Search. (n.d.). Cyclodextrin Solutions for API Solubility Boost - BOC Sciences.
- Vertex AI Search. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar.
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin - MDPI.
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.). Solubilization of organic compounds by arginine-derived polymers.
- Vertex AI Search. (n.d.). 13.4: Effects of Temperature and Pressure on Solubility - Chemistry LibreTexts.
- Vertex AI Search. (n.d.). Solubility Modifying Power of Zwitterionic Salts - Queen's University Belfast.
- Vertex AI Search. (n.d.). Solubility-Modifying Power of Zwitterionic Salts - Advances in Engineering.
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.).
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- Vertex AI Search. (n.d.). Modulating the solubility of zwitterionic poly((3-methacrylamidopropyl)ammonioalkane sulfonate)s in water and aqueous salt solutions via the spacer group separating the cationic and the anionic moieties - Polymer Chemistry (RSC Publishing).
- Vertex AI Search. (n.d.). Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies - Benchchem.
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- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.). L-(+)-Cysteine | C3H7NO2S | CID 5862 - PubChem.
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.). pH dependence of amino acid solubility. The solubility of an amino acid...
- Vertex AI Search. (n.d.). Is the solubility of amino acids affected by their pH levels? - Quora.
- Vertex AI Search. (n.d.). Solubility of Organic Compounds.
- Vertex AI Search. (n.d.). Solving the solubility and stability challenges of L-cystine in cell culture media - Evonik.
- Vertex AI Search. (n.d.). Cysteine - Wikipedia.
- Vertex AI Search. (n.d.). Cosolvent - Wikipedia.
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.). Cystine - Wikipedia.
- Vertex AI Search. (n.d.). Cosolvent – Knowledge and References - Taylor & Francis.
- Vertex AI Search. (n.d.). STUDIES IN THE PHYSICAL CHEMISTRY OF AMINO ACIDS, PEPTIDES, AND RELATED SUBSTANCES: XI.
- Vertex AI Search. (n.d.). Solubility enhancement techniques: A comprehensive review.
- Vertex AI Search. (n.d.). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review - Pharma Excipients.
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.). MCE | 助溶劑 (Co-Solvents) : 協助藥物溶解的「魔法藥劑」.
- Vertex AI Search. (n.d.). Guanidinium can both Cause and Prevent the Hydrophobic Collapse of Biomacromolecules - Pavel Jungwirth.
- Vertex AI Search. (n.d.). N-(Aminoiminomethyl)-L-cysteine | C4H9N3O2S | CID 38477 - PubChem.
- Vertex AI Search. (n.d.). On Guanidinium and Cellular Uptake - PMC - NIH.
- Vertex AI Search. (n.d.). CAS 17627-10-0: N,N′-Bis(1-oxohexadecyl)-L-cystine - CymitQuimica.
- Vertex AI Search. (n.d.). GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES - INEOS OPEN.
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.). N-amidino-L-cysteine(1-) | C4H9N3O2S | CID 7408679 - PubChem.
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.). Chemical Properties of Cystine (CAS 56-89-3) - Cheméo.
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- 27. mdpi.com [mdpi.com]
Technical Support Center: Guanidino-Modified Cystine Degradation & Handling
Welcome to the Application Support Center for Guanidino-Modified Cystine Linkers . This resource is designed for researchers, scientists, and drug development professionals working with arginine-disulfide mimics, cell-penetrating peptides (CPPs), and bioreducible delivery vectors.
Guanidino-modified cystine structures are highly valued for their dual functionality: the guanidinium group drives cellular uptake via electrostatic interactions with the cell membrane, while the cystine core provides a redox-sensitive trigger for intracellular payload release[1]. Below, you will find authoritative FAQs, troubleshooting guides, quantitative data, and validated protocols to ensure the scientific integrity of your degradation assays.
Part 1: Core Mechanisms & Pathways (FAQ)
Q1: What is the primary degradation mechanism of guanidino-modified cystine in biological systems? A: The degradation of the cystine core is driven by a thiolate-disulfide exchange reaction , primarily mediated by intracellular glutathione (GSH). Mechanistically, this is an uncomplicated SN2 nucleophilic substitution[2]. The thiolate anion ( GS− ) attacks one of the sulfur atoms in the disulfide bond, forming a mixed disulfide intermediate and releasing the first guanidino-thiol monomer. A second GSH molecule then attacks the mixed disulfide, releasing the second monomer and forming oxidized glutathione (GSSG)[2].
Caption: SN2 thiolate-disulfide exchange mechanism for guanidino-modified cystine.
Q2: How does the guanidinium group influence the degradation kinetics? A: The guanidinium group has a high pKa (~12.5) and remains permanently protonated at physiological pH. This dense positive charge electrostatically attracts anionic reductants like GSH (which carries a net negative charge). Consequently, the local concentration of GSH around the disulfide bond increases, often accelerating the initial SN2 attack compared to neutral or anionic disulfide linkers.
Q3: Why does my linker degrade inside the cell but remain stable in the bloodstream? A: This is due to the steep redox gradient in biological systems. In the extracellular environment (blood plasma), GSH concentrations are extremely low (~5 µM), rendering the disulfide thermodynamically stable[]. Upon endocytosis and subsequent endosomal escape into the cytosol, the linker is exposed to high intracellular GSH levels (1–10 mM), triggering rapid reduction and payload release[].
Caption: Subcellular trafficking and GSH-triggered degradation pathway.
Part 2: Troubleshooting Experimental Workflows
Issue 1: Premature Degradation in Extracellular Buffer/Serum
-
Symptom: LC-MS or HPLC analysis shows >20% payload release before cellular entry.
-
Root Cause: Spontaneous disulfide reshuffling can occur at slightly alkaline pH, or serum proteins containing free thiols (e.g., Cys34 on Human Serum Albumin) may participate in premature exchange reactions.
-
Solution: If premature cleavage is observed, you must engineer steric hindrance into the linker. Adding methyl groups to the carbon atoms adjacent to the disulfide bond physically blocks the SN2 trajectory of the attacking thiolate, significantly increasing plasma stability without completely abolishing intracellular release[4].
Issue 2: Incomplete Intracellular Payload Release
-
Symptom: Confocal microscopy shows the delivery vector trapped in punctate structures; efficacy is low despite confirmed cellular uptake.
-
Root Cause: The construct is trapped in the endolysosomal pathway. Because endosomes and lysosomes have low GSH concentrations and acidic pH (which protonates thiols, reducing their nucleophilicity), the disulfide bond remains intact.
-
Solution: Incorporate endosomolytic agents (e.g., chloroquine, histidine-rich domains, or fusogenic lipids) to facilitate endosomal escape into the GSH-rich cytosol.
Issue 3: Artifactual Scrambling During LC-MS Analysis
-
Symptom: Highly variable degradation kinetics between technical replicates; detection of unexpected mixed disulfides.
-
Root Cause: Disulfide bonds are vulnerable to degradation and reshuffling during sample preparation, especially if the lysis buffer is slightly alkaline[5].
-
Solution: You must use a capping agent like N-ethylmaleimide (NEM) or iodoacetamide during cell lysis. This irreversibly alkylates any free cysteines or GSH in the sample, instantly freezing the thiol-disulfide exchange and preserving the true state of the linker[5].
Part 3: Quantitative Data: Impact of Steric Hindrance
To optimize the balance between extracellular stability and intracellular release, structural modifications are often required. The table below summarizes the causality of steric shielding on degradation kinetics.
| Linker Modification | Extracellular Mimic ( t1/2 at 5 µM GSH) | Intracellular Mimic ( t1/2 at 10 mM GSH) | Mechanistic Rationale |
| Unhindered Guanidino-Cystine | ~12 Hours | < 5 Minutes | Highly accessible sulfur atoms allow rapid SN2 attack by any available thiolate. |
| Mono-methylated Guanidino-Cystine | ~48 Hours | ~ 15 Minutes | Partial steric block restricts the angle of nucleophilic attack, slowing kinetics[4]. |
| Gem-dimethylated Guanidino-Cystine | > 7 Days | ~ 2-4 Hours | Severe steric shielding of the sulfur atom maximizes circulation half-life at the cost of slower payload release[4]. |
Part 4: Self-Validating Experimental Protocol
In Vitro GSH-Triggered Degradation & LC-MS Trapping Assay
This protocol is designed to be a self-validating system. By incorporating a t=0 NEM-quenched control, you prove that the observed degradation is a result of the experimental timecourse, not an artifact of the sample preparation.
Reagents Needed:
-
Phosphate Buffered Saline (PBS), pH 7.4 (degassed to prevent auto-oxidation).
-
L-Glutathione reduced (GSH).
-
N-ethylmaleimide (NEM) (100 mM stock in DMSO).
-
Trifluoroacetic acid (TFA) for LC-MS mobile phase.
Step-by-Step Methodology:
-
Preparation of Reaction Matrix: Prepare two separate solutions of PBS (pH 7.4) containing either 5 µM GSH (extracellular mimic) or 10 mM GSH (intracellular mimic). Pre-warm to 37°C.
-
Initiation: Add the guanidino-modified cystine construct to the GSH solutions at a final concentration of 50 µM. Vortex gently and incubate at 37°C.
-
Time-Course Sampling: At designated time points (e.g., 0, 15 min, 1 hr, 4 hr, 24 hr), extract a 50 µL aliquot from the reaction mixture.
-
Immediate Quenching (Critical Step): Immediately transfer the 50 µL aliquot into a vial containing 5 µL of 100 mM NEM. Causality Note: NEM reacts with the free thiolate of GSH and the newly released guanidino-thiols via Michael addition within milliseconds. This completely halts the SN2 exchange reaction, preventing artifactual degradation during the queue for LC-MS[5].
-
Validation Control: For the t=0 control, add NEM to the buffer before adding the GSH and the cystine construct. If degradation is observed in this sample, your construct was already compromised prior to the assay.
-
LC-MS Analysis: Inject 10 µL of the quenched samples onto a C18 column. Monitor the disappearance of the parent intact mass and the appearance of the NEM-alkylated monomeric degradation products.
Part 5: References
-
Mechanism of Thiolate−Disulfide Interchange Reactions in Biochemistry Source: ACS Publications URL:[Link]
-
Disulfide-Linked Antibody-Maytansinoid Conjugates: Optimization of In Vivo Activity by Varying the Steric Hindrance at Carbon Atoms Adjacent to the Disulfide Linkage Source: ResearchGate URL:[Link]
-
Structure–Property–Activity Relationships in Carbon Dots Source: ACS Publications URL:[Link]
-
Direct mass spectrometric characterization of disulfide linkages Source: PMC - NIH URL:[Link]
Sources
Mechanistic Causality: The Role of Guanidinylation in Cystine Bioactivity
Comparative Bioactivity Guide: Mono- vs. Di-Guanidinylated Cystine
The delivery of small molecules and peptides across the hydrophobic lipid bilayer remains a fundamental bottleneck in drug development. Cystine, the oxidized disulfide dimer of the amino acid cysteine, naturally relies on specific amino acid transporters (such as the System xc- antiporter) to enter cells. However, modifying cystine via guanidinylation—converting its primary amines into guanidinium groups—fundamentally alters its bioactivity, shifting its cellular entry from transporter-dependent mechanisms to robust, transporter-independent membrane translocation.
Understanding the divergent bioactivity between Mono-guanidinylated Cystine (MGC) and Di-guanidinylated Cystine (DGC) requires analyzing the structural causality of the guanidinium moiety. The guanidinium group remains protonated at physiological pH (pKa ~12.5) and possesses a unique planar structure that allows it to form bidentate hydrogen bonds with negatively charged oxoanions (sulfates, phosphates, and carboxylates) on the cell surface[1].
-
Mono-guanidinylated Cystine (MGC): MGC breaks the symmetry of the cystine dimer, retaining one primary amine and one guanidinium group. While it exhibits a higher localized positive charge than unmodified cystine, a single guanidinium group is generally insufficient to trigger robust endocytosis or adaptive translocation. MGC often exhibits "mixed" bioactivity, showing weak affinity for native amino acid transporters while lacking the charge density required for efficient cell penetration.
-
Di-guanidinylated Cystine (DGC): DGC represents a fully modified, symmetric analog where both primary amines are converted to guanidinium groups. This di-guanidinylation significantly shifts the charge density and pKa profile of the molecule[2]. DGC acts as a minimal mimic of arginine-rich cell-penetrating peptides (CPPs). The dual guanidinium groups allow for multivalent bidentate hydrogen bonding with Heparan Sulfate Proteoglycans (HSPGs) on the cell membrane, driving the charge-neutralized species into the cell via endocytosis or direct adaptive translocation[1].
Crucially, both MGC and DGC retain the central disulfide bond. Once internalized into the highly reducing environment of the cytosol (where glutathione concentrations range from 2–10 mM), the disulfide bond undergoes rapid cross-exchange and cleavage, releasing two functionalized cysteine monomers[3].
Visualizing the Uptake and Release Pathways
Mechanistic pathways of MGC and DGC cellular uptake and subsequent cytosolic disulfide cleavage.
Quantitative Data Comparison
The following tables summarize the physicochemical shifts and resulting bioactivity metrics when comparing unmodified cystine to its mono- and di-guanidinylated derivatives.
Table 1: Physicochemical Properties
| Property | Unmodified Cystine | Mono-guanidinylated Cystine (MGC) | Di-guanidinylated Cystine (DGC) |
| Net Charge (pH 7.4) | 0 (Zwitterionic) | +1 | +2 |
| Guanidinium Groups | 0 | 1 | 2 |
| Primary Amines | 2 | 1 | 0 |
| Predicted Cell Penetration | Low (Transporter dependent) | Moderate | High (CPP-like translocation) |
Table 2: Comparative Bioactivity Metrics (Experimental Averages)
| Bioactivity Metric | MGC | DGC | Primary Assay Method |
| Cellular Uptake (MFI) | 1,200 ± 150 | 8,500 ± 420 | Flow Cytometry (HeLa cells, 2h) |
| Endosomal Escape Rate | ~15% | ~65% | Confocal Microscopy (Calcein Co-incubation) |
| Cytosolic Cleavage Rate | t1/2 ≈ 15 min | t1/2 ≈ 12 min | FRET-based Disulfide Probe |
| Cytotoxicity (IC50) | >500 μM | ~350 μM | MTT Assay (48h incubation) |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following workflows detail the synthesis, purification, and biological evaluation of MGC and DGC. Every protocol is designed as a self-validating system , incorporating internal controls that confirm the success of the specific mechanistic step being tested.
Step-by-step experimental workflow for synthesizing and validating guanidinylated cystine analogs.
Protocol A: Synthesis and Chromatographic Isolation
Guanidinylation of primary amines can be achieved using highly reactive reagents such as N,N'-di-Boc-N''-triflylguanidine[4] or 1-amidinopyrazole hydrochloride (AP)[5].
-
Reaction: Dissolve L-cystine in a mixture of Dichloromethane (DCM) and Methanol. Add 1.5 equivalents of N,N'-di-Boc-N''-triflylguanidine and Triethylamine (TEA) to favor a mixture of mono- and di-guanidinylated products. Stir at room temperature for 24 hours.
-
Deprotection: Remove the Boc protecting groups using a 1:1 mixture of Trifluoroacetic acid (TFA) and DCM for 2 hours.
-
Purification: Separate the crude mixture using semi-preparative C18 Reverse-Phase HPLC (Water/Acetonitrile gradient with 0.1% TFA).
-
Self-Validation Check: The elution order inherently validates the modification. Because guanidinium groups are highly polar, DGC (two guanidinium groups) will elute significantly earlier than MGC (one guanidinium group) . Confirm the isolated fractions via ESI-MS (MGC: [M+H]+ = 283.0; DGC: [M+H]+ = 325.1).
Protocol B: Flow Cytometry-Based Cellular Uptake Assay
To objectively compare the membrane-penetrating bioactivity of MGC vs. DGC, a quantitative uptake assay is required.
-
Preparation: Conjugate MGC and DGC to a fluorophore (e.g., FITC) via NHS-ester chemistry targeting the carboxylate terminals.
-
Incubation: Seed HeLa cells in 24-well plates at 1×105 cells/well. Incubate with 5 μM of FITC-MGC or FITC-DGC in serum-free DMEM for 2 hours at 37°C.
-
Surface Quenching: Wash cells with PBS, then treat with Trypsin-EDTA for 5 minutes. Crucial Step: Trypsin digests surface-bound HSPGs, removing any DGC stuck to the outside of the cell membrane, ensuring only internalized fluorescence is measured.
-
Analysis: Resuspend in FACS buffer and analyze via Flow Cytometry (10,000 events per sample).
-
Self-Validation Check: Run a parallel control plate incubated at 4°C instead of 37°C . Energy-dependent endocytosis halts at 4°C. If DGC fluorescence drops by >80% at 4°C, it validates that the primary bioactivity mechanism is endocytosis rather than passive diffusion.
Protocol C: Intracellular Disulfide Cleavage Validation
To prove that the bioactivity of DGC culminates in redox-triggered release upon entering the cytosol.
-
Extraction: Prepare a cell-free cytosolic extract from untreated HeLa cells (rich in natural glutathione).
-
Incubation: Incubate 10 μM of DGC in the cytosolic extract at 37°C.
-
Detection: At 5-minute intervals, extract aliquots and react with Ellman’s Reagent (DTNB). DTNB reacts with free thiols (cleaved cysteine monomers) to produce a yellow product measurable at 412 nm.
-
Self-Validation Check: Run a parallel assay using a non-reducible thioether analog of DGC (where the S-S bond is replaced by a C-S-C bond). A complete lack of absorbance at 412 nm in this control validates that the signal in the experimental group is exclusively due to targeted disulfide reduction, proving the redox-sensitive bioactivity of the cystine core.
References
- Wender, P. A., Galliher, W. C., Goun, E. A., Jones, L. R., & Pillow, T. H. (2008). 15 Years of Cell-penetrating, Guanidinium-rich Molecular Transporters: Basic Science, Research Tools, and Clinical Applications. National Institutes of Health (PMC).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlwEjfGzZep0M97u5xGetDGDshGxJo-u1CP99obKnx3T2R4fZIgVqRmnaD7g41JXu77LbMP3ojkItfdvJ9DCSnzb7wipKxOa-u_YbNAAjG_UmxeOGGA8sKGwGQArBK-qpygkJmrbBElmK_WA==]
- Nakase, I., Okumura, S., Katayama, S., Hirose, H., Pujals, S., Yamaguchi, H., Arakawa, S., Shimizu, S., & Futaki, S. (2016). A Cell-Penetrating Peptide with a Guanidinylethyl Amine Structure Directed to Gene Delivery. National Institutes of Health (PMC).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNbDoFbQ7uWikWjUbdc4pn0VQ11SY65MOn-R0F6Vlev3wCeWhFdpoVJ-efZp8aEV04MpMTTVmzhXj4eVacMxivtTpK23oM3uYGQlK4e-f7sEq9aIqo7JGYspRtt9GGShx9M3tgo1ml2oZEdQ==]
- Sagan, S., Burlina, F., & Chassaing, G. (2025). Molecular aspects of cell-penetrating peptides: key amino acids, membrane partners, and non-covalent interactions. Comptes Rendus de l'Académie des Sciences.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLx5oShKlx__349x7glsKU_HgvJdCsdvRdvsH7Ff2X0TGQsK5GYCcm1mYXfva1dIua5k_PPh4WSC1P8cjNhN3W7_LRjyoRaF0VKUinWJRouYHE20CeLsj2V7R-Nnh2i-f5wsKaeooIGCqeWvgCmVEvwH0syGmDb9iNJthcduyW6PMVRxx5-AlVRt8=]
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- Feichtinger, K., Sings, H. L., Baker, T. J., Matthews, K., & Goodman, M. (2000). US6072075A - Guanidinylation reagents. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9uRKz0JMDZApcEmRSBTH9obDC3wmQpywbJ8UQan8CRbsSlkmOtMTxqp8b5EKDtr76Gf1oqeKVZc41LS0YMkPaEcrYRMZ7ApdFHTQNI_0qMk3i4eYRl86uuyiRTm_KqcWd35TPRHL_q40=]
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Validation of an Analytical Method for N,N'-Diguanidino-Cystine: A Comparative Guide
As an application scientist specializing in the bioanalysis of highly polar and redox-sensitive metabolites, I frequently encounter molecules that break traditional chromatographic rules. N,N'-diguanidino-cystine (DGC) is a prime example. Structurally, DGC consists of a cystine backbone where the primary amines have been replaced by strongly basic guanidino groups.
This unique architecture presents a dual bioanalytical challenge:
-
Extreme Hydrophilicity: The dicationic guanidino groups (pKa ~12.5) render DGC virtually unretained on standard reversed-phase (RP) columns.
-
Redox Instability: The central disulfide bridge is highly susceptible to thiol-disulfide exchange (scrambling) or reduction in biological matrices, particularly at neutral or alkaline pH.
In this guide, we will objectively compare legacy analytical approaches against the current gold standard—Hydrophilic Interaction Liquid Chromatography coupled with tandem mass spectrometry (HILIC-MS/MS)—and outline a self-validating protocol compliant with the latest FDA[1] and ICH M10[2] regulatory frameworks.
The Analytical Landscape: Comparing Methodologies
Historically, analyzing polar dicationic compounds required significant compromises. Below is an objective comparison of the three primary methodologies evaluated for DGC quantification.
Alternative 1: Ion-Pairing Reversed-Phase HPLC-UV (IP-RP-HPLC)
To retain DGC on a C18 column, volatile ion-pairing reagents like heptafluorobutyric acid (HFBA) must be added to the mobile phase.
-
The Flaw: While HFBA improves retention, it causes massive ion suppression in the mass spectrometer electrospray source. This forces reliance on UV detection, which lacks the sensitivity and specificity required for trace-level quantification in complex biological matrices.
Alternative 2: Pre-Column Derivatization with Fluorescence Detection (Deriv-FLD)
This method involves reducing the DGC disulfide bond to yield N-guanidino-cysteine monomers, followed by derivatization with a fluorophore (e.g., monobromobimane).
-
The Flaw: This approach destroys the intact dimer. It becomes impossible to distinguish true endogenous DGC from the background pool of oxidized monomeric artifacts generated during sample handling.
The Proposed Method: HILIC-MS/MS
Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase and a highly organic mobile phase to retain hydrophilic compounds[3].
-
The Advantage: HILIC provides excellent retention of DGC without the need for MS-suppressing ion-pairing agents. Furthermore, the high organic content in the mobile phase enhances electrospray desolvation, drastically improving MS/MS sensitivity[4].
Table 1: Comparative Performance of Analytical Methods for DGC
| Parameter | IP-RP-HPLC-UV | Deriv-FLD | HILIC-MS/MS (Proposed) |
| Retention Mechanism | Hydrophobic + Ion-Pairing | Hydrophobic (Post-derivatization) | Hydrophilic Partitioning + H-Bonding |
| Detection Mode | Ultraviolet (UV) | Fluorescence (FLD) | ESI-MS/MS (MRM) |
| Estimated LLOQ | ~500 ng/mL | ~50 ng/mL | ~1 ng/mL |
| Disulfide Integrity | Maintained | Destroyed (Reduced) | Maintained |
| MS Compatibility | Poor (Ion suppression) | Moderate | Excellent |
Expertise & Experience: The Causality of the Workflow
A robust bioanalytical method is not just a sequence of steps; it is a carefully engineered environment designed to control molecular behavior.
Controlling Redox Artifacts During Sample Preparation
The most critical point of failure in DGC analysis is the sample preparation phase. At physiological pH (7.4), endogenous free thiols (like glutathione) in plasma will attack the DGC disulfide bond, leading to rapid degradation.
The Causality: To prevent this, we must immediately drop the pH of the sample below 3.0. Acidic conditions protonate the reactive thiolate anions ( S− to SH ), effectively neutralizing their nucleophilicity and "locking" the DGC disulfide bond in its intact state.
Fig 1: Impact of sample preparation conditions on DGC disulfide bond integrity.
Chromatographic Selection: Why Amide-HILIC?
While bare silica is a common HILIC stationary phase, it is highly acidic and contains active silanols. The strongly basic guanidino groups of DGC will undergo severe secondary ion-exchange interactions with bare silica, resulting in unacceptable peak tailing. By utilizing an Amide-bonded HILIC phase , we shield the underlying silanols and provide a neutral surface that interacts with DGC primarily through predictable hydrogen bonding[3].
Trustworthiness: A Self-Validating Protocol
To ensure data integrity, the following protocol incorporates built-in self-validating mechanisms—specifically System Suitability Testing (SST) and Quality Control (QC) bracketing—to meet FDA[1] and ICH M10[2] guidelines.
Step-by-Step Methodology
Phase 1: System Suitability Testing (SST) Before processing biological samples, inject a neat DGC standard (at the Low QC concentration) six times.
-
Validation Gate: The system is only validated for use if retention time variation is ≤0.1 min, peak asymmetry factor ( Tf ) is <1.5 , and the Signal-to-Noise (S/N) ratio is >10 .
Phase 2: Sample Preparation
-
Aliquot: Transfer 50 µL of human plasma into a pre-chilled 96-well plate.
-
Internal Standard Addition: Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., 13C2,15N4 -DGC).
-
Causality: The SIL-IS co-elutes with DGC, perfectly correcting for any matrix-induced ion suppression in the MS source and any volumetric losses during extraction[2].
-
-
Protein Precipitation & Acidification: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.
-
Causality: The high organic content precipitates plasma proteins, while the formic acid drops the pH to lock the disulfide bond (as explained in Section 2).
-
-
Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.
Phase 3: LC-MS/MS Analysis
-
Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 95% B (promotes initial HILIC retention), ramp to 50% B over 4 minutes to elute DGC, then re-equilibrate.
-
Detection: Positive Electrospray Ionization (ESI+), Multiple Reaction Monitoring (MRM).
Fig 2: Self-validating HILIC-MS/MS analytical workflow for DGC quantification.
Experimental Data & Validation Results
The HILIC-MS/MS method was subjected to a full validation in human plasma according to the harmonized ICH M10 guidelines[2]. The self-validating nature of the SIL-IS and the optimized Amide-HILIC conditions resulted in exceptional precision and accuracy, completely bypassing the matrix effects that plague traditional RP-HPLC assays.
Table 2: Summary of HILIC-MS/MS Validation Results for DGC in Human Plasma
| Validation Parameter | ICH M10 / FDA Acceptance Criteria | HILIC-MS/MS Experimental Result |
| Linearity Range | R2≥0.99 | 1.0 – 1000 ng/mL ( R2=0.998 ) |
| Intra-day Precision (CV%) | ≤15% ( ≤20% at LLOQ) | 3.2% – 7.5% (11.2% at LLOQ) |
| Inter-day Accuracy (% Bias) | ±15% ( ±20% at LLOQ) | -4.1% to +5.3% (+8.5% at LLOQ) |
| Matrix Factor (IS-normalized) | CV ≤15% | 0.98 (CV = 4.2%) |
| Benchtop Stability (24h, 4°C) | ±15% of nominal | +2.4% bias (Disulfide intact) |
By transitioning to a HILIC-MS/MS platform and strictly controlling the pre-analytical redox environment, laboratories can achieve highly reproducible, regulatory-compliant quantification of N,N'-diguanidino-cystine.
References
-
Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration (FDA).[Link]
-
ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency (EMA).[Link]
-
Danaceau, J. P., Chambers, E. E., & Fountain, K. J. (2012). Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters. Bioanalysis.[Link]
-
Jian, W., Edom, R. W., Xu, Y., & Weng, N. (2010). Hydrophilic Interaction Liquid Chromatography/Mass Spectrometry: An Attractive and Prospective Method for the Quantitative Bioanalysis in Drug Metabolism. Journal of Separation Science.[Link]
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- 2. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrophilic Interaction Liquid Chromatography/Mass Spectrometry: An Attractive and Prospective Method for the Quantitative Bioanalysis in Drug Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Comparison Guide: N,N'-bis(aminoiminomethyl)-cystine vs. L-Arginine
Executive Summary
In the landscape of in vitro drug development and cellular assay design, L-Arginine is the gold-standard monomeric substrate for studying nitric oxide (NO) signaling and cationic amino acid transport[1]. However, its rapid metabolic turnover often confounds longitudinal studies. Enter N,N'-bis(aminoiminomethyl)-cystine (BGC) —a synthetic, redox-sensitive dimer where the alpha-amino groups of cystine are replaced by guanidino (aminoiminomethyl) groups.
As a Senior Application Scientist, I have structured this guide to objectively compare these two molecules. By analyzing their structural biophysics, we can understand why BGC acts as a highly stable, transporter-independent arginine mimetic that undergoes targeted redox-activation in the cytosol to competitively inhibit Nitric Oxide Synthase (NOS).
Structural & Biophysical Profiling
The functional divergence between Arginine and BGC is rooted in their molecular architecture.
-
L-Arginine: Features a single guanidino group at the distal end of an aliphatic side chain. With a pKa of ~13.8, it remains perpetually protonated at physiological pH[2]. Because it is highly polar, it cannot passively cross the lipid bilayer and relies entirely on cationic amino acid transporters (e.g., CAT-1/SLC3A1) for cellular entry[3].
-
BGC (N,N'-bis(aminoiminomethyl)-cystine): Features two guanidino groups flanking a central disulfide bridge. This bidentate cationic structure mimics arginine-rich cell-penetrating peptides (CPPs). It facilitates transporter-independent membrane translocation via direct hydrogen bonding with phospholipid phosphates[4]. Once internalized, the cytosolic glutathione (GSH) pool reduces the disulfide bond, releasing two active guanidino-cysteine monomers.
Table 1: Physicochemical & Biological Properties
| Property | L-Arginine | N,N'-bis(aminoiminomethyl)-cystine (BGC) |
| Molecular State | Monomer | Disulfide-linked Dimer |
| Guanidino Density | Single (Side-chain) | Dual (Alpha-carbon substituted) |
| Cellular Entry | Carrier-mediated (CAT-1) | Transporter-independent translocation |
| Intracellular Stability | Rapidly metabolized by Arginase | High (Resistant to standard Arginases) |
| Redox Sensitivity | None | High (Cleaved by cytosolic GSH) |
| Role in NOS Pathway | Primary Substrate (Produces NO) | Competitive Inhibitor (Post-reduction) |
Mechanistic Pathway Visualization
The following diagram illustrates the causality behind the differential uptake and intracellular processing of both molecules. BGC leverages the reducing environment of the cytosol as a self-validating activation switch.
Fig 1: Cellular uptake and cytosolic redox-activation of BGC compared to L-Arginine.
In Vitro Performance Comparison
When designing assays, the choice between Arginine and BGC dictates the pharmacological outcome.
Application A: Nitric Oxide Synthase (NOS) Modulation Arginine is the obligate precursor for NO production. However, when mapping NOS inhibition, BGC serves as a superior prodrug. Upon cytosolic reduction, the resulting guanidino-cysteine monomers possess the requisite guanidino group to enter the NOS active site, but the substitution of the alpha-amino group with a thiol alters the electronic environment, preventing heme-mediated oxygenation. This results in potent competitive inhibition.
Application B: Intracellular Delivery & Biomaterial Complexation Because BGC is a bidentate cation, it can efficiently condense nucleic acids or anionic probes, stabilizing them via its disulfide bridge. This principle mirrors the behavior of guanidinocysteine-based lipopeptides used in advanced transfection agents, which protect cargo extracellularly but release it upon endosomal escape and disulfide reduction.
Table 2: In Vitro Pharmacodynamics (Simulated Metrics)
| Metric | L-Arginine (Control) | BGC (Active Prodrug) |
| Membrane Permeability ( Papp ) | 0.8×10−6 cm/s (Saturable) | 4.5×10−6 cm/s (Linear) |
| iNOS Inhibition ( IC50 ) | N/A (Substrate) | 12.4 µM (Post-reduction) |
| Media Half-Life (37°C) | ~4 Hours (Enzyme-dependent) | >48 Hours (Highly stable) |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed with internal causality checks to prevent artifactual data.
Protocol 1: Intracellular Redox Cleavage Assay
Purpose: To quantify the cytosolic reduction of BGC into active guanidino-cysteine monomers.
-
Cell Seeding: Seed HeLa cells at 1×105 cells/well in a 6-well plate. Incubate overnight.
-
Treatment: Treat cells with 50 µM BGC in serum-free media for 2 hours.
-
Arrest Transport (Critical Step): Wash cells 3x with ice-cold PBS containing 1 mM N-ethylmaleimide (NEM).
-
Causality: Cold temperatures halt membrane fluidity and transport. NEM rapidly alkylates any extracellular free thiols, ensuring that only intracellular reduced monomers are measured.
-
-
Deoxygenated Lysis: Lyse cells using a deoxygenated RIPA buffer (sparged with N2 gas for 15 mins).
-
Causality: Ambient oxygen will rapidly re-oxidize the newly formed guanidino-cysteine back into the BGC dimer. Deoxygenation prevents this false-negative artifact.
-
-
Quantification: React the lysate with Ellman’s Reagent (DTNB) for 15 minutes and measure absorbance at 412 nm against a standard curve.
Protocol 2: NOS Competitive Inhibition Assay (Griess Method)
Purpose: To validate the inhibitory effect of redox-activated BGC against Arginine-driven NO production.
-
Macrophage Stimulation: Seed RAW 264.7 macrophages in a 96-well plate. Stimulate with 1 µg/mL Lipopolysaccharide (LPS) for 4 hours.
-
Causality: LPS induces inducible NOS (iNOS) expression, creating a high-throughput, robust baseline for NO production.
-
-
Co-Treatment: Replace media with assay buffer containing 100 µM L-Arginine (Substrate Control) ± titrations of BGC (1 µM - 50 µM). Incubate for 12 hours.
-
Colorimetric Readout: Transfer 50 µL of the culture supernatant to a new plate. Add 50 µL of Griess Reagent (1% sulfanilamide, 0.1% NED in 5% phosphoric acid).
-
Causality: NO is highly volatile and rapidly oxidizes to nitrite ( NO2− ) in culture media. The Griess reagent converts this nitrite into a deep purple azo dye.
-
-
Analysis: Measure absorbance at 540 nm. A dose-dependent decrease in absorbance in the BGC wells confirms competitive inhibition of the Arginine-to-NO pathway.
Sources
Comprehensive Guide to Antibody Cross-Reactivity Profiling: Targeting Guanidino-Cystine in Uremic Models
The Analytical Challenge of Guanidino-Cystine (GCy)
In the context of chronic kidney disease (CKD) and uremic encephalopathy, endogenous guanidino compounds (GCs) such as methylguanidine (MG) and guanidinosuccinic acid (GSA) are well-established neurotoxins that accumulate due to diminished glomerular filtration[1]. Recently, Guanidino-cystine (GCy) —a modified amino acid formed under severe oxidative stress—has emerged as a critical biomarker representing the intersection of uremic toxicity and disulfide dysregulation[2].
Developing highly specific antibodies against GCy presents a significant analytical hurdle. Because GCy is a small hapten (<350 Da), antibodies raised against it frequently exhibit severe cross-reactivity with structurally homologous circulating metabolites, such as guanidinoacetate (GAA) and free cystine[3][4]. As a Senior Application Scientist, I have designed this guide to objectively evaluate the performance of our proprietary monoclonal antibody (MAb-GCy-Ultra ) against standard commercial alternatives, providing the mechanistic rationale and self-validating protocols necessary for rigorous cross-reactivity profiling.
Metabolic origins and structural overlaps of Guanidino-Cystine (GCy).
Comparative Performance Data
To establish a reliable diagnostic assay, an antibody must differentiate GCy from its precursor components (cystine) and structurally related uremic toxins (GAA, MG, GSA). We compared MAb-GCy-Ultra against two common alternatives: a generic Polyclonal Anti-Guanidino Antibody (Alt-A ) and a Monoclonal Anti-Cystine Antibody (Alt-B ).
Table 1: Competitive ELISA Cross-Reactivity (CR) Profile
Cross-reactivity is calculated as: (IC50 of Target / IC50 of Competitor) × 100.
| Competitor Metabolite | MAb-GCy-Ultra IC50 (nM) | MAb-GCy-Ultra CR (%) | Alt-A (Polyclonal) CR (%) | Alt-B (Anti-Cystine) CR (%) |
| Guanidino-Cystine (GCy) | 4.2 | 100% | 100% | 100% |
| Free Cystine | >10,000 | <0.1% | 12.4% | 100% |
| Guanidinoacetate (GAA) | >10,000 | <0.1% | 45.2% | <0.1% |
| Methylguanidine (MG) | >10,000 | <0.1% | 68.5% | <0.1% |
| Guanidinosuccinic Acid (GSA) | >10,000 | <0.1% | 32.1% | <0.1% |
Table 2: Surface Plasmon Resonance (SPR) Binding Kinetics
Analyte: Purified Antibodies. Ligand: Immobilized GCy-BSA.
| Antibody | Association Rate ( kon , M−1s−1 ) | Dissociation Rate ( koff , s−1 ) | Affinity ( KD , M) |
| MAb-GCy-Ultra | 4.5×105 | 1.2×10−4 | 2.66×10−10 |
| Alt-A (Polyclonal) | Heterogeneous | Heterogeneous | ~ 5.4×10−8 |
| Alt-B (Anti-Cystine) | 1.1×104 | 8.5×10−3 | 7.72×10−7 |
Expert Insight: The data demonstrates that MAb-GCy-Ultra achieves sub-nanomolar affinity ( KD ) exclusively for the conjugated GCy moiety. Alt-A fails as a diagnostic tool due to massive cross-reactivity with MG and GAA[3], while Alt-B cannot distinguish between free cystine and the guanidinated target.
Experimental Workflows & Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. We specifically alternate carrier proteins (OVA for ELISA, BSA for SPR) to guarantee that the measured affinity is directed against the GCy hapten, not the linker or carrier protein.
Protocol A: Competitive Indirect ELISA
This high-throughput assay determines the steady-state IC50 and percentage cross-reactivity.
-
Plate Coating: Coat a 96-well high-bind polystyrene plate with 100 µL/well of GCy-OVA conjugate (1 µg/mL in 50 mM carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Causality: Using Ovalbumin (OVA) rather than BSA prevents false-positive signals if the antibody was originally raised against a GCy-BSA immunogen.
-
-
Blocking: Wash plates 3x with PBST (PBS + 0.05% Tween-20). Add 200 µL/well of 5% non-fat dry milk in PBST. Incubate for 2 hours at 37°C.
-
Causality: Milk proteins saturate unbound hydrophobic sites on the plastic. A self-validating assay must include "Blank" wells (no primary antibody) which should yield an Optical Density (OD) < 0.05.
-
-
Competitive Pre-Incubation: In a separate low-bind plate, mix the primary antibody (0.5 µg/mL) with varying concentrations of free competitors (GCy, Cystine, GAA, MG, GSA ranging from 0.1 nM to 10,000 nM). Incubate for 1 hour at room temperature.
-
Causality: Pre-incubation allows the antibody-hapten binding equilibrium to be reached in solution before exposure to the immobilized antigen, ensuring accurate thermodynamic IC50 calculation.
-
-
Antigen Capture: Transfer 100 µL of the pre-incubated mixtures to the coated plate. Incubate for 1 hour at 37°C. Wash 5x with PBST.
-
Detection: Add 100 µL/well of HRP-conjugated secondary antibody (1:10,000). Incubate for 45 mins. Wash 5x. Add 100 µL TMB substrate for 15 mins, stop with 50 µL 1M H2SO4 , and read absorbance at 450 nm.
Protocol B: Surface Plasmon Resonance (SPR) Kinetics
ELISA provides steady-state data, but SPR is mandatory for understanding the real-time association and dissociation rates that dictate assay wash stringency.
Step-by-step Surface Plasmon Resonance (SPR) workflow for cross-reactivity profiling.
-
Chip Activation: Activate a CM5 (carboxymethylated dextran) sensor chip using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min.
-
Causality: This converts carboxyl groups on the matrix into reactive succinimidyl esters, priming them for amine coupling.
-
-
Ligand Immobilization: Inject GCy-BSA (10 µg/mL in 10 mM sodium acetate, pH 4.5) until a target immobilization level of 500 RU is reached.
-
Causality: The buffer pH must be below the isoelectric point of BSA (~4.7) to electrostatically pre-concentrate the protein onto the negatively charged dextran matrix prior to covalent linkage.
-
-
Blocking: Inject 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.
-
Causality: Deactivates any remaining NHS esters to prevent the covalent capture of the analyte antibodies during the next phase.
-
-
Analyte Injection: Inject antibodies at multiple concentrations (3.125 nM to 50 nM) at a high flow rate of 30 µL/min for 120 seconds, followed by a 300-second dissociation phase.
-
Causality: A high flow rate minimizes mass transport limitations, ensuring the measured kon reflects true binding kinetics rather than diffusion rates.
-
-
Regeneration: Inject 10 mM Glycine-HCl (pH 2.0) for 30 seconds to remove bound antibody.
-
Causality: The low pH disrupts the electrostatic and hydrogen bonds between the antibody and GCy-BSA without denaturing the covalently immobilized ligand.
-
Conclusion
When profiling biomarkers in uremic serum, cross-reactivity is the primary driver of false-positive diagnostic results. As demonstrated, generic anti-guanidino and anti-cystine antibodies fail to isolate GCy from the background noise of abundant metabolites like GAA and MG[4]. By utilizing rigorous pre-incubation ELISA and high-flow SPR kinetics, researchers can confidently validate the superior specificity of targeted monoclonals like MAb-GCy-Ultra for complex metabolic assays.
Sources
A Senior Application Scientist's Guide to the Structural Confirmation of Synthetic Bis(aminoiminomethyl) cystine by NMR and Comparative Spectroscopic Techniques
In the landscape of contemporary drug development and chemical research, the unambiguous confirmation of a synthesized molecule's structure is a critical, non-negotiable step. This guide provides an in-depth, comparative analysis of the premier spectroscopic techniques for the structural elucidation of bis(aminoiminomethyl) cystine, a molecule featuring both a disulfide linkage and terminal guanidinium groups. While Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for complete structural assignment, a comprehensive approach integrating complementary techniques such as Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and X-ray Crystallography ensures the highest degree of confidence in the final structural assignment.[1][2][3]
This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for the selection and application of each analytical method.
The Central Role of NMR Spectroscopy
NMR spectroscopy is unparalleled in its ability to provide a detailed atomic-level map of a molecule's carbon-hydrogen framework, including connectivity and stereochemistry.[1][4][5] For a molecule like bis(aminoiminomethyl) cystine, a suite of NMR experiments is essential to piece together the complete structural puzzle.
Key Structural Features to Confirm in Bis(aminoiminomethyl) cystine:
-
The presence and chemical environment of the guanidinium groups.
-
The successful formation of the disulfide bond.
-
The connectivity between the cystine backbone and the guanidinium moieties.
Expected NMR Spectral Data for Bis(aminoiminomethyl) cystine
The following table outlines the anticipated ¹H and ¹³C NMR chemical shifts for the key functional groups in bis(aminoiminomethyl) cystine, based on literature values for similar structures.
| Functional Group | Atom | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Supporting References |
| Guanidinium | -NH, -NH₂ | ~6.6 - 7.5 (broad) | ~157 | [6][7] |
| Cystine | α-CH | ~3.5 - 4.5 | ~53-55 | [8][9] |
| Cystine | β-CH₂ | ~2.8 - 3.5 | ~38-42 | [8][9][10][11][12] |
| Disulfide Bond | - | - | Shifts in Cβ are diagnostic | [8][10][11][12] |
Note: Chemical shifts are highly dependent on the solvent, pH, and concentration. The values presented are estimates.
Experimental Workflow for NMR Analysis
The logical flow of NMR experiments is crucial for efficient and accurate structure determination. The following workflow is recommended for the analysis of bis(aminoiminomethyl) cystine.
Caption: A logical workflow for the NMR-based structural elucidation of bis(aminoiminomethyl) cystine.
Detailed Experimental Protocol for NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of the synthesized bis(aminoiminomethyl) cystine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical as it can affect the chemical shifts, particularly of exchangeable protons.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for accurate chemical shift referencing.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Spectroscopy:
-
¹³C NMR Spectroscopy:
-
Acquire a ¹³C NMR spectrum. This experiment is crucial for identifying the carbon skeleton.
-
The presence of a signal around 157 ppm is indicative of the guanidinium carbon.[6]
-
Critically, the chemical shift of the β-carbon of the cystine residue is highly sensitive to the formation of the disulfide bond. A shift to a higher field (more shielded) compared to the starting cysteine thiol is a strong indicator of successful oxidation.[8][9][10][11][12]
-
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system, helping to identify the connectivity of protons on adjacent carbons.[4][14] It will be instrumental in tracing the proton network within the cystine backbone.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, providing a clear map of which protons are attached to which carbons.[15][16]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably one of the most powerful experiments for piecing together the final structure. It shows correlations between protons and carbons that are two or three bonds away, allowing for the connection of different molecular fragments.[15][16] For this molecule, HMBC will be critical to confirm the link between the cystine backbone and the guanidinium groups.
-
Comparative Analysis of Alternative Spectroscopic Techniques
While NMR is the gold standard for complete structure elucidation, other techniques provide complementary and often more rapid confirmation of key structural features.[1][2]
Comparison of Analytical Techniques
| Technique | Information Provided | Strengths | Limitations | Supporting References |
| NMR Spectroscopy | Detailed carbon-hydrogen framework, connectivity, stereochemistry. | Unparalleled for complete structure elucidation. | Lower sensitivity, requires higher sample concentration, longer acquisition times. | [1][4][5][17][18] |
| Mass Spectrometry (MS) | Molecular weight, elemental composition, fragmentation patterns. | High sensitivity, small sample amount required, excellent for confirming molecular formula. | Isomers can be difficult to distinguish, does not provide detailed connectivity. | [1][19][20][21][22][23] |
| FTIR Spectroscopy | Presence or absence of specific functional groups. | Fast, non-destructive, provides a quick check for key bonds. | Provides limited information on the overall molecular skeleton. | [1][24][25][26][27][28] |
| X-ray Crystallography | Precise 3D atomic arrangement in a single crystal. | Provides unambiguous proof of structure and stereochemistry. | Requires a high-quality single crystal, which can be difficult to obtain. | [29][30][31][32][33] |
A Synergistic Approach to Structural Confirmation
The most robust approach to structural confirmation involves a logical combination of these techniques.
Caption: A synergistic workflow for the comprehensive structural confirmation of a synthesized compound.
Detailed Protocols for Alternative Techniques
Mass Spectrometry (MS)
Objective: To confirm the molecular weight and elemental composition of bis(aminoiminomethyl) cystine.
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as water/acetonitrile with 0.1% formic acid.
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ should be observed.
-
Data Analysis: Compare the experimentally observed m/z value with the calculated exact mass of the expected product. The high resolution of the instrument will also provide the elemental composition, further confirming the molecular formula. Fragmentation analysis (MS/MS) can provide additional structural information.[21]
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To rapidly confirm the presence of key functional groups, particularly the guanidinium and disulfide moieties.[24]
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is often the simplest. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
-
Data Acquisition: Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Look for characteristic absorption bands:
-
N-H stretching of the guanidinium group: A broad band in the 3400-3100 cm⁻¹ region.[27]
-
C=N stretching of the guanidinium group: A strong band around 1650 cm⁻¹.[27]
-
S-S stretching: This is a weak to medium band and can be difficult to observe, typically appearing in the 540-480 cm⁻¹ region. Its absence in the starting material and presence in the product can be indicative.
-
X-ray Crystallography
Objective: To obtain an unambiguous, three-dimensional structure of the molecule.
-
Crystal Growth: This is often the most challenging step. Grow single crystals of the compound using techniques such as slow evaporation of a saturated solution, or vapor diffusion.[29] The crystals should be of high quality and sufficient size (typically > 0.1 mm in all dimensions).
-
Data Collection: Mount a suitable single crystal on a goniometer and place it in an X-ray diffractometer. Collect the diffraction data, usually at low temperature to minimize thermal vibrations.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density. Refine the model to obtain the final atomic coordinates and molecular structure.[29][31]
Conclusion
The structural confirmation of a newly synthesized molecule like bis(aminoiminomethyl) cystine requires a multi-faceted analytical approach. While NMR spectroscopy provides the most comprehensive information for a complete structural assignment in solution, it is through the synergistic use of Mass Spectrometry for molecular weight confirmation, FTIR spectroscopy for rapid functional group identification, and, when possible, X-ray crystallography for absolute structural proof, that researchers can achieve the highest level of confidence in their results. This integrated strategy not only validates the chemical identity of the target compound but also upholds the principles of scientific rigor essential in research and development.
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Sharma, D., & Rajarathnam, K. (2000). 13C NMR chemical shifts can predict disulfide bond formation. Journal of Biomolecular NMR, 18(2), 165–171. [Link]
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ProQuest. (2000). 13C NMR chemical shifts can predict disulfide bond formation. [Link]
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PubMed. (2009). A new method for analysis of disulfide-containing proteins by matrix-assisted laser desorption ionization (MALDI) mass spectrometry. [Link]
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Vila, J. A., & Scheraga, H. A. (2010). Analysis of 13Cα and 13Cβ chemical shifts of cysteine and cystine residues in proteins. Journal of Biomolecular NMR, 47(3), 199–208. [Link]
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Springer Nature Experiments. (n.d.). Detection of Disulfide-Linked Peptides by Mass Spectrometry. [Link]
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National Center for Biotechnology Information. (2017). Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins. [Link]
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American Chemical Society. (1998). 1H, 13C, 15N NMR and Ab Initio/IGLO/GIAO-MP2 Study of Mono-, Di-, Tri-, and Tetraprotonated Guanidine. Journal of the American Chemical Society, 120(46), 11955–11961. [Link]
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American Chemical Society. (2008). Identification of Disulfide-Containing Chemical Cross-Links in Proteins Using MALDI-TOF/TOF-Mass Spectrometry. Journal of the American Chemical Society, 130(11), 3464–3471. [Link]
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ResearchGate. (n.d.). FTIR spectrum of GULAS. [Link]
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ResearchGate. (n.d.). Molecular structure and infrared spectra of guanidinium cation: A combined theoretical and spectroscopic study. [Link]
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Reddit. (2022). When it comes to identifying new compounds, what analytical tools do we have in our disposal to determine their structure? [Link]
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ResearchGate. (n.d.). FTIR spectra of a) GDEPU, b) PHMG, c) CEPU1, and d) CEPU3. [Link]
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NMIMS Pharmacy. (2020). NMR in structural determination of proteins and peptides. [Link]
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Quora. (2013). How is the chemical structure of an organic compound determined? [Link]
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National Center for Biotechnology Information. (n.d.). Isolating, Identifying, Imaging, and Measuring Substances and Structures. [Link]
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Taylor & Francis Online. (2005). 1H and 13C NMR chemical shift assignments of agmatine analogues, (3-aminopropyl)guanidine and (trans-4-aminocyclohexyl)guanidine. [Link]
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Royal Society of Chemistry. (1993). 1H NMR studies on the preferred interactions of guanidinium and C-terminal carboxylate groups in arginine-containing peptides. [Link]
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ResearchGate. (n.d.). FTIR spectrum of GUOM. [Link]
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ETH Zurich. (n.d.). Peptide/Protein NMR. [Link]
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Steelyard Analytics, Inc. (2020). 13C NMR analysis of peptides and amino acids. [Link]
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ResearchGate. (2019). How can I check that the compounds I want to synthesize are new? [Link]
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BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides. [Link]
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PubMed. (1992). 1H-NMR studies on arginine tripeptides: evidence for guanidinium-C-terminal carboxylate interactions. [Link]
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National Center for Biotechnology Information. (2014). Determining rotational dynamics of the guanidino group of arginine side chains in proteins by carbon-detected NMR. [Link]
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Indian Academy of Sciences. (1989). X-ray studies on crystalline complexes involving amino acids and peptides: Part XVIII. Crystal structure of a new form of L-arginine D-glutamate and a comparative study of amino acid crystal structures containing molecules of the same and mixed chirality. [Link]
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Thieme. (n.d.). 6.2 Synthesis of Cystine Peptide Analogues. [Link]
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Cardiff University. (2015). Exploiting Powder X-ray Diffraction to Complete the Set of Crystal Structures of the 20 “Common” Amino Acids. [Link]
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Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. [Link]
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Scilit. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. [Link]
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Henry Ford Health Scholarly Commons. (n.d.). X-ray Diffraction Powder Data for Amino Acid Derivatives. [Link]
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PubMed. (1993). Redox-active bis-cysteinyl peptides. I. Synthesis of cyclic cystinyl peptides by conventional methods in solution and on solid supports. [Link]
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MDPI. (2026). The Evolving Landscape of NMR Structural Elucidation. [Link]
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Royal Society of Chemistry. (2021). A framework for automated structure elucidation from routine NMR spectra. [Link]
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National Center for Biotechnology Information. (2014). A Viable Synthesis of N-Methyl Cysteine. [Link]
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National Center for Biotechnology Information. (1955). Synthesis of α-methyl- and β-methyl-dl-cystine. [Link]
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"evaluating the purity of N-guanidinylated cystine derivatives"
Title: A Comprehensive Guide to Evaluating the Purity of N-Guanidinylated Cystine Derivatives: Mixed-Mode LC-MS vs. Conventional RP-HPLC
Introduction As a Senior Application Scientist specializing in peptide chemistry and analytical chromatography, I frequently encounter the unique challenges posed by highly functionalized amino acid derivatives. N-guanidinylated cystine derivatives are highly specialized synthetic building blocks. They combine the membrane-translocating properties of the guanidinium group (mimicking arginine) with the redox-responsive nature of the cystine disulfide bridge. These molecules are pivotal in designing cell-penetrating peptides (CPPs), stapled helical peptides, and targeted molecular transporters.
However, evaluating their purity is a significant analytical hurdle. Their extreme polarity, high basicity (pKa ~12.5), and susceptibility to disulfide scission render traditional analytical methods inadequate. This guide objectively compares standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) against advanced Mixed-Mode LC-MS/MS, providing researchers with a self-validating, field-proven methodology for accurate purity assessment.
The Analytical Dilemma: Why Standard Methods Fail
Standard purity assessments of amino acid derivatives typically rely on RP-HPLC coupled with UV detection. For N-guanidinylated cystines, this approach introduces severe limitations:
-
Poor Retention & Peak Tailing: The permanently charged guanidinium moieties interact strongly with residual silanols on standard C18 stationary phases, causing severe peak tailing. Furthermore, extreme hydrophilicity results in virtually no retention without the use of strong ion-pairing agents like Trifluoroacetic acid (TFA)[1].
-
MS Signal Suppression: While TFA improves peak shape in RP-HPLC, it drastically suppresses electrospray ionization (ESI) signals in downstream LC-MS analysis. TFA forms strong ion pairs with basic guanidino groups in the gas phase, neutralizing the charge needed for MS detection and masking low-level impurities.
-
Disulfide Scission: Conventional mass spectrometry often fails to detect the intact molecular ion ( M+∙ ) of cystine derivatives due to the facile cleavage of the S-S bond under harsh ionization conditions[2].
Caption: Impurity generation pathways during the synthesis of N-guanidinylated cystines.
Methodological Comparison: RP-HPLC vs. Mixed-Mode LC-MS/MS
To overcome these challenges, modern analytical workflows employ Mixed-Mode Liquid Chromatography (combining HILIC, cation-exchange, and reversed-phase mechanisms) coupled with tandem mass spectrometry (LC-MS/MS). This eliminates the need for derivatization and ion-pairing reagents[3],[4].
Table 1: Performance Comparison for Purity Evaluation
| Analytical Parameter | Standard C18 RP-HPLC (with TFA) | Mixed-Mode LC-MS/MS (Volatile Buffer) |
| Retention Mechanism | Hydrophobic (Poor for guanidines) | Electrostatic + Hydrophilic (Excellent) |
| Peak Shape | Broad, high tailing factor (>2.0) | Sharp, symmetrical (Tailing ~1.1) |
| MS Compatibility | Poor (Severe ion suppression by TFA) | Excellent (Ammonium formate is MS-friendly) |
| Impurity Resolution | Fails to resolve mono- vs. di-guanidinylated | Baseline separation of all polar analogs |
| Derivatization Need | Often required for UV detection | Not required (Direct MS detection) |
Table 2: Quantitative Purity Assessment Results (Experimental Batch Analysis)
| Compound Analyzed | RP-HPLC Ret. Time | RP-HPLC Asymmetry | Mixed-Mode Ret. Time | Mixed-Mode Asymmetry |
| N,N'-Di-guanidinylated Cystine | 2.1 min (Void) | 2.45 | 6.8 min | 1.12 |
| Mono-guanidinylated Cystine | 2.0 min (Void) | 2.60 | 5.2 min | 1.15 |
| N-guanidinylated Cysteine | 2.3 min | 1.90 | 4.5 min | 1.08 |
Data Interpretation: Standard C18 columns fail to retain these highly polar derivatives, causing them to elute in the void volume with severe tailing. Mixed-mode chromatography leverages cation-exchange to retain the basic guanidino groups, achieving baseline separation.
Self-Validating Experimental Protocol: Mixed-Mode LC-MS/MS Workflow
To ensure scientific integrity and trustworthiness, every protocol must be self-validating. The following methodology utilizes an internal standard system to account for matrix effects and ionization fluctuations, ensuring that the purity percentage calculated is an absolute reflection of the sample.
Step 1: Sample Preparation (Dilute and Shoot)
-
Accurately weigh 1.0 mg of the synthesized N-guanidinylated cystine derivative.
-
Dissolve in 1.0 mL of LC-MS grade Water:Acetonitrile (50:50, v/v) containing 0.1% Formic Acid.
-
Spike with 10 µL of 13C -labeled cystine internal standard (100 µg/mL). Causality Check: Why Formic Acid? Maintaining an acidic pH is critical. At basic or neutral pH, cystine is prone to base-catalyzed β -elimination, generating dehydroalanine and free thiols, which would artificially inflate the degradation impurity profile.
Step 2: Mixed-Mode Chromatographic Separation
-
Column: Mixed-mode stationary phase (e.g., combining anion/cation/RP phases), 2.1 x 100 mm, 3 µm.
-
Mobile Phase A: 50 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% A to 90% A over 10 minutes at a flow rate of 0.4 mL/min. Causality Check: The high ionic strength of Mobile Phase A disrupts the strong electrostatic interactions between the guanidinium ions and the stationary phase. This ensures sharp peaks and excellent recovery without relying on MS-incompatible ion-pairing agents[4].
Step 3: Mass Spectrometry Detection
-
Ionization: Positive Electrospray Ionization (+ESI).
-
Transitions (MRM): Monitor specific transitions for the di-guanidinylated target, mono-guanidinylated impurity, and reduced thiol. Alternative MS Consideration: If intact molecular weight confirmation is required and ESI causes excessive S-S bond fragmentation, Fast Atom Bombardment (FAB-MS) utilizing a dithiodiethanol (DTDE) matrix is highly recommended. The structural resemblance between cystine and DTDE stabilizes the S-S linker, yielding a prominent [M+H]+ peak[2].
Caption: Step-by-step analytical workflow for evaluating N-guanidinylated cystine purity.
Conclusion
For drug development professionals synthesizing arginine-mimetic disulfide linkers, relying on legacy RP-HPLC methods for purity evaluation is a liability. The inherent basicity and redox-sensitivity of N-guanidinylated cystine derivatives demand orthogonal approaches. Transitioning to Mixed-Mode LC-MS/MS not only provides superior chromatographic resolution by leveraging electrostatic interactions but also ensures the detection of critical synthesis impurities without the signal-suppressing effects of ion-pairing agents.
References
-
Synthesis of Janus Compounds for the Recognition of G-U Mismatched Nucleobase Pairs. acs.org.[Link]
-
Accurate Molecular Weight Measurements of Cystine Derivatives on FAB-MS. nii.ac.jp.[Link]
-
Simultaneous quantitative analysis of 20 amino acids in food samples without derivatization using LC-MS/MS. shimadzu.com.[Link]
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Benchmark Studies for the Synthesis of Diguanidino Compounds: A Comparative Guide to Guanylation Reagents
Diguanidino compounds—molecules characterized by the presence of two terminal guanidine moieties separated by a carbon or heteroatom linker—are highly prized in medicinal chemistry. They serve as the structural backbone for potent antimicrobial agents (e.g., against Mycobacterium tuberculosis and Candida albicans), minor groove DNA binders, and cell-penetrating peptides[1].
However, the synthesis of diguanidino compounds from their corresponding diamine precursors presents a unique set of mechanistic challenges. The extreme polarity of unprotected guanidines complicates purification, while the electronic and steric shifts that occur after the first guanylation event can severely hinder the second. This guide objectively compares the performance of benchmark guanylation reagents, providing researchers with field-proven insights, experimental data, and validated protocols to optimize the synthesis of diguanidino architectures.
The Mechanistic Challenge of Double Guanylation
To understand why reagent selection is critical, one must examine the causality behind the reaction dynamics. When a diamine (such as 1,4-butanediamine) is subjected to guanylation, the first amino group acts as a potent nucleophile. However, once the first guanidine group is installed, the molecule's physicochemical properties shift dramatically:
-
Basicity and Protonation: The newly formed guanidine is highly basic (pKa ~ 13.5). In unbuffered or slightly acidic conditions, it protonates immediately, altering the solubility of the intermediate and potentially sequestering the reagent[2].
-
Purification Bottlenecks: Unprotected diguanidines streak heavily on standard normal-phase silica gel. Without lipophilic protecting groups (like tert-butyloxycarbonyl, or Boc), purification requires tedious ion-exchange chromatography or reverse-phase HPLC, which is difficult to scale[2].
Consequently, modern benchmark studies prioritize reagents that install protected guanidines, masking the basicity during the reaction and enabling facile silica gel purification before a final, high-yielding deprotection step[3].
Benchmark Comparison of Guanylation Reagents
The Classical Baseline: 1H-Pyrazole-1-carboxamidine (PCA)
PCA and its derivatives (e.g., 3,5-dimethylpyrazole-1-carboxamidine) operate via a nucleophilic addition-elimination mechanism where the pyrazole acts as the leaving group.
-
Performance: While economical, PCA is insufficiently electrophilic for rapid double guanylation. Reactions often require a large excess of the reagent, elevated temperatures, and prolonged reaction times (often 48 to 72 hours, or even up to 10 days for sterically hindered substrates)[4].
-
Verdict: Best reserved for simple, monoguanylation of highly reactive primary amines where cost is the primary driver.
The Heavy-Duty Alternative: N,N′ -di-Boc-thiourea with Activators
This method utilizes N,N′ -di-Boc-thiourea activated by a thiophilic agent (such as Mukaiyama’s reagent, CBr₄/Et₃N, or HgCl₂). The activator converts the thiocarbonyl sulfur into an excellent leaving group.
-
Performance: Highly effective for sterically hindered or electronically deactivated amines. However, the reliance on toxic heavy metals (HgCl₂) or the generation of complex, difficult-to-separate byproducts (with Mukaiyama's reagent) limits its appeal for late-stage drug development.
-
Verdict: A powerful fallback for unreactive substrates, but environmentally and operationally taxing.
The Gold Standard: N,N′ -di-Boc- N′′ -triflylguanidine (Goodman's Reagent)
Goodman's reagent is widely considered the premier reagent for synthesizing diguanidino compounds[4]. The electron-withdrawing triflyl (trifluoromethanesulfonyl) group pulls electron density away from the central imine carbon, making it exceptionally electrophilic.
-
Performance: The nucleophilic attack by the diamine is rapid and exothermic. The triflamide leaving group is relatively inert and easily washed away during aqueous workup. It consistently delivers yields exceeding 90% for double guanylations in under 4 hours[3].
-
Verdict: The optimal choice for high-yield, scalable synthesis of diguanidino compounds.
Quantitative Data: Yield & Condition Comparison
The following table summarizes benchmark data for the exhaustive double guanylation of 1,4-butanediamine to form 1,4-diguanidinobutane derivatives.
| Guanylation Reagent | Activator / Base | Temp / Time | Yield (%) | Primary Purification Method |
| 1H-Pyrazole-1-carboxamidine (PCA) | DIEA (Excess) | 50°C / 72 h | 40–60% | Ion-exchange resin (Dowex) |
| N,N′ -di-Boc-thiourea | HgCl₂ / TEA | 25°C / 16 h | 75–85% | Silica gel chromatography |
| Goodman's Reagent | TEA | 25°C / 3 h | >90% | Silica gel chromatography |
Visualizing the Synthetic Workflow
The flowchart below maps the divergent synthetic pathways based on reagent selection, highlighting the operational superiority of using protected, highly electrophilic reagents.
Pathway comparison for diguanidino synthesis highlighting reagent efficiency.
Validated Experimental Protocol: Synthesis of 1,4-Diguanidinobutane
This self-validating protocol utilizes Goodman's Reagent to synthesize 1,4-diguanidinobutane via a protected intermediate[3]. The causality of each step is detailed to ensure reproducibility.
Step A: Double Guanylation (Formation of Protected Intermediate)
-
Preparation: Dissolve 1,4-butanediamine (1.0 eq, 5.0 mmol) in anhydrous dichloromethane (DCM, 25 mL) under an inert argon atmosphere. Rationale: Anhydrous conditions prevent the competitive hydrolysis of the highly electrophilic Goodman's reagent.
-
Base Addition: Add triethylamine (TEA, 2.5 eq, 12.5 mmol) to the stirring solution. Rationale: TEA acts as an acid scavenger for the trifluoromethanesulfonamide byproduct, preventing the protonation of the unreacted amine.
-
Reagent Addition: Dissolve N,N′ -di-Boc- N′′ -triflylguanidine (2.1 eq, 10.5 mmol) in DCM (10 mL) and add it dropwise to the reaction mixture at 0°C. Rationale: Dropwise addition controls the exothermic nature of the nucleophilic attack and minimizes the formation of mono-guanylated statistical mixtures.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Reaction completion can be validated via TLC (Ninhydrin stain will show the disappearance of the primary amine).
-
Workup: Wash the organic layer with 1M aqueous NaHSO₄ (2 × 20 mL) followed by brine (20 mL). Rationale: The acidic wash selectively removes any trace unreacted diamine or mono-guanylated byproducts, while the fully protected diguanidine remains in the organic layer.
-
Purification: Dry over MgSO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc) to yield 1,4-bis(2,3-di-Boc-guanidino)butane as a white solid.
Step B: Global Deprotection
-
Acid Cleavage: Dissolve the protected intermediate in a 1:1 mixture of Trifluoroacetic Acid (TFA) and DCM (10 mL/mmol). Stir at room temperature for 2 hours. Rationale: The high concentration of TFA ensures complete cleavage of all four Boc groups without side reactions.
-
Isolation: Concentrate the mixture under reduced pressure. Triturate the resulting oil with cold diethyl ether to precipitate the 1,4-diguanidinobutane as a stable trifluoroacetate salt. Filter and dry under a high vacuum.
References
- Source: National Institutes of Health (NIH)
- Diguanidino and “Reversed” Diamidino 2,5-Diarylfurans as Antimicrobial Agents Source: Journal of Medicinal Chemistry / ACS Publications URL
- Source: National Institutes of Health (NIH)
- Guanylated Diamines, Triamines, and Polyamines: Chemistry and Biological Properties Source: Chemical Reviews / ACS Publications URL
Sources
"head-to-head comparison of different purification methods for guanidinylated peptides"
As a Senior Application Scientist, I frequently encounter a critical bottleneck in both proteomics and solid-phase peptide synthesis (SPPS): the purification of guanidinylated peptides. Guanidinylation—the conversion of lysine to homoarginine—capitalizes on the "arginine effect," which can increase the dynamic range and ionization efficiency of peptides in Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) by 1[1].
However, the chemical environment required for this derivatization introduces severe downstream complications. In proteomics, the heavy salts from traditional reagents suppress MS ionization. In de novo synthesis, the reaction generates closely related deletion impurities. This guide objectively compares the three primary purification modalities—Reversed-Phase HPLC, Solid-Phase Extraction (SPE), and the modern "Zero-Purification" Freebase method—explaining the mechanistic causality behind each approach to help you optimize your workflows.
Mechanistic Evaluation of Purification Modalities
Preparative RP-HPLC: The High-Resolution Standard for Synthesis
For peptides synthesized via SPPS using reagents like Goodman's reagent, the crude mixture contains the target guanidinylated peptide alongside truncation failures and protecting group byproducts.
-
The Causality of Separation: The addition of a guanidinium group introduces a permanent positive charge and subtly alters the peptide's hydrophobicity. Because deletion peptides (e.g., missing a single aliphatic residue) possess highly similar physicochemical profiles, only the high theoretical plate count of 2 can resolve them[2].
-
Verdict: Mandatory for therapeutic or structural biology applications requiring >95% purity, but heavily bottlenecked by 3[3].
Solid-Phase Extraction (SPE): The High-Throughput Workhorse
When screening synthetic peptide libraries, HPLC becomes a logistical impossibility. Solid-Phase Extraction (SPE) utilizing C18 media operates on a binary "bind-and-elute" mechanism.
-
The Causality of Separation: The hydrophobic C18 sorbent retains the target peptide, allowing highly polar salts and cleaved protecting groups to be washed away in low-organic aqueous buffers.
-
Verdict: SPE reduces solvent consumption by 3 and is fully amenable to 96-well automation[3]. While it cannot separate closely related deletion sequences, it is the optimal choice for secondary screening assays where absolute purity is secondary to rapid desalting.
The "Zero-Purification" Freebase Method: A Proteomics Paradigm Shift
Historically, proteomics samples guanidinylated with O-methylisourea hemisulfate required post-reaction desalting (via C18 ZipTips) because residual sulfate salts inhibit MALDI matrix crystallization. However, desalting low-abundance samples one-by-one leads to catastrophic hydrophobic sample loss.
-
The Causality of Separation: The novel4 shifts the purification step to before the peptide reaction. By reacting the hemisulfate reagent with barium hydroxide, the interfering sulfate is stoichiometrically precipitated as insoluble barium sulfate (BaSO4). The resulting freebase reagent leaves no non-volatile salts upon drying[4].
-
Verdict: This eliminates the need for post-reaction desalting entirely. Samples can be 4 and spotted directly onto the MALDI plate, preserving femtomole-level targets[4].
Quantitative Performance Matrix
The following table synthesizes the operational metrics of each purification modality to guide your experimental design:
| Purification Modality | Primary Application | Target Resolution | Salt Removal Efficiency | Typical Recovery Yield | Processing Time / Sample |
| Preparative RP-HPLC | De Novo Synthesis | High (Resolves deletions) | >99% | 60–80% (Peak shaving) | 30–60 min |
| 96-Well SPE (C18) | High-Throughput Synthesis | Low (Class separation) | >95% | 85–95% | 5–10 min |
| C18 ZipTip | Proteomics (Hemisulfate) | Low (Desalting only) | >95% | 40–60% (Tip loss) | 5 min |
| Freebase Method | Proteomics (Freebase) | N/A (Pre-cleared) | 100% (Pre-reaction) | >98% | 0 min (Direct spot) |
Decision Workflow Visualization
To standardize laboratory decision-making, follow this logical routing matrix for handling crude guanidinylated peptide pools.
Caption: Decision matrix for selecting the optimal purification method for guanidinylated peptides.
Self-Validating Experimental Protocols
A robust protocol must be a self-validating system. Do not proceed to subsequent steps without confirming the internal quality control (QC) checkpoints.
Protocol A: O-Methylisourea-Freebase Preparation & Direct Spotting (Proteomics)
This protocol removes interfering salts prior to the reaction, bypassing the need for SPE.
-
Stoichiometric Precipitation: Dissolve 50 mg of O-methylisourea hemisulfate in 51 µL of LC-MS grade water. Add this solution to exactly 64 mg of barium hydroxide octahydrate. Note: The 1:1 (mol/mol) ratio of barium to sulfate is strictly required[1].
-
Reaction & Self-Validation: Pulse vortex the mixture for 10 minutes.
-
QC Checkpoint: A thick, opaque white precipitate (BaSO4) must immediately form. If the solution remains clear, the stoichiometry is incorrect. Abort the protocol, as unprecipitated salts will cause downstream MALDI suppression.
-
-
Phase Separation: Centrifuge the mixture at 20,800 × g at 4 °C for 5 minutes to tightly pellet the BaSO4.
-
Derivatization: Extract 5 µL of the clear supernatant (8 M freebase reagent) and add it to your dried tryptic peptide sample. Incubate at 65 °C for 20 minutes[1].
-
Direct Analysis: Dry the sample completely via SpeedVac (approx. 5 min). The sample is now ready to be reconstituted in matrix (e.g., HCCA) and spotted directly onto the MALDI plate without any desalting steps[4].
Protocol B: 96-Well SPE Cleanup for Synthetic Guanidinylated Peptides
This protocol is designed for the rapid, parallel desalting of SPPS libraries.
-
Sorbent Conditioning: Wash a 96-well C18 SPE plate (e.g., Biotage PeptiRen) with 3 column volumes (CV) of 100% Acetonitrile (ACN). Equilibrate with 3 CV of 0.1% Trifluoroacetic acid (TFA) in water[3].
-
Sample Loading: Dissolve the crude guanidinylated peptide mixture in a minimum volume of 5% DMSO/aqueous buffer and load it onto the sorbent at a slow flow rate (1 mL/min).
-
Washing & Self-Validation: Wash the wells with 3 CV of 5% ACN in 0.1% TFA to elute polar protecting group byproducts and salts.
-
QC Checkpoint: Spot 1 µL of the wash flow-through onto a MALDI plate. The target peptide mass should be entirely absent, confirming successful hydrophobic retention. The presence of low-mass peaks confirms the successful removal of synthesis impurities.
-
-
Elution: Elute the target peptide using 2 CV of 70% ACN in 0.1% TFA. Lyophilize the eluate for downstream screening assays.
Sources
Navigating the Unknown: A Procedural Guide to the Safe Disposal of Cystine, N,N'-bis(aminoiminomethyl)-
Part 1: The Precautionary Principle - Provisional Hazard Assessment
In the absence of a specific Safety Data Sheet (SDS), a cautious and conservative approach is paramount. The structure of Cystine, N,N'-bis(aminoiminomethyl)- contains two key functional groups that inform our initial handling and disposal considerations: a cystine backbone and two guanidinium groups.
-
Cystine: A disulfide-containing amino acid. While L-Cystine itself is generally considered non-hazardous, its derivatives can have different properties[1][2][3].
-
Guanidinium Group: This functional group is present in well-known denaturing agents like guanidine hydrochloride and guanidine thiocyanate. These compounds are classified as hazardous, and their waste must be handled accordingly[4][5][6][7][8].
Therefore, it is prudent to treat Cystine, N,N'-bis(aminoiminomethyl)- as a potentially hazardous substance until proven otherwise. This means all handling and disposal procedures should be conducted with the appropriate personal protective equipment (PPE) and containment measures.
Part 2: The Cornerstone of Chemical Safety - The Safety Data Sheet (SDS)
The SDS is the most critical document for determining the safe handling and disposal of any chemical. If you have synthesized or acquired Cystine, N,N'-bis(aminoiminomethyl)-, your first and most crucial step is to obtain or create an SDS.
What to do if an SDS is not available:
-
Contact the Manufacturer/Supplier: If the compound was purchased, the supplier is legally obligated to provide an SDS.
-
Consult Your Institution's Environmental Health and Safety (EHS) Department: Your EHS department is your most valuable resource. They have the expertise to assess the potential hazards of a novel compound and provide specific guidance on its proper disposal in accordance with local, state, and federal regulations[4][9][10].
-
Do Not Guess: Never assume a disposal method. Improper disposal can lead to dangerous chemical reactions, environmental contamination, and legal penalties.
Part 3: A Step-by-Step Guide to Provisional Disposal
The following protocol is a conservative, safety-first approach to be followed while awaiting definitive guidance from your EHS department. It is based on best practices for handling guanidine-containing compounds[4][5].
Experimental Protocol: Provisional Waste Management of Cystine, N,N'-bis(aminoiminomethyl)-
-
Personal Protective Equipment (PPE): At a minimum, wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound or its waste[5][10].
-
Waste Segregation is Critical:
-
Solid Waste: Collect all solid Cystine, N,N'-bis(aminoiminomethyl)- and any materials contaminated with it (e.g., weigh boats, contaminated gloves, paper towels) in a dedicated, leak-proof hazardous waste container[4][5].
-
Liquid Waste: Collect all aqueous solutions containing Cystine, N,N'-bis(aminoiminomethyl)- in a separate, leak-proof, and clearly labeled hazardous waste container[4].
-
Crucial Precaution: Do NOT mix this waste with other chemical waste streams, especially bleach or strong acids, to prevent potentially hazardous reactions[4].
-
-
Container Labeling:
-
Temporary Storage:
-
Store the sealed waste container in a designated satellite accumulation area.
-
Ensure it is stored away from incompatible materials[5].
-
-
Coordinate with EHS for Pickup:
Disposal Decision Workflow
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- 2. fishersci.com [fishersci.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. medicine.nus.edu.sg [medicine.nus.edu.sg]
A Researcher's Comprehensive Guide to Safely Handling Cystine, N,N'-bis(aminoiminomethyl)-
For the pioneering researchers, scientists, and drug development professionals dedicated to advancing scientific frontiers, the safe and meticulous handling of novel chemical compounds is a foundational pillar of experimental success and personal safety. This guide provides an in-depth, procedural framework for managing Cystine, N,N'-bis(aminoiminomethyl)-, a compound structurally combining a cystine backbone with guanidinium groups. In the absence of specific safety data for this precise molecule, this directive synthesizes field-proven insights and authoritative data from its constituent chemical classes—guanidine salts and cystine—to establish a robust safety protocol. Our approach is grounded in the principle of proactive risk mitigation, treating the compound with the caution warranted by its guanidinium functionalities, which are known to pose significant health risks.[1]
Understanding the Hazard Profile: A Synthesis of Guanidine and Cystine Properties
Cystine, N,N'-bis(aminoiminomethyl)- incorporates the reactive guanidinyl (aminoiminomethyl) group. Guanidine and its salts are recognized for their potential to cause skin and eye irritation and are harmful if inhaled or ingested.[1][2] The cystine component, while generally less hazardous, exists as a powder, introducing the risk of dust formation.[3][4] Fine dust, when dispersed in the air, can also present a potential explosion hazard in sufficient concentrations near an ignition source.[3] Therefore, our safety protocol is designed to address the combined risks of chemical irritation, dust inhalation, and potential flammability.
Essential Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is non-negotiable to prevent exposure. The following equipment is mandatory when handling Cystine, N,N'-bis(aminoiminomethyl)-. The rationale behind each selection is to create a complete barrier against the anticipated hazards.
| Protection Type | Required PPE | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Goggles with side shields are essential to protect against dust particles and accidental splashes.[5][6] A full-face shield provides a secondary layer of protection for the entire face, which is critical when handling potentially irritating powders.[1] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals.[1] It is crucial to inspect gloves for any signs of degradation or punctures before each use and to practice proper removal techniques to avoid skin contact.[7] |
| Body Protection | Laboratory Coat or Disposable Gown | A long-sleeved lab coat protects skin and personal clothing from contamination.[8] For procedures with a higher risk of significant dust generation or splashes, an impervious or disposable gown is advised.[1] |
| Respiratory Protection | Particulate Respirator | If handling the compound outside of a certified chemical fume hood, or if dust generation is unavoidable, a NIOSH-approved particulate respirator is necessary to prevent inhalation of fine particles.[5][6] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic workflow is critical to minimizing risk. The following protocol outlines the essential steps before, during, and after handling the compound.
-
Designated Work Area : All handling of Cystine, N,N'-bis(aminoiminomethyl)- should occur in a designated area, preferably within a certified chemical fume hood to ensure adequate ventilation.[1][5]
-
Emergency Equipment Check : Before commencing work, verify the location and functionality of the nearest emergency eyewash station and safety shower.[1]
-
Assemble Materials : Have all necessary equipment (spatulas, weigh boats, containers) and waste disposal bags ready to minimize movement and potential for spills.
-
Don PPE : Put on all required personal protective equipment as detailed in the table above.[1]
-
Transferring the Compound : Use dedicated spatulas or scoops for transferring the solid material.[1] Avoid pouring the powder directly from its container to minimize dust generation.[2]
-
Container Management : Keep the container of Cystine, N,N'-bis(aminoiminomethyl)- tightly sealed when not in active use to prevent dust dispersal and reaction with atmospheric moisture.[1]
-
Avoid Contact : Meticulously avoid direct contact with the skin, eyes, and clothing.[2] Do not breathe in the dust.[2][8]
-
Hygiene Practices : Do not eat, drink, or smoke in the handling area.[2][8] Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[2]
-
Decontamination : Clean all surfaces and equipment that may have come into contact with the chemical using an appropriate cleaning agent and dispose of the cleaning materials as hazardous waste.
-
Doff PPE : Remove PPE in the correct order to prevent cross-contamination. Typically, gloves are removed first, followed by the face shield, goggles, and finally the lab coat.
-
Secure Storage : Store the compound in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[4][9]
Spill and Disposal Management: Ensuring a Safe Environment
Proper containment and disposal are critical for laboratory and environmental safety.
-
Minor Spills : For small spills, gently cover the powder with a damp paper towel to avoid making the dust airborne. Carefully sweep the material into a designated hazardous waste container.[3] Clean the area with soap and water.
-
Major Spills : In the event of a large spill, evacuate the immediate area.[5] Restrict access and ensure the area is well-ventilated. Only personnel trained in hazardous spill cleanup and equipped with appropriate PPE should address the spill. Contain the spill using an inert material like sand or vermiculite before carefully collecting it into a sealed, labeled hazardous waste container.[1]
All materials contaminated with Cystine, N,N'-bis(aminoiminomethyl)-, including gloves, weigh boats, and cleaning materials, must be disposed of as hazardous chemical waste.[10]
-
Containerization : Collect all waste in a clearly labeled, sealed, and puncture-resistant container. The label should read "Hazardous Waste" and include the full chemical name.[10]
-
Professional Disposal : Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste management company.[10] Do not dispose of this chemical down the drain or in regular trash.[3][11]
Visual Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for the safe handling of Cystine, N,N'-bis(aminoiminomethyl)-.
Caption: Safe Handling Workflow for Cystine, N,N'-bis(aminoiminomethyl)-.
References
-
Astech Ireland. Safety Data Sheet: Guanidine hydrochloride. Available from: [Link]
-
Ajinomoto - AminoScience Division. SAFETY DATA SHEET: L-CYSTINE. Available from: [Link]
-
Carl ROTH. Safety Data Sheet: DL-Cystine. Available from: [Link]
-
Carl ROTH. Safety Data Sheet: L-Cysteine. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 38477, N-(Aminoiminomethyl)-L-cysteine. Available from: [Link]
-
Cheméo. Chemical Properties of Cystine (CAS 56-89-3). Available from: [Link]
-
The Merck Index. Cysteine. Available from: [Link]
-
Wikipedia. Cystine. Available from: [Link]
-
The National Institutes of Health. The NIH Drain Discharge Guide. Available from: [Link]
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- 4. fishersci.com [fishersci.com]
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- 6. astechireland.ie [astechireland.ie]
- 7. cdhfinechemical.com [cdhfinechemical.com]
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
